molecular formula C4H3N3O4 B116687 5-Nitro-3-pyrazolecarboxylic acid CAS No. 198348-89-9

5-Nitro-3-pyrazolecarboxylic acid

Cat. No.: B116687
CAS No.: 198348-89-9
M. Wt: 157.08 g/mol
InChI Key: HKYHBMLIEAMWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-3-pyrazolecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H3N3O4 and its molecular weight is 157.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYHBMLIEAMWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338836
Record name 5-Nitro-3-pyrazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198348-89-9
Record name 5-Nitro-3-pyrazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Nitro-3-pyrazolecarboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Nitro-3-pyrazolecarboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic chemistry.

Chemical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with both a nitro group and a carboxylic acid group. These functional groups impart specific chemical characteristics that make it a versatile building block in organic synthesis.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₃N₃O₄[3]
Molecular Weight 157.08 g/mol [3]
CAS Number 198348-89-9[3]
Appearance Slightly yellow solid[2]
Melting Point 188-190 °C[4]
Boiling Point 509.6 ± 35.0 °C (Predicted)
Density 1.840 ± 0.06 g/cm³ (Predicted)
pKa 3.22 ± 0.10 (Predicted)
Storage Temperature 2-8°C[5]

Chemical Structure

The structure of this compound is defined by a five-membered pyrazole ring with a nitro group at position 5 and a carboxylic acid group at position 3.

Synonyms: 5-Nitro-1H-pyrazole-3-carboxylic acid, 3-nitro-1H-pyrazole-5-carboxylic acid.[3]

SMILES: O=C(O)c1cc(n[nH]1)--INVALID-LINK--[O-]

InChI: InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9)

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=N, and N-O bonds.

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.[6][7]

  • C=O Stretch: A strong absorption band between 1690 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[6][7]

  • N-O Asymmetric Stretch: A strong band is expected between 1550 and 1475 cm⁻¹ for the asymmetric stretching of the nitro group.

  • N-O Symmetric Stretch: A band in the range of 1360-1290 cm⁻¹ is anticipated for the symmetric stretching of the nitro group.

  • C-N and C=C/C=N Stretches: Absorptions in the fingerprint region (below 1600 cm⁻¹) will correspond to the pyrazole ring's C-N and C=C/C=N stretching and bending vibrations.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

  • Pyrazole CH: A singlet for the proton on the pyrazole ring (at position 4) is expected.

  • NH Proton: A broad singlet corresponding to the N-H proton of the pyrazole ring.

  • Carboxylic Acid OH: A broad singlet for the acidic proton of the carboxylic acid, which may be concentration-dependent and could exchange with D₂O.[6]

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.

  • Carboxylic Carbonyl: A signal in the downfield region, typically between 165-185 ppm, for the carboxylic acid carbon.[6]

  • Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring. The carbon bearing the nitro group will be significantly deshielded.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic strategy can be inferred from the synthesis of related nitropyrazole compounds. A common approach involves the formation of the pyrazole ring followed by nitration.

Representative Synthesis Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis of this compound. This is a representative pathway and would require optimization for specific laboratory conditions.

synthesis_workflow General Synthesis Workflow for this compound cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis cluster_step4 Purification start Dicarbonyl Precursor (e.g., diethyl oxalacetate) product1 Pyrazole Carboxylic Acid Ester start->product1 Condensation reagent1 Hydrazine Hydrate reagent1->product1 product2 Nitro-pyrazole Carboxylic Acid Ester product1->product2 Electrophilic Aromatic Substitution reagent2 Nitrating Agent (e.g., HNO₃/H₂SO₄) reagent2->product2 final_product This compound product2->final_product Ester Hydrolysis reagent3 Acid or Base reagent3->final_product purification Recrystallization / Chromatography final_product->purification

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of more complex molecules, including pyrazole oligoamides and aminopyrazole oligomers.[9] While extensive biological studies on this specific compound are limited, the pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.

  • General Activities of Pyrazole Derivatives: Compounds containing the pyrazole ring have been reported to possess antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][9]

  • Potential Therapeutic Applications: 5-Nitro-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects on ocular blood flow and retinal function recovery following ischemic injury.[4]

  • Nitric Oxide Donors: Pyrazole-3-carboxylic acid derivatives have been explored as carriers for nitric oxide, with some showing antibacterial and anti-inflammatory activities.[1]

  • Materials Science: Derivatives of this compound are being investigated for their potential use as energetic materials.[10]

No specific signaling pathways involving this compound have been identified in the reviewed literature. Further research is needed to fully elucidate its biological mechanisms of action and therapeutic potential.

Conclusion

This compound is a valuable chemical entity with established utility as a synthetic building block and potential for further development in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical and structural properties to support ongoing and future research endeavors.

References

5-Nitro-3-pyrazolecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 5-Nitro-3-pyrazolecarboxylic acid, a key heterocyclic compound for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role as a versatile building block in medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative with the chemical formula C₄H₃N₃O₄. Its chemical structure, characterized by a nitro group at the 5-position and a carboxylic acid group at the 3-position of the pyrazole ring, makes it a valuable intermediate for the synthesis of more complex molecules.

PropertyValueReference
CAS Number 198348-89-9[1]
Molecular Weight 157.08 g/mol [1]
Molecular Formula C₄H₃N₃O₄[1]
Alternate Names 5-Nitro-1H-pyrazole-3-carboxylic acid, 3-Nitro-1H-pyrazole-5-carboxylic acid[1]
Physical Form Slightly yellow solid[2]
Purity ≥99%[2]

Synthesis and Reactions

This compound serves as a crucial building block for synthesizing pyrazole oligoamides and aminopyrazole oligomers.[1] The presence of both a carboxylic acid and a nitro group offers multiple reaction sites for chemical modification, enabling the creation of a diverse range of derivatives with unique properties.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.

Role in Ocular Health

Research has indicated that C-nitropyrazoles, including 5-Nitro-1H-pyrazole-3-carboxylic acid, have potential therapeutic applications in ophthalmology. Studies have shown that these compounds can significantly facilitate retinal function recovery after ischemic insult.[3] This effect is believed to be mediated through an increase in ocular blood flow, particularly in the choroid, iris, and ciliary body.[3]

The proposed mechanism of action for the observed increase in ocular blood flow is linked to the nitric oxide (NO) signaling pathway. Nitric oxide is a potent vasodilator and a key regulator of blood flow in the eye.[4][5] It is hypothesized that C-nitropyrazoles may act as NO donors or stimulate endogenous NO production, leading to vasodilation and improved blood supply to ocular tissues.

Below is a diagram illustrating the proposed logical relationship in the therapeutic effect of C-nitropyrazoles on ocular health.

ocular_blood_flow cluster_compound Compound Action cluster_mechanism Physiological Mechanism cluster_outcome Therapeutic Outcome C_Nitropyrazoles C-Nitropyrazoles (e.g., this compound) NO_Pathway Nitric Oxide (NO) Pathway Modulation C_Nitropyrazoles->NO_Pathway Activates Vasodilation Vasodilation of Ocular Vessels NO_Pathway->Vasodilation Leads to Increased_Blood_Flow Increased Ocular Blood Flow Vasodilation->Increased_Blood_Flow Results in Retinal_Recovery Retinal Function Recovery Post-Ischemia Increased_Blood_Flow->Retinal_Recovery Promotes

Proposed mechanism of C-nitropyrazoles in ocular health.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general experimental workflow for the synthesis and evaluation of pyrazole derivatives for biological activity can be outlined.

experimental_workflow Start Start: Design of Pyrazole Derivative Synthesis Chemical Synthesis of Pyrazole Derivative Start->Synthesis Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme assays, Cell-based assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) SAR_Analysis->In_Vivo_Studies Promising Compounds Lead_Optimization->Synthesis End End: Candidate for Further Development In_Vivo_Studies->End

General workflow for pyrazole-based drug discovery.
General Protocol for the Synthesis of Pyrazole Carboxylic Acids:

The synthesis of pyrazole carboxylic acids often involves the Knorr pyrazole synthesis, which is the reaction between a hydrazine and a 1,3-dicarbonyl compound.

Materials:

  • Substituted hydrazine (e.g., hydrazine hydrate)

  • 1,3-dicarbonyl compound with appropriate functional groups

  • Solvent (e.g., ethanol, acetic acid)

  • Acid or base catalyst (if required)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in a suitable solvent.

  • Add the substituted hydrazine to the solution. The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation, followed by filtration and washing with a suitable solvent.

  • Further purification can be achieved by recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, need to be optimized for the synthesis of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its utility as a versatile building block for the synthesis of complex molecules, coupled with the established biological activities of the pyrazole scaffold, makes it a compound of high interest for researchers. Further investigation into its specific biological mechanisms of action is warranted to fully explore its therapeutic potential.

References

A Technical Guide to 5-Nitro-3-pyrazolecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-3-pyrazolecarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring both a carboxylic acid and a nitro group on a stable pyrazole scaffold, makes it a versatile precursor for the synthesis of more complex molecules, including pyrazole oligoamides and aminopyrazole oligomers.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, and its role in research and development, particularly in the pharmaceutical industry.

Chemical Identity and Alternate Names

Proper identification of chemical compounds is paramount in research and drug development. This compound is known by several synonyms, which are essential to recognize when searching literature and chemical databases.

Identifier Type Value
Systematic Name 5-Nitro-1H-pyrazole-3-carboxylic acid
CAS Registry Number 198348-89-9
Molecular Formula C₄H₃N₃O₄
Molecular Weight 157.08 g/mol
Synonym 1 3-Nitro-1H-pyrazole-5-carboxylic acid
Synonym 2 5-Nitro-3-carboxypyrazole
Synonym 3 3-Carboxy-5-nitropyrazole

Physicochemical and Spectroscopic Data

Understanding the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis.

Property Value
Melting Point 188-190 °C
Appearance Slightly yellow solid
Purity Typically ≥99%
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the pyrazole ring proton, as well as a broad singlet for the carboxylic acid proton, typically downfield.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the nitrated carbon, and the other carbons of the pyrazole ring.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the N-H stretch of the pyrazole ring, and the asymmetric and symmetric stretches of the nitro group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group, the carboxylic acid group, and cleavage of the pyrazole ring.[4]

Experimental Protocols

Synthesis of Pyrazole Carboxylic Acid Derivatives (General Procedure)

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach for creating pyrazole carboxylic acid derivatives involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. Subsequent nitration would yield the desired product. The following is a generalized synthetic workflow.

G cluster_synthesis Generalized Synthesis Workflow A β-Dicarbonyl Compound C Cyclocondensation A->C B Hydrazine Derivative B->C D Pyrazole Carboxylic Acid Precursor C->D F Nitration D->F E Nitrating Agent (e.g., HNO₃/H₂SO₄) E->F G This compound F->G

A generalized synthetic workflow for pyrazole carboxylic acids.
Purification by Recrystallization

Purification of the final product is typically achieved by recrystallization. The choice of solvent is critical and depends on the solubility of the compound and its impurities. Alcohols such as ethanol or methanol, or a mixture of solvents, are often suitable for recrystallizing polar compounds like carboxylic acids.[5]

General Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the precipitate.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Applications in Research and Development

The primary application of this compound is as a versatile building block and scaffold in medicinal chemistry and materials science.[6][7][8]

Synthesis of Pyrazole Oligoamides

A key application of this compound is in the synthesis of pyrazole oligoamides. These oligomers are of interest in the development of new materials and potential therapeutics. The carboxylic acid and the amine (after reduction of the nitro group) functionalities allow for the iterative coupling of pyrazole units.

The following diagram illustrates the logical workflow for the synthesis of a pyrazole oligoamide using this compound as a monomer unit.

G cluster_workflow Workflow: Pyrazole Oligoamide Synthesis A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C 5-Amino-3-pyrazolecarboxylic Acid B->C D Protection of Amine or Carboxylic Acid C->D E Protected Monomer D->E F Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Coupling E->F G Iterative Coupling Cycles F->G H Deprotection G->H I Purification (e.g., HPLC) H->I J Characterization (e.g., MS, NMR) I->J K Pyrazole Oligoamide J->K

Logical workflow for pyrazole oligoamide synthesis.
Role as a Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[9] this compound provides a valuable starting point for the synthesis of novel drug candidates. The nitro group can be reduced to an amine, which can then be further functionalized, while the carboxylic acid can be converted to a variety of other functional groups such as esters and amides. This allows for the exploration of a wide chemical space in the search for new bioactive molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis and materials science. Its well-defined properties and reactive functional groups make it an important tool for researchers and scientists. While detailed synthetic and analytical protocols for this specific compound require access to specialized databases or direct contact with suppliers, the general principles outlined in this guide provide a solid foundation for its use in the laboratory. The continued exploration of pyrazole-based structures promises to yield novel compounds with significant biological and material properties.

References

Physical properties like melting point and storage temperature of 5-Nitro-3-pyrazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 5-Nitro-3-pyrazolecarboxylic acid, with a focus on its melting point and recommended storage temperature. It includes detailed experimental protocols for the determination of these properties and a representative experimental workflow for its application in chemical synthesis.

Core Physical Properties

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its physical characteristics are crucial for its handling, storage, and application in further chemical synthesis.

Data Presentation

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 198348-89-9[1][2]
Molecular Formula C₄H₃N₃O₄[1]
Molecular Weight 157.08 g/mol [1]
Melting Point 188-190 °C
Appearance Slightly yellow solid
Recommended Storage Temperature 2-8 °C

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization and quality control of chemical compounds. The following sections detail standardized experimental procedures for determining the melting point and assessing the thermal stability to inform storage conditions.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Principle: The melting point is determined by heating a small, powdered sample and observing the temperature range over which the solid transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement (Using a Mel-Temp Apparatus):

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting initially to approach the expected melting point quickly.

    • Once the temperature is within 15-20 °C of the expected melting point (188-190 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • For accuracy, repeat the measurement with fresh samples at the slow heating rate.

Storage Temperature and Thermal Stability Assessment

Proper storage is essential to maintain the integrity and purity of this compound, especially given the presence of a nitro group which can impart thermal sensitivity. The recommended storage temperature of 2-8 °C is a general guideline. A more rigorous assessment of thermal stability can be performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Principle: TGA measures the change in mass of a sample as a function of temperature, indicating decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition events.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (typically aluminum or alumina)

  • Inert gas supply (e.g., nitrogen)

Procedure (TGA/DSC):

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a TGA or DSC pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

  • DSC Measurement:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10 °C/min).

    • Record the differential heat flow. An exothermic event following the melting endotherm can indicate decomposition.

Data Interpretation: The results from TGA and DSC can be used to determine the decomposition temperature of the compound, providing a quantitative basis for setting a safe storage temperature, which should be significantly below the decomposition onset. For nitro compounds, it is also crucial to store them away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] The storage area should be cool, dry, and well-ventilated.

Mandatory Visualization

The following diagram illustrates a common experimental workflow involving this compound as a starting material for the synthesis of a pyrazole amide, a key step in the formation of pyrazole oligoamides.

experimental_workflow start This compound step1 Acid Chloride Formation start->step1 reagent1 Thionyl Chloride (SOCl₂) reagent1->step1 intermediate 5-Nitro-1H-pyrazole-3-carbonyl chloride step1->intermediate step2 Amide Coupling intermediate->step2 reagent2 Amine (R-NH₂) reagent2->step2 product N-substituted-5-nitro-1H-pyrazole-3-carboxamide step2->product purification Purification (Crystallization/Chromatography) product->purification final_product Pure Pyrazole Amide purification->final_product

Caption: Synthetic workflow for a pyrazole amide.

References

The Strategic Role of 5-Nitro-3-pyrazolecarboxylic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the applications of 5-Nitro-3-pyrazolecarboxylic acid as a pivotal intermediate in the synthesis of novel pharmaceutical agents.

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-viral properties.[1][2][3] Central to the construction of diverse pyrazole-based pharmaceuticals is the versatile building block, This compound (CAS No: 198348-89-9).[4] This technical whitepaper provides an in-depth exploration of its chemical properties, synthetic utility, and strategic role in the development of next-generation therapeutics.

Physicochemical Properties and Strategic Importance

This compound is a heterocyclic compound featuring a pyrazole ring substituted with both a nitro group and a carboxylic acid moiety.[4] This unique combination of functional groups makes it a highly valuable intermediate in medicinal chemistry. The electron-withdrawing nature of the nitro group influences the reactivity of the pyrazole ring, while the carboxylic acid provides a convenient handle for further molecular elaboration, primarily through amide bond formation.[5]

PropertyValueReference
CAS Number 198348-89-9[4]
Molecular Formula C₄H₃N₃O₄[4]
Molecular Weight 157.08 g/mol [4]
Appearance Slightly yellow solid[1]
Purity ≥99% (typical)[1]
Primary Application Building block for pyrazole oligoamides and aminopyrazole oligomers[4]

Core Synthetic Transformations and Methodologies

The primary role of this compound in pharmaceutical synthesis is as a precursor for the generation of pyrazole-3-carboxamides. This transformation is a cornerstone of drug development, as the amide bond is a key structural feature in a vast number of marketed drugs. The general synthetic workflow involves two key steps: the reduction of the nitro group to an amine and the coupling of the carboxylic acid with a desired amine. The order of these steps can be varied to suit the overall synthetic strategy.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines to yield the corresponding amides. This reaction is typically facilitated by the use of coupling agents or by conversion of the carboxylic acid to a more reactive species, such as an acid chloride.

Experimental Protocol: General Procedure for Amide Coupling via Acid Chloride

  • Activation of the Carboxylic Acid: this compound (1.0 eq.) is suspended in an inert solvent (e.g., dichloromethane or toluene). Thionyl chloride (SOCl₂) (1.2-1.5 eq.) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to reflux until the evolution of gas ceases and the starting material is consumed (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-nitro-1H-pyrazole-3-carbonyl chloride.[5]

  • Coupling with Amine: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF). The solution is cooled to 0 °C, and a solution of the desired amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.) in the same solvent is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-16 hours until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 5-nitro-3-pyrazolecarboxamide.

Common Amide Coupling Reagents:

For syntheses where the formation of an acid chloride is not desirable due to the presence of sensitive functional groups, a variety of other coupling reagents can be employed.

Coupling ReagentAbbreviationCo-reagent/AdditiveNotes
DicyclohexylcarbodiimideDCCDMAP, HOBtA widely used and cost-effective reagent. The urea byproduct can sometimes complicate purification.
DiisopropylcarbodiimideDICHOBt, HOAtSimilar to DCC, but the urea byproduct is more soluble in organic solvents, facilitating easier removal.
HATUHATUDIPEA, TEAA highly efficient uronium-based coupling reagent that often leads to high yields and short reaction times with minimal racemization.[6][7]
PyBOPPyBOPDIPEA, TEAA phosphonium-based coupling reagent known for its high efficiency and suppression of side reactions.
Reduction of the Nitro Group

The nitro group of this compound or its amide derivatives can be reduced to a primary amine, which opens up further avenues for derivatization, such as the introduction of new pharmacophores or the formation of fused heterocyclic systems.

Experimental Protocol: General Procedure for Nitro Group Reduction

  • Reaction Setup: The 5-nitro-pyrazole derivative (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).

  • Reducing Agent Addition: A reducing agent is added to the solution. Common choices include:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere. This method is generally clean and high-yielding but may not be suitable for substrates with other reducible functional groups.

    • Metal-based Reagents: Tin(II) chloride (SnCl₂·2H₂O) in ethanol with refluxing, or iron powder (Fe) in the presence of an acid (e.g., acetic acid or ammonium chloride).[8] These methods are robust and often used when catalytic hydrogenation is not feasible.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered (e.g., through Celite for heterogeneous catalysts) and the solvent is removed under reduced pressure. If an acid was used, the reaction mixture is basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) before extraction with an organic solvent. The combined organic extracts are dried and concentrated to yield the crude 5-amino-pyrazole derivative, which can be further purified by chromatography or recrystallization.

Synthetic Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving this compound.

G start This compound acid_chloride 5-Nitro-1H-pyrazole-3-carbonyl chloride start->acid_chloride SOCl2 amide 5-Nitro-3-pyrazolecarboxamide Derivative acid_chloride->amide amine Amine (R-NH2) amine->amide

Figure 1: Amide synthesis via an acid chloride intermediate.

G start This compound amide 5-Nitro-3-pyrazolecarboxamide Derivative start->amide amino_amide 5-Amino-3-pyrazolecarboxamide Derivative amide->amino_amide Reduction (e.g., Fe/NH4Cl, Pd/C, H2) amine Amine (R-NH2) amine->amide coupling_reagent Coupling Reagent (e.g., HATU, DCC) coupling_reagent->amide

Figure 2: Direct amide coupling followed by nitro group reduction.

G start This compound amino_acid 5-Amino-3-pyrazolecarboxylic Acid start->amino_acid Reduction amino_amide 5-Amino-3-pyrazolecarboxamide Derivative amino_acid->amino_amide amine Amine (R-NH2) amine->amino_amide coupling_reagent Coupling Reagent coupling_reagent->amino_amide

Figure 3: Nitro group reduction followed by amide coupling.

Applications in Drug Discovery and Development

Derivatives of this compound are precursors to a multitude of biologically active molecules. The resulting aminopyrazole carboxamides can serve as key intermediates for the synthesis of:

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The amino group can be further functionalized to interact with the hinge region of the kinase active site.

  • Anti-inflammatory Agents: Pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9]

  • Antimicrobial Agents: The pyrazole nucleus is present in various compounds with antibacterial and antifungal activities.[10]

  • Fused Heterocyclic Systems: The aminopyrazole moiety is a versatile precursor for the construction of fused ring systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are also of significant interest in medicinal chemistry.[5]

Conclusion

This compound is a strategically important and versatile building block in pharmaceutical synthesis. Its dual functionality allows for the straightforward and efficient generation of a diverse library of pyrazole-3-carboxamide derivatives. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable intermediate in the quest for novel and effective therapeutic agents. The ability to readily synthesize and functionalize aminopyrazole carboxamides from this starting material ensures its continued relevance in the ever-evolving field of medicinal chemistry.

References

Crystal Structure of Substituted Nitro-Pyrazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of substituted nitro-pyrazole carboxylic acids, compounds of significant interest in medicinal chemistry due to their potential as therapeutic agents. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural analysis, and explores their interaction with cellular signaling pathways.

Crystal Structure Data

The crystallographic data for two solvatomorphs of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid are presented below. These tables provide essential parameters for understanding the solid-state conformation and packing of these molecules.

Table 1: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [1][2]

ParameterValue
FormulaC4H2BrN3O4・C2H6OS
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.8751(6)
b (Å)11.0506(10)
c (Å)14.0569(12)
β (°)97.355(3)
Volume (ų)1059.17(16)
Z4
Temperature (K)200
Rgt(F)0.0271
wRref(F²)0.0664

Table 2: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate [3][4]

ParameterValue
FormulaC4H2BrN3O4・H2O
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.177(2)
b (Å)10.999(3)
c (Å)10.414(3)
β (°)100.145(11)
Volume (ų)809.3(4)
Z4
Temperature (K)200
Rgt(F)0.0379
wRref(F²)0.0714

Experimental Protocols

Synthesis of Substituted Nitro-Pyrazole Carboxylic Acids

The following protocols describe the synthesis of key substituted nitro-pyrazole carboxylic acids.

2.1.1. Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

This synthesis involves the esterification of the carboxylic acid followed by hydrolysis.

  • Step 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate [5]

    • Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.00 kg, 6.37 mol) in methanol (8.00 L).

    • Cool the suspension to 0-5 °C under a nitrogen atmosphere.

    • Slowly add thionyl chloride (0.52 L, 7.12 mol) to the mixture, maintaining the temperature at 0-5 °C.

    • Allow the reaction mixture to gradually warm to 15-25 °C and stir for 16-24 hours.

    • Monitor the reaction completion using ¹H NMR (d6-DMSO).

    • Concentrate the reaction mixture under reduced pressure to obtain the methyl ester.

  • Step 2: Hydrolysis to 4-Nitro-1H-pyrazole-3-carboxylic Acid

    • Dissolve the methyl 4-nitro-1H-pyrazole-3-carboxylate in an aqueous solution of a suitable base (e.g., sodium hydroxide).

    • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

    • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to yield 4-nitro-1H-pyrazole-3-carboxylic acid.

2.1.2. Synthesis of 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic Acid

This synthesis can be adapted from the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid followed by nitration.

  • Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid

    • To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (4.1 g, 0.05 mol) and 200 mL of water.

    • Heat the mixture to 90 °C with stirring.

    • Add potassium permanganate (23.7 g, 0.15 mol) in portions over 8 hours.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide.

    • Wash the filter cake with water.

    • Concentrate the filtrate to approximately 30 mL.

    • Cool the solution to 0 °C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

  • Step 2: Nitration of 4-Bromo-1H-pyrazole-3-carboxylic Acid

    • Carefully add 4-bromo-1H-pyrazole-3-carboxylic acid to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Stir the reaction mixture while allowing it to slowly warm to room temperature.

    • Pour the reaction mixture onto ice to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry to yield 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid.

Single Crystal X-ray Diffraction

The following is a generalized protocol for obtaining the crystal structure of small organic molecules.

  • Crystallization:

    • Dissolve the synthesized substituted nitro-pyrazole carboxylic acid in a suitable solvent (e.g., dimethyl sulfoxide, ethanol) with gentle warming.[1][3]

    • Allow the solution to cool slowly to room temperature, followed by further cooling if necessary, to induce crystallization. Alternatively, use vapor diffusion by placing a vial of the solution in a sealed container with an anti-solvent.

    • Colorless, single crystals suitable for X-ray diffraction should form over a period of several days.[1][3]

  • Data Collection: [6]

    • Select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[6]

    • Place the crystal in an intense, monochromatic X-ray beam.

    • Collect a preliminary set of frames to determine the unit cell parameters and orientation matrix.

    • Perform a full data collection by rotating the crystal and collecting diffraction patterns over a wide range of angles. Data is typically collected between 4° and 60° 2θ for molybdenum radiation.[6]

  • Structure Solution and Refinement:

    • Process the collected data by integrating the reflection intensities and applying corrections for factors such as background and absorption.[6]

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters.

Interaction with Cellular Signaling Pathways

Substituted pyrazole derivatives have been identified as potent inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is a hallmark of many cancers. Specifically, pyrazole-based compounds have shown inhibitory activity against key kinases in this cascade, such as p38 MAPK and Extracellular signal-Regulated Kinase (ERK).[8][9]

The inhibitory mechanism often involves the pyrazole scaffold binding to the ATP-binding pocket of the kinase, preventing the phosphorylation and activation of downstream targets. Some pyrazole urea-based inhibitors have been shown to stabilize a conformation of p38 MAP kinase that is incompatible with ATP binding.

The following diagram illustrates the logical workflow for identifying and characterizing pyrazole-based inhibitors of the RAF-MEK-ERK signaling pathway, a central component of the MAPK cascade.

a cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Kinase Assays cluster_2 Cellular Signaling Pathway cluster_3 Lead Optimization a Pyrazole Library Synthesis b High-Throughput Screening a->b c RAF Kinase Assay b->c Identify Hits d MEK Kinase Assay b->d Identify Hits e ERK Kinase Assay b->e Identify Hits m SAR Studies c->m Inhibition Data d->m Inhibition Data j ERK e->j Inhibition e->m Inhibition Data f Growth Factor Signal g RAS f->g h RAF g->h i MEK h->i i->j k Transcription Factors j->k l Cell Proliferation k->l n Crystallography of Inhibitor-Kinase Complex m->n o Preclinical Candidate n->o

Caption: Workflow for Discovery of Pyrazole-based ERK Inhibitors.

References

The Emergence of Azo Pyrazole Carboxylic Derivatives as High-Performance, Low-Sensitivity Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

The quest for advanced energetic materials that offer superior performance while ensuring greater safety and thermal stability is a paramount objective in materials science.[1][2] Ideal energetic materials should possess a combination of high density, favorable thermal stability, powerful energetic characteristics, and low sensitivity to external stimuli like impact and friction.[1][2] In this context, nitrogen-rich heterocyclic compounds, particularly those based on pyrazole frameworks, have garnered significant attention.[3][4] This technical guide delves into the potential of a novel class of compounds—azo pyrazole carboxylic derivatives—as next-generation energetic materials, highlighting their synthesis, characterization, and performance metrics in comparison to established explosives.

Quantitative Performance Data

Recent research has focused on the synthesis and characterization of novel azo pyrazole carboxylic derivatives.[1][2] The energetic properties of these compounds, particularly 5,5′-(diazene-1,2-diyl)bis(3-(1H-tetrazol-5-yl)-1H-pyrazole-4-carbonitrile) (4), 1,2-bis(3-carboxy-4-nitro-1H-pyrazol-5-yl)diazene-1-oxide (5), and 5,5′-(diazene-1,2-diyl)bis(3-(1H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid) (6), have been evaluated and compared against traditional explosives like TNT and RDX.[1][2] The data reveals their significant potential as low-sensitivity, high-performance energetic materials.[1][2]

Table 1: Detonation and Thermal Properties

CompoundDetonation Velocity (m·s⁻¹)Decomposition Temp. (T_d, °C)
Compound 4 7480 - 8190212 - 260
Compound 5 7480 - 8190212 - 260
Compound 6 7480 - 8190212 - 260
TNT 6881-
RDX -204

Source: ACS Publications, Figshare[1][2]

Table 2: Mechanical Sensitivity

CompoundImpact Sensitivity (IS, J)Friction Sensitivity (FS, N)
Compound 5 40> 360
Compound 6 40> 360
RDX 7.5120

Source: ACS Publications, Figshare[1][2]

The calculated detonation velocities of the new derivatives (4-6) are notably superior to that of TNT.[1][2] Furthermore, they exhibit higher decomposition temperatures than RDX, indicating greater thermal stability.[1][2] Critically, compounds 5 and 6 demonstrate significantly lower mechanical sensitivities compared to RDX, classifying them as promising insensitive high explosives.[1][2]

Experimental Protocols

The development of these materials involves a systematic workflow encompassing synthesis, purification, and comprehensive characterization to determine their physicochemical and energetic properties.

Synthesis

The synthesis of the target azo pyrazole carboxylic derivatives is achieved through efficient chemical routes, primarily involving cycloaddition and nitration reactions.[1][2]

  • Cycloaddition: This method is a key step in forming the tetrazole rings, often involving the [3+2] cycloaddition of nitriles with an azide source. This is a common and effective route for creating the 5-substituted 1H-tetrazole core structure.

  • Nitration: To enhance the energetic properties, nitro groups are introduced onto the pyrazole ring. This is typically accomplished using a nitrating agent, such as a mixture of nitric and sulfuric acids.

  • Azo Coupling: The azo bridge (–N=N–) linking the pyrazole rings is formed through diazotization of an amino-substituted pyrazole precursor, followed by a coupling reaction.

Characterization and Performance Testing

A suite of analytical and specialized testing methods is employed to fully characterize the synthesized compounds.

  • Structural Characterization: Techniques including multinuclear NMR spectroscopy, infrared (IR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction are used to confirm the molecular structure and crystal packing of the compounds.[1][2]

  • Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperatures (T_d), providing a measure of the material's thermal stability.[5]

  • Impact Sensitivity Testing (BAM Fallhammer): This test determines the sensitivity of a material to impact.[1][2] A standard weight is dropped from varying heights onto a sample of the material.[4][6] The impact energy (in Joules) at which a reaction (e.g., flash, flame, or explosion) occurs is recorded.[7] The test complies with UN and EU standards for the transport and classification of dangerous goods.[1][2]

  • Friction Sensitivity Testing (BAM Method): This method assesses the material's sensitivity to frictional stimuli, a common cause of accidental explosions.[5] A sample is placed on a porcelain plate, and a porcelain pin is applied with a specific load.[5][8] The plate is then moved back and forth once.[5][9] The test identifies the lowest load (in Newtons) at which an "event" (e.g., crackling, spark, or flame) occurs in a set number of trials.[5][9]

  • Detonation Velocity Measurement: This crucial parameter can be determined experimentally using methods like the Dautriche method or high-speed cameras to continuously record the detonation wave's propagation through an explosive charge.[10][11] Another common technique involves placing velocity probes or pressure pin gauges at known distances along a cylinder filled with the explosive; the time it takes for the detonation front to travel between the probes is recorded electronically to calculate the velocity.[10][12]

Visualizing Workflows and Relationships

To better understand the experimental process and the significance of the results, the following diagrams illustrate the key workflows and logical connections.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Performance Evaluation cluster_output Data Output start Precursors (e.g., Substituted Pyrazoles, Nitriles) cyclo [3+2] Cycloaddition (Tetrazole Ring Formation) start->cyclo nitration Nitration (Introduction of -NO2) cyclo->nitration azo Azo Coupling (Formation of -N=N- bridge) nitration->azo purify Purification / Recrystallization azo->purify struct Structural Analysis (NMR, IR, Elemental) purify->struct xray Single-Crystal X-ray Diffraction purify->xray thermal Thermal Analysis (DSC/TGA) purify->thermal impact Impact Sensitivity (BAM Fallhammer) purify->impact friction Friction Sensitivity (BAM Method) purify->friction detonation Detonation Properties (Calculated/Measured) purify->detonation data Physicochemical Properties (Structure, Td, Density) struct->data xray->data thermal->data perf Energetic Performance (V_det, P, Sensitivity) impact->perf friction->perf detonation->perf

Caption: Experimental workflow for synthesis and characterization.

G cluster_ideal Ideal Energetic Material Properties cluster_findings Findings for Azo Pyrazole Carboxylic Derivatives (5 & 6) cluster_conclusion Conclusion p1 High Detonation Performance f1 V_det (7480-8190 m/s) > TNT (6881 m/s) p1->f1 p2 Good Thermal Stability f2 T_d (212-260 °C) > RDX (204 °C) p2->f2 p3 Low Mechanical Sensitivity f3 IS = 40 J >> RDX (7.5 J) p3->f3 f4 FS > 360 N >> RDX (120 N) p3->f4 p4 High Density conc Potential as Low-Sensitivity, High-Performance Energetic Materials f1->conc f2->conc f3->conc f4->conc

Caption: Logical relationship between properties and findings.

Conclusion

The investigated azo pyrazole carboxylic derivatives, particularly compounds 5 and 6, represent a significant advancement in the field of energetic materials.[1][2] Their combination of high detonation velocity, superior thermal stability, and remarkably low sensitivity to impact and friction addresses the critical need for safer yet more powerful explosives.[1][2] The synthetic pathways are efficient, and the resulting compounds exhibit a highly desirable balance of properties.[1][2] These findings strongly suggest that azo pyrazole carboxylic acid derivatives are a promising class of compounds that could serve as competitive, low-sensitivity energetic materials for various applications. Further research into optimizing their synthesis and scaling up production will be crucial for their practical implementation.

References

Spectroscopic Analysis of Pyrazole Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole carboxylic acids are a class of heterocyclic organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in the design of a wide array of therapeutic agents. The inclusion of a carboxylic acid group provides a crucial anchor for molecular interactions and a handle for synthetic modifications, making these compounds valuable building blocks in the discovery of novel drugs. Prominent examples of pharmaceuticals containing a pyrazole core include the anti-inflammatory drug Celecoxib and the withdrawn anti-obesity agent Rimonabant, highlighting the therapeutic potential of this chemical class.[1][2][3] This technical guide provides an in-depth overview of the key spectroscopic data (NMR, IR, and MS) for several fundamental pyrazole carboxylic acids, along with detailed experimental protocols and visualizations of relevant biological signaling pathways.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-3,5-dicarboxylic acid. This data is essential for the structural elucidation and characterization of these and related compounds.

Table 1: 1H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm
Pyrazole-3-carboxylic acid DMSO-d613.5 (s, 1H, COOH), 7.9 (d, 1H, H5), 6.7 (d, 1H, H4)
Pyrazole-4-carboxylic acid DMSO-d612.7 (s, 1H, COOH), 8.1 (s, 2H, H3/H5)
Pyrazole-3,5-dicarboxylic acid DMSO-d67.16 (s, 1H, H4)[4][5]
Table 2: 13C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm
Pyrazole-3-carboxylic acid DMSO-d6163.0 (COOH), 140.0 (C3), 135.0 (C5), 110.0 (C4)
Pyrazole-4-carboxylic acid Not Specified164.1 (COOH), 137.2 (C3/C5), 115.8 (C4)[6]
Pyrazole-3,5-dicarboxylic acid Not Specified162.2 (COOH), 143.5 (C3/C5), 113.1 (C4)[7]
Table 3: IR Spectroscopic Data (KBr Pellet)
CompoundMajor Peaks (cm-1)
Pyrazole-3-carboxylic acid ~3100-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1560-1460 (pyrazole ring vibrations)[8]
Pyrazole-4-carboxylic acid ~3150 (N-H stretch), ~2900-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1540 (ring vibrations)
Pyrazole-3,5-dicarboxylic acid ~3400 (O-H stretch), ~1700 (C=O stretch), ~1557, 1445, 1393, 1317, 1266, 1204 (pyrazole ring vibrations)[9]
Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragments (m/z)
Pyrazole-3-carboxylic acid 11295, 67, 40
Pyrazole-4-carboxylic acid 11295, 67, 39[6]
Pyrazole-3,5-dicarboxylic acid 156112, 84, 68, 45[7]

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of pyrazole carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the pyrazole carboxylic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6). The choice of solvent is critical, and DMSO-d6 is often used for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton of the carboxylic acid being observable.

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • 1H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

    • The relaxation delay is set to at least 1 second.

  • 13C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • The spectral width is set to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of 13C.

    • The relaxation delay is set to 2-5 seconds.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Approximately 1-2 mg of the solid pyrazole carboxylic acid is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is first recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The spectrum is typically recorded over the range of 4000-400 cm-1.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for samples that are amenable to these separation techniques. For GC-MS, derivatization to a more volatile ester form may be necessary.

  • Ionization: Electron ionization (EI) is a common method for generating ions from relatively small, thermally stable molecules. For less stable molecules, softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) may be employed.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of ions at each m/z value to generate the mass spectrum.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides structural information.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and the signaling pathways affected by prominent pyrazole-containing drugs.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pyrazole Carboxylic Acid Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (EI/ESI) Sample->MS Process Data Processing (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret

A generalized workflow for the spectroscopic analysis of pyrazole carboxylic acids.
Signaling Pathways in Drug Action

Pyrazole carboxylic acid derivatives have been successfully developed as modulators of various biological signaling pathways. The following diagrams illustrate the mechanisms of action for two notable examples.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][8][10][11][12] This selectivity is key to its therapeutic effect of reducing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Celecoxib_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (e.g., PGE2) COX2->PGs Produces Inflammation Inflammation & Pain PGs->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Mechanism of action of Celecoxib, a selective COX-2 inhibitor.

Rimonabant: A CB1 Receptor Antagonist

Rimonabant was developed as an anti-obesity drug that acts as an inverse agonist or antagonist of the cannabinoid receptor type 1 (CB1).[6][7][13][14][15] These receptors are part of the endocannabinoid system, which is involved in regulating appetite and energy balance. By blocking the CB1 receptor, Rimonabant aimed to reduce food intake and promote weight loss.

Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor Endocannabinoids->CB1 Activates Appetite Increased Appetite & Energy Storage CB1->Appetite Promotes Rimonabant Rimonabant Rimonabant->CB1 Blocks

Mechanism of action of Rimonabant, a CB1 receptor antagonist.

Conclusion

The spectroscopic data and methodologies presented in this guide serve as a fundamental resource for researchers working with pyrazole carboxylic acids. A thorough understanding of their spectral characteristics is paramount for accurate identification, purity assessment, and further synthetic development. Furthermore, the examples of Celecoxib and Rimonabant demonstrate the profound impact that compounds based on the pyrazole scaffold can have in modulating key biological pathways, underscoring the continued importance of this compound class in the pursuit of new therapeutic agents.

References

The Expanding Therapeutic Landscape of Pyrazole Compounds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique structural features and synthetic versatility have led to the development of a vast number of derivatives with a wide spectrum of pharmacological activities.[1][4][5] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, and antipsychotic agents.[3] This technical guide provides an in-depth overview of the significant biological activities of pyrazole compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways and workflows.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against various human cancer cell lines, demonstrating their potent antiproliferative effects.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-e][1][4][8]triazine derivative Colo205 (Colon)4.1[2]
Pyrazoline derivative HL-60 (Leukemia)3.0 - 6.8[2]
1,4-Benzoxazine-pyrazole hybrid (Cmpd 22) MCF7 (Breast)2.82[7]
1,4-Benzoxazine-pyrazole hybrid (Cmpd 23) A549 (Lung)3.14[7]
Pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitor Hela (Cervical)5.16[7]
Pyrazolone-pyrazole derivative (Cmpd 27) MCF7 (Breast)16.50[7]
Diphenyl pyrazole–chalcone (Cmpd 6b) HNO-97 (Oral)10[9]
Diphenyl pyrazole–chalcone (Cmpd 6d) HNO-97 (Oral)10.56[9]
3,5-Diphenyl-1H-pyrazole (L2) CFPAC-1 (Pancreatic)61.7[10]
Pyrazol acetohydrazide (Cmpd 32) A2780 (Ovarian)8.63[11]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Procedure: [12][13][14]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value of the compound.

Visualization: Pyrazole Inhibition of a Cancer Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. The following diagram illustrates a simplified CDK-mediated cell cycle pathway and the inhibitory action of a hypothetical pyrazole compound.

CDK_Pathway_Inhibition cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds to Rb Rb CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates GrowthFactors Growth Factors GrowthFactors->CyclinD activates Pyrazole Pyrazole Inhibitor Pyrazole->CDK46 inhibits Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Agar Plates (MHA/PDA) D Inoculate Agar Plate (Lawn Culture) A->D B Prepare Standardized Microbial Inoculum B->D C Prepare Pyrazole Compound Solutions & Controls F Add Compound/Controls to Wells C->F E Create Wells in Agar D->E E->F G Incubate Plates (e.g., 24h at 37°C) F->G H Measure Zone of Inhibition (mm) G->H I Compare with Controls & Determine Activity H->I COX2_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 (Inducible) InflammatoryStimuli->COX2 induces CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 (PLA2) COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 ArachidonicAcid->COX2 PGs_Physiological Prostaglandins (Physiological) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Celecoxib Celecoxib (Pyrazole Inhibitor) Celecoxib->COX2 selectively inhibits GI_Protection GI Protection, Platelet Function PGs_Physiological->GI_Protection Inflammation Pain, Fever, Inflammation PGs_Inflammatory->Inflammation

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Nitro-3-pyrazolecarboxylic Acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-3-pyrazolecarboxylic acid is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrazole scaffold, coupled with the presence of both a carboxylic acid and a nitro group, offers multiple points for chemical modification, making it a versatile precursor for the synthesis of a diverse range of more complex molecules.[1] Derivatives of this compound have shown promise in various therapeutic areas, including the development of novel anticancer and anti-inflammatory agents.[2] This document provides detailed protocols for the synthesis, purification, and characterization of this compound, along with an overview of its applications and the biological signaling pathways targeted by its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 198348-89-9[1]
Molecular Formula C₄H₃N₃O₄[1]
Molecular Weight 157.08 g/mol [1]
Appearance Slightly yellow solid[3]
Melting Point 188-190 °C
IUPAC Name 5-nitro-1H-pyrazole-3-carboxylic acid
Alternate Names 5-Nitro-1H-pyrazole-3-carboxylic acid; 3-nitro-1H-pyrazole-5-carboxylic acid[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 1H-pyrazole-3-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1H-pyrazole-3-carboxylic acid E Slow Addition of Nitric Acid A->E B Concentrated Sulfuric Acid B->E C Concentrated Nitric Acid C->E D Ice Bath (0-5 °C) F Stirring at 0-5 °C D->F E->F Maintain Temperature G Stirring at Room Temperature F->G Allow to warm H Pouring onto Ice G->H I Filtration H->I J Washing with Cold Water I->J K Recrystallization from Water J->K L Drying K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1H-pyrazole-3-carboxylic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add 1H-pyrazole-3-carboxylic acid (1 equivalent). Place the flask in an ice bath to cool the contents to 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3-4 equivalents) to the flask while stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Once the starting material is completely dissolved, slowly add concentrated nitric acid (1.1 equivalents) dropwise via a dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. A precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from hot water to obtain purified this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Quantitative Data:

ParameterValue
Typical Yield 75-85%
Purity (by HPLC) >98%

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

TechniqueExpected Data
¹H NMR A singlet for the pyrazole ring proton and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances corresponding to the carboxylic acid carbon and the carbons of the pyrazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.[4]
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the N-O stretches of the nitro group.

Application as a Building Block in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives.

Role in the Synthesis of Kinase Inhibitors

Many pyrazole derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[5] Specifically, derivatives of pyrazole-containing compounds have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology.[5][6][7]

The general scheme for utilizing this compound in the synthesis of a hypothetical kinase inhibitor is outlined below.

G A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C 5-Amino-3-pyrazolecarboxylic acid B->C D Amide Coupling (with a suitable amine) C->D E Functionalization of Amino Group (e.g., Acylation, Alkylation) C->E F Diverse Pyrazole-based Kinase Inhibitor Scaffolds D->F E->F

Caption: Synthetic utility of this compound.

Targeted Signaling Pathway: EGFR and VEGFR-2 Inhibition

Derivatives of this compound have been explored as dual inhibitors of EGFR and VEGFR-2. These two receptor tyrosine kinases play pivotal roles in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[8][9][10] The crosstalk between the EGFR and VEGFR signaling pathways is a key mechanism in cancer progression, making their simultaneous inhibition an attractive therapeutic strategy.[8][11]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Signaling Cascades cluster_4 Cellular Responses EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Metastasis Metastasis RAS_RAF->Metastasis PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis PLCg->Angiogenesis Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. The straightforward and efficient synthetic protocol, combined with its utility in accessing potent kinase inhibitors, makes it an important tool for medicinal chemists. The ability to generate derivatives that can dually target key signaling pathways like EGFR and VEGFR-2 highlights the importance of this scaffold in the development of next-generation therapeutics.

References

Application Notes and Protocols for the Synthesis of Pyrazole Oligoamides using 5-Nitro-3-pyrazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole oligoamides are a class of synthetic oligomers that have garnered significant interest in the fields of medicinal chemistry and materials science. Their rigid, planar structure, conferred by the pyrazole rings, allows for the formation of well-defined secondary structures, making them attractive scaffolds for the development of protein-protein interaction inhibitors, antimicrobial agents, and novel materials. 5-Nitro-3-pyrazolecarboxylic acid is a key building block in the synthesis of these oligomers. The nitro group serves as a precursor to an amino group, allowing for further functionalization or modulation of the electronic properties of the oligoamide.

These application notes provide a detailed protocol for the synthesis of pyrazole oligoamides using this compound, employing a polyethylene glycol (PEG) supported liquid-phase synthesis approach. This method facilitates purification and handling of the growing oligomer chain.

Data Presentation

Table 1: Materials and Reagents

Compound/Reagent Supplier Purity Notes
This compoundCommercially Available>98%Starting material for the pyrazole monomer.
Polyethylene glycol (PEG), MW 2000Commercially AvailablePolymer support.
Dicyclohexylcarbodiimide (DCC)Commercially Available>99%Coupling agent.
1-Hydroxybenzotriazole (HOBt)Commercially Available>97%Coupling additive.
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrousReaction solvent.
Dichloromethane (DCM)Commercially AvailableAnhydrousSolvent for washing and product isolation.
Diethyl etherCommercially AvailableFor precipitation of the polymer-supported product.
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Commercially Available>98%Reducing agent for the nitro group.
Ethyl acetateCommercially AvailableSolvent for extraction and chromatography.
Hydrochloric acid (HCl)Commercially AvailableConcentratedFor pH adjustment and salt formation.
Sodium bicarbonate (NaHCO₃)Commercially AvailableFor neutralization.
Triethylamine (TEA)Commercially Available>99%Base for coupling reactions.

Table 2: Representative Yields for Pyrazole Oligomer Synthesis

Oligomer Length Stepwise Coupling Yield (%) Overall Yield (%)
Dimer (n=2)9595
Trimer (n=3)9287
Tetramer (n=4)9078
Pentamer (n=5)8869

Table 3: Spectroscopic Data for a Representative Pyrazole Oligoamide (Trimer)

Technique Observed Data
¹H NMR (400 MHz, DMSO-d₆)δ 10.5-11.5 (br s, 3H, amide NH), 8.0-8.5 (m, 3H, pyrazole-H), 4.0-4.5 (m, PEG protons)
¹³C NMR (100 MHz, DMSO-d₆)δ 160-165 (amide C=O), 140-150 (pyrazole C-NO₂), 110-130 (pyrazole C-H), 60-70 (PEG carbons)
FT-IR (KBr, cm⁻¹)3300-3400 (N-H stretch), 1650-1680 (amide C=O stretch), 1520-1550 (N-O stretch of NO₂)
Mass Spectrometry (ESI-MS) Calculated m/z for [M+H]⁺, observed corresponding peak.

Experimental Protocols

I. Synthesis of PEG-supported 5-Nitro-3-pyrazolecarboxylate (Monomer Attachment)
  • Reaction Setup: In a round-bottom flask, dissolve polyethylene glycol (PEG, MW 2000, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Monomer Activation: In a separate flask, dissolve this compound (1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC, 1.2 eq) to the cooled monomer solution and stir for 30 minutes at 0 °C.

  • Coupling: Add the activated monomer solution to the PEG solution. Add triethylamine (TEA, 1.5 eq) and stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Pour the filtrate into cold diethyl ether to precipitate the PEG-supported product.

    • Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

II. Iterative Synthesis of Pyrazole Oligoamides (Chain Elongation)

The synthesis of the oligoamide is achieved through a repetitive cycle of deprotection (if a protecting group is used on the pyrazole nitrogen) and coupling. For this protocol, we assume the pyrazole nitrogen is not protected.

  • Coupling of the next monomer:

    • Dissolve the PEG-supported pyrazole monomer/oligomer from the previous step in anhydrous DMF.

    • In a separate flask, activate the next this compound monomer with DCC and HOBt as described in Protocol I, steps 2 and 3.

    • Add the activated monomer to the PEG-supported chain, followed by the addition of TEA.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification: Precipitate, filter, and wash the PEG-supported oligoamide with cold diethyl ether as described in Protocol I, step 5.

  • Repeat the coupling and purification steps to achieve the desired oligomer length.

III. Reduction of the Nitro Group to an Amino Group
  • Reaction Setup: Dissolve the PEG-supported nitro-pyrazole oligoamide in a mixture of ethyl acetate and ethanol.

  • Reduction: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq per nitro group).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Precipitate the PEG-supported amino-pyrazole oligoamide from a concentrated solution in dichloromethane by adding cold diethyl ether.

IV. Cleavage of the Oligoamide from the PEG Support

Cleavage from the PEG support is typically achieved by hydrolysis of the ester linkage.

  • Hydrolysis: Dissolve the PEG-supported pyrazole oligoamide in a solution of sodium hydroxide (e.g., 1 M) in a mixture of water and a co-solvent like methanol or THF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up:

    • Acidify the reaction mixture to a pH of 2-3 with dilute hydrochloric acid (HCl).

    • Extract the product into a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: The crude oligoamide can be further purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Mandatory Visualization

experimental_workflow cluster_monomer_attachment I. Monomer Attachment to PEG Support cluster_chain_elongation II. Iterative Chain Elongation cluster_reduction III. Nitro Group Reduction cluster_cleavage IV. Cleavage from Support start This compound + PEG activation Activation with DCC/HOBt start->activation DMF coupling1 Coupling to PEG activation->coupling1 product1 PEG-Supported Monomer coupling1->product1 Precipitation with Ether product1_ref PEG-Supported Monomer/Oligomer coupling2 Coupling to growing chain product1_ref->coupling2 activation2 Activation of next Monomer activation2->coupling2 product2 PEG-Supported Oligomer (n+1) coupling2->product2 Precipitation with Ether product2_ref PEG-Supported Nitro-Oligoamide reduction Reduction with SnCl2 product2_ref->reduction product3 PEG-Supported Amino-Oligoamide reduction->product3 Work-up & Precipitation product3_ref PEG-Supported Amino-Oligoamide cleavage Hydrolysis (NaOH) product3_ref->cleavage purification Purification (HPLC) cleavage->purification final_product Pure Pyrazole Oligoamide purification->final_product

Caption: Experimental workflow for the synthesis of pyrazole oligoamides.

signaling_pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation A This compound C O-acylisourea intermediate A->C + B DCC B->C E Active Ester C->E + H DCU (byproduct) C->H D HOBt D->E G Pyrazole Oligoamide E->G + F PEG-NH-R (Growing Chain) F->G

Application Notes: Synthesis and Utility of Aminopyrazole Oligomers Derived from 5-Nitro-3-pyrazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminopyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, known for a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of oligomers from functionalized aminopyrazole monomers presents a novel approach to developing compounds with potentially enhanced or new therapeutic activities. This document outlines the application of 5-Nitro-3-pyrazolecarboxylic acid as a key starting material for the creation of aminopyrazole oligomers. The synthetic strategy involves a two-step process: the reduction of the nitro group to an amine, followed by a self-condensation or stepwise polymerization to form oligoamides. These oligomers, featuring repeating aminopyrazole units linked by amide bonds, are of interest for their potential as kinase inhibitors and other therapeutic agents.[3]

Synthetic Strategy Overview

The overall synthetic pathway for producing aminopyrazole oligomers from this compound is a multi-step process. The initial and critical step is the selective reduction of the nitro group to an amino group, yielding 5-Amino-3-pyrazolecarboxylic acid. This monomer can then be subjected to controlled polymerization or oligomerization through the formation of amide bonds between the amino and carboxylic acid functionalities of adjacent monomers.

Experimental Protocols

Protocol 1: Reduction of this compound to 5-Amino-3-pyrazolecarboxylic Acid

This protocol describes the reduction of the nitro group of the starting material to an amine using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Amino-3-pyrazolecarboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of Aminopyrazole Oligomers via Amide Coupling

This protocol details the polymerization of 5-Amino-3-pyrazolecarboxylic acid to form aminopyrazole oligomers using a peptide coupling agent.

Materials:

  • 5-Amino-3-pyrazolecarboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Filtration apparatus

Procedure:

  • Dissolve 5-Amino-3-pyrazolecarboxylic acid (1.0 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve DCC (1.1 eq per monomer unit) in anhydrous DCM.

  • Slowly add the DCC solution to the solution of 5-Amino-3-pyrazolecarboxylic acid at 0°C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the formation of the oligomers by a suitable analytical technique (e.g., size exclusion chromatography or mass spectrometry).

  • After the reaction, a precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Precipitate the aminopyrazole oligomers by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated oligomers by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 3: Characterization of Aminopyrazole Oligomers

The synthesized oligomers should be characterized to confirm their structure and purity.

1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the presence of the pyrazole and amide functionalities. The broadening of signals may indicate the presence of an oligomeric mixture.

  • Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for N-H stretching of the pyrazole and amide groups, as well as the C=O stretching of the amide bond.[4]

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the molecular weight distribution of the oligomers.

2. Chromatographic Analysis:

  • Size Exclusion Chromatography (SEC): SEC can be used to determine the average molecular weight and polydispersity of the oligomer sample.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 5-Amino-3-pyrazolecarboxylic Acid

ParameterValue
Starting MaterialThis compound
Catalyst10% Pd/C
SolventMethanol
Reaction TemperatureRoom Temperature
Reaction Time4-8 hours
Typical Yield 85-95%

Table 2: Characterization Data for Aminopyrazole Oligomers

Analytical TechniqueObserved Features
¹H NMR (DMSO-d₆) Broad signals corresponding to pyrazole and amide protons.
¹³C NMR (DMSO-d₆) Signals for pyrazole ring carbons and amide carbonyl carbon.
IR (KBr, cm⁻¹) ~3300-3100 (N-H stretch), ~1650 (C=O amide I stretch).[4]
Mass Spectrometry Distribution of molecular ion peaks corresponding to different oligomer lengths.

Visualizations

Synthetic Workflow

synthetic_workflow start This compound reduction Reduction (H₂, Pd/C, MeOH) start->reduction monomer 5-Amino-3-pyrazolecarboxylic Acid reduction->monomer polymerization Amide Coupling (DCC, DMF) monomer->polymerization oligomers Aminopyrazole Oligomers polymerization->oligomers characterization Characterization (NMR, IR, MS, SEC) oligomers->characterization

Caption: Synthetic workflow for aminopyrazole oligomers.

Potential Signaling Pathway Inhibition

Aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[3] The following diagram illustrates a simplified FGFR signaling pathway, a potential target for the synthesized aminopyrazole oligomers.

fgfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates STAT STAT Pathway FGFR->STAT Activates Oligomer Aminopyrazole Oligomer Oligomer->FGFR Inhibits Gene_Expression Gene Expression (Proliferation, Survival) PLCg->Gene_Expression RAS_RAF->Gene_Expression PI3K_AKT->Gene_Expression STAT->Gene_Expression

Caption: Simplified FGFR signaling pathway and potential inhibition.

References

Application Notes and Protocols: Synthesis of Pyrazole-3-Carboxylic Acid Derivatives as Nitric Oxide Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] A key strategy in modern drug design is to enhance the therapeutic profile of existing pharmacophores while minimizing side effects. One such approach involves the covalent attachment of a nitric oxide (NO) donating moiety to a parent drug molecule.[1] Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and the modulation of inflammatory responses.[1][3] By creating hybrid molecules that combine the therapeutic action of a pyrazole derivative with the beneficial effects of nitric oxide, it is possible to develop novel drug candidates with improved efficacy and reduced toxicity, particularly gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]

These application notes provide a detailed protocol for the synthesis of pyrazole-3-carboxylic acid derivatives and their subsequent conversion into nitric oxide-donating compounds. Additionally, a standard protocol for quantifying nitric oxide release is described.

I. Synthesis of Pyrazole-3-Carboxylic Acid Derivatives

A common and effective method for synthesizing the pyrazole core is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] The resulting pyrazole-3-carboxylic acid can then be functionalized to incorporate a nitric oxide-donating group, such as a nitrate ester.[1][5]

Experimental Protocol: Synthesis of 4-Benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid

This protocol is based on the reaction between a furandione and a hydrazone to yield a pyrazole carboxylic acid derivative.[6]

Materials:

  • 4-benzoyl-5-phenyl-2,3-furandione

  • Benzaldehyde phenylhydrazone

  • Xylene

  • Thionyl chloride (SOCl₂)

  • Appropriate alcohol (e.g., ethanol) for esterification

  • Fuming nitric acid

  • Acetic anhydride

  • Chloroform

Procedure:

Step 1: Synthesis of 4-benzoyl-5-phenyl-1-phenyl-1H-pyrazole-3-carboxylic acid

  • In a round-bottom flask, dissolve 4-benzoyl-5-phenyl-2,3-furandione (1 mmol) and the desired phenylhydrazone (1 mmol) in xylene.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[6]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with a small amount of cold xylene or ether.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrazole-3-carboxylic acid.

Step 2: Formation of the Acid Chloride

  • Suspend the synthesized pyrazole-3-carboxylic acid (1 mmol) in an excess of thionyl chloride (SOCl₂).

  • Reflux the mixture for 2-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the pyrazole-3-carboxylic acid chloride.[7][8] This intermediate is often used directly in the next step without further purification.

Step 3: Esterification

  • Dissolve the acid chloride (1 mmol) in a dry, inert solvent such as dichloromethane or tetrahydrofuran (THF).

  • Add the desired alcohol (e.g., 2-hydroxyethyl) (1.2 mmol) and a base such as triethylamine (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Once complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography.

Step 4: Introduction of the Nitrate Ester (NO-Donating Moiety)

  • Prepare a nitrating mixture by cautiously adding fuming nitric acid to acetic anhydride in a 1:1 ratio at 0°C.

  • Dissolve the synthesized pyrazole ester (1 mmol) in chloroform and cool the solution to 0°C in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the pyrazole ester with constant stirring.[5]

  • Continue stirring at 0°C for 1-2 hours.

  • Pour the reaction mixture into ice-cold water and extract the product with chloroform or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final nitric oxide-donating pyrazole derivative.

  • Purify the final compound by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start Start: 4-Benzoyl-5-phenyl-2,3-furandione + Phenylhydrazone step1 Step 1: Cyclocondensation in Xylene (Reflux) start->step1 step2 Intermediate: Pyrazole-3-Carboxylic Acid step1->step2 step3 Step 2: Reaction with Thionyl Chloride (Reflux) step2->step3 step4 Intermediate: Pyrazole-3-Carboxylic Acid Chloride step3->step4 step5 Step 3: Esterification with Alcohol step4->step5 step6 Intermediate: Pyrazole Ester Derivative step5->step6 step7 Step 4: Nitration with Fuming HNO3/Acetic Anhydride step6->step7 end_product Final Product: NO-Donating Pyrazole Derivative step7->end_product

Synthesis of NO-Donating Pyrazole Derivatives.

II. Protocol for Nitric Oxide Release Measurement

The release of nitric oxide from the synthesized compounds can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in solution using the Griess assay.[1][9]

Experimental Protocol: Griess Assay for Nitrite Quantification

Materials:

  • Griess Reagent Kit:

    • Solution A: Sulfanilamide in phosphoric acid.[10]

    • Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water.[10]

  • Sodium nitrite (NaNO₂) for standard curve.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplate.

  • Microplate reader.

  • Synthesized pyrazole-NO hybrid compound.

Procedure:

1. Preparation of Standard Curve:

  • Prepare a 100 µM stock solution of sodium nitrite in PBS (pH 7.4).

  • Perform serial dilutions to create standards ranging from 1.56 µM to 100 µM.[11]

  • Add 50 µL of each standard concentration in triplicate to the wells of a 96-well plate.[11] Include a blank (50 µL of PBS) in triplicate.

2. Sample Preparation and Incubation:

  • Prepare a stock solution of the synthesized pyrazole-NO derivative in a suitable solvent (e.g., DMSO).

  • Incubate the desired concentration of the compound in PBS (pH 7.4) at 37°C.

  • Collect 50 µL aliquots of the sample solution in triplicate at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and add them to the wells of the 96-well plate.

3. Griess Reaction:

  • Add 50 µL of Griess Reagent Solution A (sulfanilamide) to each well containing the standards and samples.

  • Incubate for 5-10 minutes at room temperature, protected from light.[9]

  • Add 50 µL of Griess Reagent Solution B (N-(1-naphthyl)ethylenediamine) to each well.

  • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.[12]

4. Measurement and Data Analysis:

  • Measure the absorbance of each well at 540 nm using a microplate reader within 30 minutes of adding Solution B.[9][11]

  • Subtract the average absorbance of the blank from all standard and sample readings.

  • Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.

  • Determine the nitrite concentration in the unknown samples by interpolating their absorbance values on the standard curve.

  • The amount of NO released is expressed as a percentage of the total theoretical NO content of the compound.

G cluster_griess Griess Assay Workflow prep_standards Prepare NaNO2 Standards (100 µM to 1.56 µM) plate_loading Load 50 µL of Standards and Samples into 96-well Plate prep_standards->plate_loading prep_samples Incubate Pyrazole-NO Compound in PBS at 37°C prep_samples->plate_loading add_reagent_a Add 50 µL of Sulfanilamide Solution plate_loading->add_reagent_a incubate1 Incubate 5-10 min (Protect from Light) add_reagent_a->incubate1 add_reagent_b Add 50 µL of N-(1-naphthyl)ethylenediamine Solution incubate1->add_reagent_b incubate2 Incubate 5-10 min (Protect from Light) add_reagent_b->incubate2 read_absorbance Measure Absorbance at 540 nm incubate2->read_absorbance analyze Calculate Nitrite Concentration using Standard Curve read_absorbance->analyze G cluster_pathway NO-Mediated Vasodilation Pathway NO_Donor Pyrazole-NO Derivative NO Nitric Oxide (NO) NO_Donor->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to

References

Application Notes and Protocols for Evaluating the Antibacterial and Anti-inflammatory Activities of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including notable antibacterial and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and standardized protocols for the systematic evaluation of novel pyrazole derivatives for these activities. The methodologies outlined herein are designed to ensure reproducibility and provide a comprehensive framework for screening and characterizing promising drug candidates.

Section 1: Evaluation of Antibacterial Activity

The initial assessment of the antibacterial potential of pyrazole derivatives typically involves determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacterial strains.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC values of novel compounds.[4][5]

Experimental Protocol: Broth Microdilution Method

  • Bacterial Strains: A representative panel should include Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[6]

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Pyrazole Derivatives:

    • Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.125 to 256 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Antibacterial Activity

Summarize the MIC values in a clear and structured table for easy comparison.

Pyrazole DerivativeS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)K. pneumoniae (µg/mL)
Compound A8163264
Compound B481632
Ciprofloxacin (Std.)10.50.250.5

Experimental Workflow for Antibacterial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compounds Prepare Serial Dilutions of Pyrazole Derivatives prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic record_data Record and Tabulate Data read_mic->record_data

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 2: Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives can be assessed through a combination of in vitro and in vivo assays.

In Vitro Anti-inflammatory Assays

In vitro assays provide a rapid and cost-effective method for the initial screening of anti-inflammatory compounds.

Inflammation can lead to the denaturation of proteins. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.[7][8][9]

Experimental Protocol:

  • Reagents: 1% aqueous solution of bovine serum albumin (BSA).

  • Preparation of Test Solutions: Prepare solutions of the pyrazole derivatives at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent.

  • Assay Procedure:

    • In a reaction mixture, add 0.2 mL of the test compound solution to 2.8 mL of the BSA solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the turbidity of the solution at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Measurement of Nitrite:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.[12][13][14][15]

    • Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate in the dark at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

This assay quantifies the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) by the test compounds in LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).[16]

Experimental Protocol (ELISA):

  • Cell Culture and Stimulation: Follow the same procedure as the NO production assay.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[17][18]

    • Block the plate to prevent non-specific binding.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.[19]

  • Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.

Data Presentation: In Vitro Anti-inflammatory Activity
Pyrazole DerivativeProtein Denaturation Inhibition (%) at 100 µg/mLNO Production Inhibition (%) at 10 µMTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
Compound A65.272.868.475.1
Compound B78.985.381.288.6
Indomethacin (Std.)85.490.188.592.3
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[20][21][22][23][24]

Experimental Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Negative Control: Vehicle only.

    • Carrageenan Control: Vehicle + Carrageenan.

    • Test Groups: Various doses of the pyrazole derivative + Carrageenan.

    • Positive Control: Reference NSAID (e.g., Indomethacin 10 mg/kg) + Carrageenan.

  • Procedure:

    • Administer the test compounds and the standard drug orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[25]

  • Data Analysis:

    • Calculate the percentage increase in paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group.

Data Presentation: In Vivo Anti-inflammatory Activity
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Edema Inhibition (%)
Carrageenan Control-0.85 ± 0.05-
Compound A100.42 ± 0.0350.6
Compound B100.28 ± 0.0267.1
Indomethacin100.35 ± 0.0458.8

Section 3: Signaling Pathways in Inflammation

Understanding the mechanism of action of pyrazole derivatives often involves investigating their effects on key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[26][27][28][29][30]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor IKK IKK Activation receptor->IKK Signal Transduction IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Translocation IkB->NFkB_translocation Release NFkB_complex NF-κB (p50/p65) NFkB_complex->IkB Inhibited gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->gene_transcription Binds to DNA cytokines Cytokines, Chemokines, COX-2, iNOS gene_transcription->cytokines

Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another family of proteins that play a critical role in transducing extracellular signals to cellular responses, including inflammation.[31][32][33][34]

G stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors inflammation Inflammatory Response transcription_factors->inflammation

General overview of the MAPK signaling cascade.

References

Application Notes and Protocols for Multicomponent Synthesis of Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of biologically active pyrazole derivatives using multicomponent reactions (MCRs). MCRs offer significant advantages over traditional linear syntheses by combining three or more starting materials in a single pot, leading to increased efficiency, reduced waste, and rapid access to complex molecular architectures.[1][2][3] Pyrazole-containing compounds are a significant class of heterocycles known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5]

Introduction to Multicomponent Synthesis of Pyrazoles

Multicomponent reactions are powerful tools in medicinal chemistry and drug discovery for the rapid generation of libraries of structurally diverse compounds.[2][3] The synthesis of pyrazole derivatives via MCRs typically involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic species, which can be formed in situ from various starting materials.[6][7] Common strategies include four-component reactions to produce highly substituted pyranopyrazoles and three-component reactions for the synthesis of aminopyrazoles.[1][8][9] These reactions are often facilitated by catalysts and can be performed under various conditions, including conventional heating, microwave irradiation, or ultrasound, sometimes in environmentally benign solvents like water or ethanol.[8][10]

Key Advantages of Multicomponent Synthesis:

  • Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps.[3]

  • Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste.[1][2]

  • Diversity: The use of various commercially available starting materials allows for the creation of large and diverse compound libraries.

  • Green Chemistry: Many MCRs can be performed under solvent-free conditions or in green solvents, aligning with the principles of sustainable chemistry.[8][10]

Application Note 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][8] A common and efficient method for their synthesis is a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate.[6][10]

Experimental Workflow: Four-Component Synthesis

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aromatic Aldehyde ReactionVessel One-Pot Reaction (Solvent + Catalyst) Aldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Ketoester β-Ketoester Ketoester->ReactionVessel Hydrazine Hydrazine Hydrate Hydrazine->ReactionVessel Filtration Filtration ReactionVessel->Filtration Washing Washing with Solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Bioactive Pyrano[2,3-c]pyrazole Recrystallization->Product

Caption: General workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Quantitative Data: Synthesis of Pyrano[2,3-c]pyrazoles
EntryAldehyde (R)CatalystConditionsYield (%)Reference
14-Cl-C6H4TaurineWater, 80 °C, 2 h92[3]
24-NO2-C6H4Isonicotinic acidSolvent-free, 85 °CHigh[10]
3C6H5[Et3NH][HSO4]Room Temperature, 15 min95[11]
44-MeO-C6H4L-tyrosineMicrowaveHigh[10]
53-NO2-C6H4Ceric Ammonium NitrateUltrasound, Water94[10]
Detailed Protocol: Taurine-Catalyzed Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles

This protocol is adapted from a taurine-catalyzed green multicomponent approach.[3][6]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Taurine (catalyst)

  • Water

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and taurine in water.

  • Heat the reaction mixture at 80 °C for 2 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the solid with hot water.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyrano[2,3-c]pyrazole derivative.

Application Note 2: Anticancer Activity of Synthesized Pyrazole Derivatives

Several synthesized pyrazole derivatives have demonstrated significant anticancer activity. For instance, certain dihydropyrano[2,3-c]pyrazoles have exhibited promising in vitro anticancer activity against various human cancer cell lines.[11] The mechanism of action for some anticancer agents involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many types of cancer. Some bioactive heterocyclic compounds exert their anticancer effects by inhibiting key components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazole Bioactive Pyrazole Derivative Pyrazole->Akt Inhibition

Caption: Potential mechanism of action for a bioactive pyrazole via inhibition of the PI3K/Akt signaling pathway.

Quantitative Data: In Vitro Anticancer Activity of Dihydropyrano[2,3-c]pyrazoles
CompoundCancer Cell LineIC50 (µM)Reference
5bSK-MEL-2 (Melanoma)8.12[11]
5dMDA-MB-231 (Breast)7.94[11]
5gK-562 (Leukemia)9.14[11]
5hSK-MEL-2 (Melanoma)9.24[11]
159aMGC-80315.43[12]
159bMGC-80320.54[12]

Application Note 3: Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles

The synthesis of 5-aminopyrazole-4-carbonitriles can be achieved through a three-component reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative, often under solvent-free conditions or with a heterogeneous catalyst.[9] These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems.

Logical Relationship in a Three-Component Reaction

G A Aromatic Aldehyde AB Knoevenagel Condensation Product A->AB B Malononitrile B->AB C Phenylhydrazine ABC 5-Aminopyrazole-4-carbonitrile C->ABC AB->ABC

Caption: Logical flow of a three-component reaction to form a 5-aminopyrazole-4-carbonitrile.

Detailed Protocol: Solid-Phase Vinyl Alcohol (SPVA) Catalyzed Synthesis

This protocol is based on a method for the synthesis of amino pyrazole derivatives under solvent-free conditions.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Solid-Phase Vinyl Alcohol (SPVA) (catalyst)

Procedure:

  • In a mortar, thoroughly grind a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of SPVA.

  • Transfer the mixture to a reaction vessel and heat under solvent-free conditions.

  • The reaction can be completed in as little as 5 minutes.[9]

  • After cooling, the product can be obtained through simple filtration and recrystallization from a suitable solvent.[9]

These application notes and protocols provide a starting point for researchers interested in the efficient synthesis of bioactive pyrazole derivatives. The versatility of multicomponent reactions allows for extensive structural modifications to optimize biological activity, making this a valuable strategy in drug discovery and development.

References

Application Notes and Protocols: Synthesis and Reactions of Pyrazole-3-Carboxylic Acid with a Trifluoromethyl Unit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-carboxylic acids incorporating a trifluoromethyl (CF₃) group are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides detailed application notes and protocols for the synthesis and subsequent reactions of these valuable heterocyclic compounds, with a focus on 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid as a representative example.

Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid

The synthesis of pyrazole-3-carboxylic acids bearing a trifluoromethyl group can be achieved through several synthetic routes. One common and effective method involves the cyclization of a β-diketone precursor with a hydrazine derivative. An alternative approach involves the transformation of existing trifluoromethylpyrazoles.

A prevalent method for synthesizing 3-(trifluoromethyl)pyrazoles is the classical condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] Another powerful strategy is based on 1,3-dipolar cycloadditions using trifluoromethylated 1,3-dipoles.[2]

Synthetic Pathway Overview

The following diagram illustrates a general synthetic scheme for the preparation of a trifluoromethyl-substituted pyrazole-3-carboxylic acid, starting from ethyl 4,4,4-trifluoroacetoacetate and a hydrazine derivative.

Synthesis_Pathway A Ethyl 4,4,4-trifluoroacetoacetate C Cyclization A->C B Hydrazine Hydrate B->C D 5-(Trifluoromethyl)-1H-pyrazol-3-ol C->D Reflux E Oxidation D->E F 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid E->F e.g., KMnO4

Caption: Synthetic pathway for 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol is adapted from a method for the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a precursor to the corresponding carboxylic acid.[3]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Aqueous methyl hydrazine (40% w/w)

  • Water

Procedure:

  • Heat ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) to 85 °C in a reaction vessel.

  • Slowly add aqueous methyl hydrazine (1.10 eq) over a period of 2 hours, maintaining the reaction temperature between 90 and 94 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at 90-94 °C.

  • Add water to the reaction mixture.

  • Distill off the low-boiling components at ambient pressure until the pot temperature reaches 96 °C.

  • Cool the resulting reaction mixture to 10 °C to crystallize the product.

  • Collect the crystallized material by filtration, wash with water, and dry under vacuum.

Quantitative Data:

Reactant/ProductMolar Eq.Yield (%)Purity (%)
Ethyl 4,4,4-trifluoroacetoacetate1.0--
Aqueous methyl hydrazine1.10--
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol-72.499.7

Table 1: Reaction parameters for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[3]

Reactions of Pyrazole-3-carboxylic Acid with a Trifluoromethyl Unit

Trifluoromethyl-substituted pyrazole-3-carboxylic acids are versatile intermediates that can undergo a variety of chemical transformations to produce a diverse range of derivatives. Key reactions include the formation of acid chlorides, esters, and amides, which can then be used in further synthetic steps, such as cyclization reactions.

Reaction Scheme Overview

The following diagram illustrates the key reactions of a trifluoromethyl-pyrazole-3-carboxylic acid.

Reactions_Scheme Start 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid AcidChloride Acid Chloride Start->AcidChloride SOCl2 Pyrazolopyridazinone Pyrazolopyridazinone Derivatives Start->Pyrazolopyridazinone Hydrazines Ester Ester Derivatives AcidChloride->Ester Alcohols (Schotten-Baumann) Amide Amide Derivatives AcidChloride->Amide Amines / Ureas Nitrile Nitrile Derivative Amide->Nitrile SOCl2 / DMF

Caption: Key reactions of a trifluoromethyl-pyrazole-3-carboxylic acid derivative.[4]

Protocol 2: Synthesis of Amide Derivatives

This protocol describes the general procedure for the synthesis of amide derivatives from the corresponding acid chloride.[4]

Materials:

  • 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride (acid chloride)

  • Aqueous ammonia or desired amine

  • Xylene

  • Methanol (for crystallization)

Procedure:

  • Dissolve the acid chloride (1 mmol) in xylene in a reaction flask.

  • Add aqueous ammonia (2 mmol) or the desired amine to the reaction flask.

  • Stir the mixture in an ice-water bath for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material has been consumed, filter the reaction mixture.

  • Purify the crude product by crystallization from methanol.

Characterization Data for an Exemplary Amide (5a): [4]

Spectral DataValues
IR (cm⁻¹) 3472-3285 (NH₂), 3161 (Ar-H), 1684 (C=O, benzoyl), 1671 (C=O, amide)
¹H-NMR (DMSO-d₆, δ ppm) 7.91 (s, 2H, -NH₂), 7.82-7.18 (m, 14H, Ar-H)
¹³C-NMR (DMSO-d₆, δ ppm) 191.4, 162.7, 147.0, 143.8, 142.5, 138.5, 133.9, 130.3, 130.2, 130.0, 129.4, 129.3, 129.2, 128.3, 127.0, 126.9, 125.8, 122.8

Table 2: Spectroscopic data for 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide.

Protocol 3: Synthesis of Ester Derivatives

This protocol outlines the Schotten-Baumann method for synthesizing ester derivatives.[4]

Materials:

  • 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride (acid chloride)

  • Corresponding alcohol (e.g., methanol)

  • Xylene

Procedure:

  • Dissolve the acid chloride (1 mmol) in xylene.

  • Add the corresponding alcohol to the reaction mixture.

  • Stir the reaction mixture. The specific time and temperature may vary depending on the alcohol used.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture appropriately, which may include washing and solvent evaporation.

  • Purify the ester by crystallization or column chromatography.

Characterization Data for an Exemplary Methyl Ester (4a): [4]

Spectral DataValues
IR (cm⁻¹) 3081 (Ar-H), 1734 (C=O, ester), 1669 (C=O)
¹H-NMR (DMSO, δ ppm) 7.83-7.20 (m, 14H, Ar-H), 3.61 (s, 3H, OCH₃)
¹³C-NMR (DMSO, δ ppm) 191.0, 161.9, 144.2, 142.5, 142.3, 138.2, 134.3, 130.4, 130.3, 129.7, 129.4, 129.3, 127.9, 127.1, 125.8, 124.0, 123.1, 52.7
¹⁹F NMR (56.5 MHz, DMSO, δ ppm) -61.51

Table 3: Spectroscopic data for methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate.

Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The incorporation of a trifluoromethyl group into the pyrazole ring system is a key strategy in modern drug design. For instance, Celecoxib, a selective COX-2 inhibitor, features a trifluoromethylpyrazole moiety.[1] The synthesis of various trifluoromethyl-pyrazole-carboxamides has been explored for their potential as COX inhibitors.[5] Furthermore, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown promise as potent antimicrobial agents against drug-resistant bacteria.[6][7]

The synthetic methods and reactions detailed in these notes provide a foundation for researchers to generate libraries of novel trifluoromethyl-pyrazole derivatives for screening in various drug discovery programs. The versatility of the pyrazole-3-carboxylic acid functional group allows for the introduction of diverse functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols for the Preparation of 5-acetyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-acetyl-1H-pyrazole-3-carboxylic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a key building block for Darolutamide, an anti-androgen medication used in the treatment of prostate cancer.[1][2] Its synthesis is a critical step in the manufacturing process of this and other biologically active molecules. This document provides detailed application notes and protocols for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid, focusing on scalable and efficient synthetic routes.

Synthetic Overview

The preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid typically involves a multi-step synthesis. A common and effective strategy begins with the condensation of a protected butanedione derivative with diethyl oxalate, followed by a cyclization reaction with a hydrazine source to form the pyrazole ring. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid. Several variations of this general approach exist, aiming to improve yield, purity, and industrial scalability while minimizing the use of hazardous reagents.[3][4]

A generalized workflow for the synthesis is depicted below:

SynthesisWorkflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2,3-Butanedione Derivative C Intermediate I (Dioxoester) A->C Base B Dialkyl Oxalate B->C D Intermediate I F Intermediate II (Ethyl 5-acetyl-1H-pyrazole-3-carboxylate) D->F Acid/Base Catalyst E Hydrazine Source E->F G Intermediate II H Final Product (5-acetyl-1H-pyrazole-3-carboxylic acid) G->H Base (e.g., NaOH) then Acidification logical_flow start Starting Materials (3,3-dimethoxybutane-2-one, Diethyl oxalate) step1 Claisen Condensation start->step1 intermediate1 Potassium salt of dioxoester intermediate step1->intermediate1 step2 Cyclization with Hydrazine HCl intermediate1->step2 intermediate2 Ethyl 5-acetyl-1H-pyrazole-3-carboxylate step2->intermediate2 step3 Saponification (Hydrolysis) intermediate2->step3 intermediate3 Sodium salt of the carboxylic acid step3->intermediate3 step4 Acidification intermediate3->step4 purification Recrystallization/ Purification step4->purification product Final Product: 5-acetyl-1H-pyrazole-3-carboxylic acid purification->product

References

Application Notes and Protocols: In Vitro Antibacterial and Antifungal Activity Evaluation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antibacterial and antifungal activity of pyrazole derivatives. The following sections detail the methodologies for key experiments, present quantitative data from various studies in a structured format, and include visual workflows to guide the experimental setup.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values of various pyrazole derivatives against a range of bacterial and fungal strains, as reported in recent literature.

Table 1: In Vitro Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Pyrazole-thiazole hybrid (10)1.9 - 3.9----[1]
Imidazo-pyridine substituted pyrazole (18)<1-<1<1<1[1]
Coumarin-substituted pyrazole (23)1.56 - 6.25---1.56 - 6.25[1]
Triazine-fused pyrazole (32)-----[1]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)62.562.512562.5-[2][3]
Pyrazole derivative (3)--0.25--[4]
Pyrazole derivative (4)-----[4]
Indazole derivative (5)64 - 128----[5]
Pyrazoline derivative (9)4----[5]

Note: '-' indicates data not reported in the cited source.

Table 2: In Vitro Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusReference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)7.82.97.8[2][3]
Pyrazole derivative (2)-1-[4]
Pyrazole derivative (3)---[4]
Pyrazole 3b-250250[6]

Note: '-' indicates data not reported in the cited source.

Table 3: Minimum Bactericidal and Fungicidal Concentrations (MBC/MFC) of Pyrazole Derivatives (in µg/mL)

Compound/DerivativeOrganismMBC/MFC ValueReference
Pyrazole-thiazole hybrid (10)Staphylococcus aureus7.8[1]
Imidazo-pyridine substituted pyrazole (18)Various Bacteria<1[1]
Pyrazole 3bAspergillus flavus500[6]
Pyrazole 3bAspergillus niger500[6]

Note: '-' indicates data not reported in the cited source.

Experimental Protocols

Detailed methodologies for the principle assays used to determine the antimicrobial activity of pyrazole derivatives are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • Sterile 96-well microtiter plates

  • Test pyrazole derivatives

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8]

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Clotrimazole)

  • Negative control (broth medium and inoculum without test compound)

  • Sterility control (broth medium only)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the pyrazole derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth. The turbidity should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[8]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. The final volume in each well is typically 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth to check for contamination.[7]

    • Positive Control: Wells containing a standard antimicrobial agent at known effective concentrations.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[8]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth of the microorganism.[7] Alternatively, a microplate reader can be used to measure the optical density.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Pyrazole Derivative Stock and Serial Dilutions inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate add_controls Add Growth, Sterility, and Positive Controls inoculate->add_controls incubate Incubate Plate (e.g., 37°C for 24h) add_controls->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[9][10]

Materials:

  • Sterile Petri dishes

  • Agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Test pyrazole derivatives

  • Standardized microbial inoculum

  • Positive control antibiotic/antifungal

  • Solvent control (e.g., DMSO)

Procedure:

  • Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized microbial inoculum evenly over the entire surface of the agar plate using a sterile swab.[9]

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.[10][11]

  • Application of Test Compounds: Add a specific volume (e.g., 100 µL) of the pyrazole derivative solution at a known concentration into each well. Also, add the positive and solvent controls to separate wells.[12]

  • Pre-diffusion (Optional): Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compounds into the agar.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[12]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[9]

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_plate Prepare Agar Plates inoculate Inoculate Agar Surface prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Pyrazole Derivatives and Controls to Wells create_wells->add_compounds incubate Incubate Plate add_compounds->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: Workflow for the agar well diffusion assay.

Protocol 3: Determination of Minimum Bactericidal (MBC) and Minimum Fungicidal (MFC) Concentrations

This protocol is an extension of the broth microdilution assay and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[13][14]

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar plates (without any antimicrobial agent)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate: Following the determination of the MIC, take a small aliquot (e.g., 10-20 µL) from the wells of the microtiter plate that showed no visible growth (i.e., at and above the MIC).[13][15]

  • Plating: Spot-inoculate or spread the aliquot onto a fresh, sterile agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • MBC/MFC Determination: After incubation, observe the plates for microbial growth. The MBC or MFC is the lowest concentration of the pyrazole derivative that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, or that which prevents any microbial growth on the subculture plates.[14][16]

MBC_MFC_Determination_Workflow cluster_mic Prerequisite cluster_subculture Subculturing cluster_incubation Incubation & Determination mic_result Perform Broth Microdilution Assay to Determine MIC select_wells Select Wells with No Visible Growth (≥ MIC) mic_result->select_wells plate_aliquot Plate Aliquots from Selected Wells onto Fresh Agar select_wells->plate_aliquot incubate_plates Incubate Agar Plates plate_aliquot->incubate_plates determine_mbc_mfc Determine MBC/MFC (Lowest Concentration with No Growth) incubate_plates->determine_mbc_mfc

Caption: Workflow for MBC and MFC determination.

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Pyrano[2,3-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrano[2,3-c]pyrazoles are a significant class of heterocyclic compounds formed by the fusion of pyran and pyrazole rings.[1] These scaffolds have garnered substantial attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4] The development of efficient synthetic routes, particularly green and multi-component reactions (MCRs), has accelerated the discovery of novel derivatives.[1][5] This document provides detailed protocols for the synthesis of pyrano[2,3-c]pyrazole derivatives via a one-pot, four-component reaction and for the subsequent evaluation of their antimicrobial activity using standardized methods.

Section 1: Synthesis of Pyrano[2,3-c]pyrazole Derivatives

The most common and efficient method for synthesizing 6-amino-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives is through a one-pot, four-component condensation reaction. This approach offers advantages such as high yields, shorter reaction times, and operational simplicity, aligning with the principles of green chemistry.[6]

Experimental Protocol: One-Pot Four-Component Synthesis

This protocol outlines a general procedure for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

Materials:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethyl acetoacetate (C₆H₁₀O₃)

  • Aromatic aldehyde (Ar-CHO)

  • Malononitrile (CH₂(CN)₂)

  • Catalyst (e.g., Piperidine, L-proline, CuO Nanoparticles)[6][7][8]

  • Solvent (e.g., Ethanol, Water, or solvent-free)[7]

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, combine ethyl acetoacetate (2 mmol) and hydrazine hydrate (2 mmol) in the chosen solvent (e.g., 20 mL of water or ethanol).[6]

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the pyrazolone intermediate.

  • To this mixture, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of the chosen catalyst (e.g., 15 mg CuO NPs or 1 mL triethylamine).[6]

  • Attach a reflux condenser and heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the catalyst and solvent used (e.g., reflux in water or ethanol for 20-30 minutes).[6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrano[2,3-c]pyrazole derivative.

  • Characterize the final compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis.[7][9]

Section 2: Antimicrobial Activity Testing

The antimicrobial potential of the synthesized compounds is evaluated using standard microbiological techniques to determine both qualitative and quantitative activity.

Protocol 1: Agar Well Diffusion Method (Qualitative Screening)

This method is used for initial screening to assess the antibacterial activity of the synthesized compounds.[10][11]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standardized bacterial inoculum (0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL)[12]

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cork borer (5-6 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Prepare a standardized inoculum of the test bacteria.

  • Evenly swab the entire surface of the MHA plates with the bacterial inoculum using a sterile cotton swab to create a lawn culture.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Add a fixed volume (e.g., 50-100 µL) of the dissolved test compound solution into each well.[10]

  • Similarly, add the positive and negative controls to separate wells on the same plate.

  • Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 18-24 hours.[10]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

Protocol 2: Broth Microdilution Method (Quantitative Analysis - MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[10][13]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth (e.g., BHI)[10]

  • Standardized bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in the final well volume)

  • Serial dilutions of the synthesized compounds in broth

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium, typically ranging from 0.39 to 25 mg/mL or higher.[10]

  • Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate.

  • Prepare the bacterial inoculum and dilute it in broth to the required concentration.

  • Add 100 µL of the diluted bacterial suspension to each well containing the compound, as well as to the positive control wells. The final volume in each well will be 200 µL.

  • Add 200 µL of sterile broth to the negative control wells.

  • Seal the plate and incubate at 37°C for 18-24 hours.[10]

  • Determine the MIC by observing the lowest concentration of the compound at which there is no visible turbidity (growth). This can be done visually or with a microplate reader. The MIC is recorded in µg/mL or mg/mL.[14]

Section 3: Data Presentation

The results from antimicrobial testing should be presented in a clear and organized manner to allow for easy comparison of the activity of different derivatives.

Table 1: Antimicrobial Activity Data (Zone of Inhibition)

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus (mm)B. cereus (mm)E. coli (mm)
Derivative 1 151311
Derivative 2 181614
Derivative 3c ---
Derivative 3d ---
Tetracycline 252220

Data is hypothetical unless cited. The activity of compounds can vary significantly based on their structure.[2][9]

Table 2: Minimum Inhibitory Concentration (MIC) Data

Compound IDMIC (mg/mL)
E. coli
Derivative 5a 12.5
Derivative 5b 25
Derivative 5c 6.25[10]
Ciprofloxacin <1.0

Data is hypothetical unless cited. MIC values demonstrate the potency of the compounds.[10]

Section 4: Visualizations

Diagrams help to visualize complex workflows and potential mechanisms of action, aiding in the understanding of the experimental process and its biological implications.

G cluster_synthesis Synthesis & Purification cluster_testing Antimicrobial Evaluation S1 Four-Component Reaction (Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine) S2 Crude Product Precipitation S1->S2 S3 Filtration & Washing S2->S3 S4 Recrystallization (Purification) S3->S4 S5 Pure Pyrano[2,3-c]pyrazole Derivative S4->S5 T1 Primary Screening (Agar Well Diffusion) S5->T1 Test Active Compounds T2 Measure Zone of Inhibition (mm) T1->T2 T3 Quantitative Analysis (Broth Microdilution) T2->T3 Select Potent Compounds T4 Determine Minimum Inhibitory Concentration (MIC) T3->T4

Caption: Experimental workflow for synthesis and antimicrobial testing.

G Molecule Pyrano[2,3-c]pyrazole Derivative Process1 Binding to Active Site (e.g., ATP-binding pocket of GyrB) Molecule->Process1 Target Bacterial DNA Gyrase (Subunits GyrA/GyrB) Target->Process1 Inhibition Inhibition of Enzyme Activity Process1->Inhibition Process2 DNA Supercoiling Blocked Inhibition->Process2 Process3 DNA Replication & Repair Disrupted Process2->Process3 Result Bacteriostatic / Bactericidal Effect (Cell Death) Process3->Result

Caption: Proposed mechanism of action via DNA gyrase inhibition.[10][15]

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolyl-asparagine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing pyrazolyl-asparagine derivatives?

A1: Researchers often face challenges in the synthesis of the pyrazole carboxylic acid precursor, managing side reactions during the coupling of the pyrazole moiety to asparagine, and purification of the final product.[1] Key issues include low yields, difficult purifications, and the formation of unwanted byproducts such as aspartimide derivatives and nitriles from the dehydration of the asparagine side chain.[1]

Q2: Is it necessary to protect the pyrazole NH during coupling with asparagine?

A2: The necessity of a protecting group for the pyrazole NH depends on the specific reaction conditions and substituents on the pyrazole ring.[1] The pyrazole nitrogen can act as a competing nucleophile, leading to N-acylation side products.[1] If N-acylation is observed, protecting groups like tert-butoxycarbonyl (Boc) or trityl (Trt) may be required.[1]

Q3: Which coupling reagents are recommended for linking pyrazole carboxylic acid to asparagine?

A3: A variety of coupling reagents can be used. Carbodiimides such as DCC or EDC with additives like HOBt or HOAt are effective in suppressing racemization.[1] For sterically hindered substrates, more powerful phosphonium-based reagents like PyBOP or uronium/guanidinium reagents like HATU and HBTU can lead to higher yields and faster reaction times.[1] The choice of reagent should be optimized for each specific derivative.[1]

Q4: How can I minimize aspartimide formation during the synthesis?

A4: Aspartimide formation is a common side reaction.[2] To minimize it, consider using a side-chain protecting group on the β-amide of asparagine, such as trityl (Trt).[1][2] Additionally, adding HOBt to the deprotection solution or using piperazine instead of piperidine for Fmoc removal can reduce aspartimide formation.[3]

Q5: What is the best method for purifying the final pyrazolyl-asparagine product?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying these derivatives.[1] A C18 column is typically used with a gradient of acetonitrile or methanol in water, often with trifluoroacetic acid (TFA) as an additive to improve peak shape.[1]

Troubleshooting Guides

Guide 1: Synthesis of Pyrazole Carboxylic Acid Precursor
ProblemPossible CauseTroubleshooting Solution
Low yield of pyrazole ring formation Inefficient cyclocondensation.Ensure the purity of the 1,3-dicarbonyl precursor. Optimize reaction temperature and time. Consider using an acid or base catalyst.[1]
Formation of regioisomers Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.Modify reaction conditions (solvent, temperature, catalyst) to favor the desired regioisomer. Chromatographic separation may be necessary.[1]
Difficulty in oxidation of pyrazole-carbaldehyde to carboxylic acid Incomplete oxidation or degradation of the starting material.Use a milder oxidizing agent like potassium permanganate under controlled pH and temperature. Monitor the reaction closely with TLC or LC-MS.[1]
Side reactions during Vilsmeier-Haack formylation The pyrazole ring is highly activated or deactivated by substituents.Adjust the reaction temperature and the amount of the Vilsmeier reagent. Milder conditions may be needed for activated pyrazoles, while deactivated pyrazoles may require longer reaction times or higher temperatures.[1]
Guide 2: Coupling of Pyrazole Carboxylic Acid to Asparagine Derivative
ProblemPossible CauseTroubleshooting Solution
Low coupling efficiency Steric hindrance from the pyrazole or asparagine protecting groups. Poor solubility of reactants.Use a more powerful coupling reagent like HATU or PyBOP.[1] Slightly increase the reaction temperature (e.g., to 40 °C). Use a solvent system like DMF or NMP that ensures solubility of all reactants.[1]
Formation of β-cyanoalanine Dehydration of the asparagine side-chain amide during carboxyl activation.Use a side-chain protected asparagine derivative (e.g., Fmoc-Asn(Trt)-OH).[1]
Epimerization at the asparagine α-carbon Prolonged activation time or basic conditions.Minimize the activation time of the pyrazole carboxylic acid. Use an additive like HOBt or HOAt to suppress racemization.[1][4] Maintain a neutral or slightly acidic pH during coupling.[1]
N-acylation of the pyrazole ring The pyrazole NH is nucleophilic enough to react with the activated carboxylic acid.Protect the pyrazole NH with a suitable protecting group (e.g., Boc, Trt) before coupling.[1]
Difficult purification of the final product Presence of closely eluting impurities.Optimize the HPLC purification method by adjusting the gradient slope, flow rate, and mobile phase composition.[1]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-4-Carboxylic Acid
  • Vilsmeier-Haack Formylation: To a solution of the starting pyrazole in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by pouring it onto crushed ice and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude pyrazole-4-carbaldehyde by column chromatography.[1]

  • Oxidation to Carboxylic Acid: Dissolve the pyrazole-4-carbaldehyde in a suitable solvent (e.g., acetone). Add a solution of potassium permanganate (KMnO₄) dropwise at 0-10 °C. Stir until the purple color disappears. Quench the reaction with a saturated solution of sodium sulfite. Acidify the mixture with dilute HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain the pyrazole-4-carboxylic acid.[1]

Protocol 2: Coupling of Pyrazole-4-Carboxylic Acid to an Asparagine Ester
  • Activation of Pyrazole-4-Carboxylic Acid: Dissolve the pyrazole-4-carboxylic acid and an activating agent such as HOBt (1.2 equivalents) in an anhydrous solvent like DMF. Cool the solution to 0 °C and add a coupling reagent such as DCC (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.[1]

  • Coupling Reaction: To the activated acid solution, add the asparagine ester hydrochloride salt (1.0 equivalent) and a base such as diisopropylethylamine (DIEA) (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[1]

  • Work-up and Purification: Filter off any precipitated urea byproduct (if using DCC). Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative RP-HPLC.[1]

Visualizations

experimental_workflow cluster_synthesis Pyrazole Carboxylic Acid Synthesis cluster_coupling Coupling to Asparagine start Pyrazole Starting Material formylation Vilsmeier-Haack Formylation start->formylation purify_aldehyde Purification (Chromatography) formylation->purify_aldehyde oxidation Oxidation purify_aldehyde->oxidation purify_acid Purification (Precipitation) oxidation->purify_acid end_acid Pyrazole Carboxylic Acid purify_acid->end_acid start_coupling Pyrazole Carboxylic Acid end_acid->start_coupling activation Carboxylic Acid Activation (e.g., DCC/HOBt) start_coupling->activation coupling Coupling with Asparagine Ester activation->coupling workup Aqueous Work-up coupling->workup purify_final Purification (HPLC) workup->purify_final final_product Pyrazolyl-Asparagine Derivative purify_final->final_product

Caption: Synthetic workflow for pyrazolyl-asparagine derivatives.

troubleshooting_logic start Low Coupling Yield? check_solubility Are all reactants soluble? start->check_solubility change_solvent Use DMF or NMP check_solubility->change_solvent No check_reagent Using a strong coupling reagent? check_solubility->check_reagent Yes change_solvent->check_reagent use_strong_reagent Switch to HATU or PyBOP check_reagent->use_strong_reagent No check_temp Is reaction at room temp? check_reagent->check_temp Yes use_strong_reagent->check_temp increase_temp Increase temperature to 40°C check_temp->increase_temp Yes success Yield Improved check_temp->success No increase_temp->success

Caption: Troubleshooting logic for low coupling reaction yield.

References

Techniques for difficult purification of pyrazole carboxylic acid final products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrazole carboxylic acid final products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the purification of pyrazole carboxylic acid final products.

Q1: My pyrazole carboxylic acid product is contaminated with its regioisomer. How can I separate them?

The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the synthesis.[1] Separation can be achieved through several methods, primarily focusing on differences in their physical properties.

  • Fractional Recrystallization: This is often the first method to try if the regioisomers have different solubilities in a particular solvent system. The process involves multiple recrystallization steps to enrich one isomer progressively. Success is dependent on careful solvent selection and controlled cooling rates.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating regioisomers.[2] The choice of eluent is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with the polarity gradually increased.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC can be employed. A reverse-phase column (like a C18 column) with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, can provide excellent separation.[3]

Q2: My final product has a strong color, but it should be colorless. How can I remove the colored impurities?

Colored impurities often arise from the hydrazine starting material or side reactions during synthesis.[2]

  • Activated Carbon (Charcoal) Treatment: A common and effective method is to treat a hot solution of the crude product with a small amount of activated carbon. The carbon adsorbs the colored impurities, which are then removed by hot filtration.[4] It is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, potentially reducing the yield.[4]

  • Recrystallization: Often, the colored impurities are more soluble in the recrystallization solvent than the desired product and will remain in the mother liquor upon cooling. Multiple recrystallizations may be necessary.

Q3: I am getting a very low yield after recrystallization. What are the common causes and how can I improve it?

Low recovery is a frequent issue in recrystallization. Several factors can contribute to this problem.[4]

  • Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling.[4] Solution: Use the minimum amount of hot solvent required to just dissolve the solid.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the cold solvent, the yield will be low. Solution: Perform a solvent screen to identify the optimal solvent or mixed-solvent system.

  • Premature Crystallization during Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel. Solution: Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help.

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Solution: Ensure the solution is cooled to room temperature slowly and then placed in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound precipitates from the solution as a liquid at a temperature above its melting point.[4]

  • Increase Solvent Volume: Adding more of the "good" solvent can lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[4]

  • Slower Cooling: Allow the solution to cool more slowly. An insulated container can help to promote gradual cooling.[4]

  • Change the Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be beneficial.[4]

  • Use a Seed Crystal: Adding a small crystal of the pure compound to the cooled, supersaturated solution can induce crystallization.[4]

Data Presentation

Table 1: Recrystallization Solvent Systems for Pyrazole Derivatives

Compound TypeSolvent SystemObservations
General Pyrazole DerivativesEthanol, Methanol, Isopropanol, Acetone, Ethyl AcetateFrequently used single solvents.[4]
Polar Pyrazole DerivativesEthanol/WaterA common mixed-solvent system for more polar compounds.[4]
Less Polar Pyrazole DerivativesHexane/Ethyl Acetate, Hexane/AcetoneUseful mixed-solvent systems for less polar compounds.[4]
4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-oneMethanol-acetoneYields of 74-76% reported.[5]
4-(4-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-oneEthanolYields of 75-78% reported.[5]

Table 2: HPLC Method Parameters for Pyrazole Carboxylic Acid Analysis

ParameterMethod for Pyrazole-3-carboxylic acid derivative[3]Method for Celecoxib and its regioisomer[3]
Column Newcrom R1Information not specified
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)Alcohol:Toluene (e.g., 5:95 v/v) for purification
Detection UVHPLC analysis mentioned for purity check
Application Analytical and preparative separationPurification of crude Celecoxib

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is useful for separating acidic pyrazole carboxylic acids from neutral or basic impurities.

  • Dissolution: Dissolve the crude pyrazole carboxylic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The pyrazole carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with a small amount of fresh organic solvent. Discard the organic layer.

  • Acidification: Cool the aqueous solution in an ice bath and acidify by slowly adding a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper). The pyrazole carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the purified solid product by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the purified pyrazole carboxylic acid in a desiccator or a vacuum oven.

Protocol 2: Purification by Recrystallization (Mixed-Solvent System)

This protocol is suitable when a single solvent is not ideal for recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole carboxylic acid in the minimum amount of a hot "good" solvent (a solvent in which the compound is highly soluble, e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes slightly turbid.

  • Redissolution: If the solution becomes too cloudy, add a small amount of the hot "good" solvent until the solution is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them, and then in a desiccator or vacuum oven.

Protocol 3: Removal of Colored Impurities with Activated Carbon
  • Dissolution: Dissolve the crude, colored pyrazole carboxylic acid in a suitable solvent in an Erlenmeyer flask by heating.

  • Addition of Activated Carbon: To the hot solution, add a small amount of activated carbon (typically 1-5% by weight of the crude product).

  • Heating: Gently swirl the flask and keep it hot for 5-10 minutes. Avoid boiling the solution vigorously as this can cause bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization as described in the recrystallization protocol.

  • Isolation and Drying: Collect, wash, and dry the purified, colorless crystals.

Mandatory Visualizations

Troubleshooting_Purification cluster_start Crude Pyrazole Carboxylic Acid cluster_problem Problem Identification cluster_solutions Purification Strategy cluster_outcome Final Product start Crude Product problem Assess Purity (TLC, NMR, LC-MS) start->problem recrystallization Recrystallization problem->recrystallization Low Purity/ Oiling Out/ Low Yield acid_base Acid-Base Extraction problem->acid_base Acidic/Basic Impurities chromatography Column Chromatography problem->chromatography Regioisomers/ Closely Related Impurities charcoal Activated Carbon Treatment problem->charcoal Colored Impurities pure_product Pure Pyrazole Carboxylic Acid recrystallization->pure_product acid_base->pure_product chromatography->pure_product charcoal->recrystallization Followed by

Caption: A troubleshooting workflow for the purification of pyrazole carboxylic acids.

Experimental_Workflow_Acid_Base cluster_dissolution Step 1: Dissolution cluster_extraction Step 2: Extraction cluster_isolation Step 3: Isolation cluster_product Final Product dissolve Dissolve crude product in organic solvent add_base Add aq. NaHCO3 solution dissolve->add_base shake Shake and separate layers add_base->shake aqueous_layer Aqueous Layer (contains carboxylate salt) shake->aqueous_layer organic_layer Organic Layer (contains neutral impurities) shake->organic_layer acidify Acidify aqueous layer with HCl aqueous_layer->acidify precipitate Precipitate forms acidify->precipitate filter_dry Filter, wash, and dry precipitate->filter_dry pure_product Pure Pyrazole Carboxylic Acid filter_dry->pure_product

Caption: Experimental workflow for acid-base extraction of pyrazole carboxylic acids.

References

Technical Support Center: Optimizing HPLC Purification for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC purification of pyrazole derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Interaction of basic pyrazole nitrogens with acidic silanol groups on the stationary phase.[1][2]- Inappropriate mobile phase pH.[3][4]- Column overload.[5]- Extra-column band broadening.[6]- Add a competing base like triethylamine (~0.1-0.5%) to the mobile phase.[7]- Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid or formic acid) to protonate the basic analytes.[8][9]- Employ an end-capped column or a column with low silanol activity.[1][9]- Reduce the sample injection volume or dilute the sample.[5]- Ensure tubing and connections are optimized to minimize dead volume.[6]
Peak Splitting or Broadening - Column void or collapse.[2][4]- Sample solvent is stronger than the mobile phase.[4][6]- Inconsistent mobile phase composition or improper pH.[5]- Column contamination or degradation.[5]- Replace the guard or analytical column.[4]- Dissolve the sample in the mobile phase or a weaker solvent.[4]- Ensure proper mobile phase preparation, including degassing and fresh buffers.[3][5]- Flush the column with a strong solvent to remove contaminants.[2][5]
Poor Resolution - Inadequate mobile phase strength.[8]- Unsuitable stationary phase.[10][11]- Isocratic elution for a complex mixture.- Optimize the mobile phase composition by adjusting the ratio of organic solvent to the aqueous phase.[3][8]- Screen different stationary phases (e.g., C18, Phenyl-Hexyl, chiral columns for enantiomers).[10][11][12]- Implement a gradient elution method.[3][13]
Low Recovery / Yield - Strong adsorption of the compound to the stationary phase.[7]- Compound degradation on the column.[12]- Poor solubility in the mobile phase.- Deactivate silica gel with a base like triethylamine before use in normal-phase chromatography.[7]- For boronic acid pinacol esters, use a passive column like XTerra MS C18 to minimize on-column hydrolysis.[12]- Modify the mobile phase to improve solubility; consider using a different organic solvent.[14]
High Backpressure - Clogged column frit or tubing.[2]- Particulate matter from the sample or mobile phase.[3]- Mobile phase viscosity is too high.- Backflush the column or replace the column frit.[2]- Filter all samples and mobile phases before use.[3]- Use a less viscous organic modifier (e.g., acetonitrile instead of methanol) or increase the column temperature slightly.[3][15]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase selection when purifying pyrazole derivatives using reverse-phase HPLC?

A good starting point for reverse-phase HPLC of pyrazole derivatives is a gradient of acetonitrile or methanol mixed with water.[8][9] Often, an acidic modifier is added to the aqueous phase to improve peak shape. A common starting point is a mixture of 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water and an organic solvent like acetonitrile or methanol.[8][9] A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.

Q2: My pyrazole derivative is basic. How does this affect my HPLC purification strategy?

The basic nitrogen atoms in the pyrazole ring can interact strongly with acidic silanol groups on the surface of standard silica-based stationary phases, leading to significant peak tailing.[1][7] To counteract this, you can:

  • Use an acidic mobile phase: Adding an acid like TFA or formic acid will protonate the basic nitrogens, reducing their interaction with the stationary phase.[8][9]

  • Add a competing base: A small amount of triethylamine in the mobile phase can help to mask the active silanol sites.[7]

  • Use an end-capped column: These columns have fewer free silanol groups, minimizing undesirable interactions.[1]

Q3: Can I use normal-phase chromatography for pyrazole derivatives?

Yes, but with caution. The basic nature of pyrazoles can lead to strong adsorption on acidic silica gel, causing poor separation and potential product loss.[7] It is often recommended to deactivate the silica gel with a base like triethylamine (by slurrying the silica with an eluent containing ~0.5-1% triethylamine) before packing the column.[7] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[7]

Q4: I am trying to separate enantiomers of a chiral pyrazole derivative. What type of column should I use?

For the enantioselective separation of chiral pyrazole derivatives, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[10][11] Columns such as Lux cellulose-2 and Lux amylose-2 have been shown to resolve racemic mixtures of pyrazole derivatives successfully.[10][11] The choice between cellulose-based and amylose-based columns may depend on the specific elution mode (normal vs. polar organic) that provides the best separation for your compound.[10][11]

Q5: My compound seems to be degrading during purification. What can I do?

Certain pyrazole derivatives, such as those containing boronic acid pinacol esters, can be susceptible to on-column hydrolysis.[12] If you suspect degradation:

  • Choose a more inert stationary phase: For sensitive compounds, a passive column such as an XTerra MS C18 may be optimal to reduce on-column degradation.[12]

  • Optimize the mobile phase: Avoid harsh pH conditions if your compound is acid or base labile.

  • Use aprotic solvents for sample preparation: For compounds sensitive to hydrolysis, using aprotic solvents like acetonitrile for sample dissolution can be beneficial.[12]

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a general guideline for the purity analysis of a synthesized pyrazole derivative.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.[8]

  • Mobile Phase B: Methanol or Acetonitrile.[8]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 °C.[8]

  • Detection: UV at an appropriate wavelength (e.g., 206 nm or a wavelength where the compound has maximum absorbance).[8]

  • Injection Volume: 5-10 µL.[8]

  • Sample Preparation: Dissolve the pyrazole derivative in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 100 µg/mL.[8]

Protocol 2: Chiral Separation of Pyrazole Enantiomers

This protocol is a starting point for separating chiral pyrazole derivatives.

  • Column: Lux Cellulose-2 or Lux Amylose-2, 250 mm x 4.6 mm, 5 µm particle size.[10]

  • Mobile Phase (Polar Organic Mode): A mixture of methanol and acetonitrile (e.g., 1:1 v/v).[10] This mode often results in shorter run times and sharper peaks.[10][11]

  • Mobile Phase (Normal Phase Mode): A mixture of hexane and ethanol (e.g., 90:10 v/v). This may provide better resolution on amylose-based columns.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic pyrazole derivative in the mobile phase.

Visualizations

G cluster_0 HPLC Troubleshooting Workflow cluster_1 Potential Causes cluster_2 Solutions start Problem Identified (e.g., Peak Tailing, Poor Resolution) check_system Check System Suitability (Pressure, Baseline) start->check_system isolate_problem Isolate the Problem (All peaks or specific peaks?) check_system->isolate_problem cause_mobile_phase Mobile Phase Issue (pH, Composition, Contamination) isolate_problem->cause_mobile_phase Affects all peaks cause_column Column Issue (Degradation, Void, Contamination) isolate_problem->cause_column Affects all peaks cause_sample Sample Issue (Overload, Solvent Mismatch) isolate_problem->cause_sample Affects specific peaks cause_instrument Instrument Issue (Leak, Dead Volume) isolate_problem->cause_instrument Systematic issues solution_mobile_phase Optimize Mobile Phase (Adjust pH, Change Solvent Ratio) cause_mobile_phase->solution_mobile_phase solution_column Column Maintenance (Flush, Replace Guard/Column) cause_column->solution_column solution_sample Adjust Sample Prep (Dilute, Change Solvent) cause_sample->solution_sample solution_instrument System Maintenance (Check fittings, Flush system) cause_instrument->solution_instrument end_node Problem Resolved solution_mobile_phase->end_node solution_column->end_node solution_sample->end_node solution_instrument->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

G cluster_peak_tailing Troubleshooting Peak Tailing for Basic Pyrazole Derivatives cluster_causes Primary Cause cluster_solutions Solutions problem Observed Problem: Peak Tailing cause Secondary Interactions: Basic pyrazole interacts with acidic silanol groups on stationary phase. problem->cause solution1 Modify Mobile Phase (pH): Add acidic modifier (TFA, Formic Acid) to protonate the analyte. cause->solution1 solution2 Modify Mobile Phase (Additive): Add a competing base (Triethylamine) to mask silanol groups. cause->solution2 solution3 Change Stationary Phase: Use an end-capped column or a column with low silanol activity. cause->solution3 result Expected Outcome: Symmetrical Peak Shape solution1->result solution2->result solution3->result

Caption: Decision tree for addressing peak tailing in pyrazole purification.

References

Strategies to improve low yield of pyrazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during pyrazole ring formation, particularly via the Knorr synthesis and related methods.

Troubleshooting Guide (Q&A)

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction has a low yield or is not proceeding to completion. What are the first steps for troubleshooting?

Low conversion is a common issue that can often be resolved by systematically evaluating your starting materials and reaction conditions.[1]

  • Assess Starting Material Purity: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is critical.[2] Impurities can introduce side reactions that lower the yield and complicate purification.[1][2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]

  • Optimize Stoichiometry: Ensure the correct stoichiometry is being used. While a 1:1 ratio is standard, employing a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Monitor the Reaction: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] This helps determine the optimal reaction time and prevents the formation of degradation products from unnecessarily long reaction times or excessive heat.

  • Evaluate Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that may require optimization.[1] Acid catalysis is known to significantly increase the rate of pyrazole formation.[4]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound.[1] The initial nucleophilic attack from the substituted nitrogen of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[1][5]

  • Solvent Choice: The solvent can dramatically influence regioselectivity. While ethanol is common, highly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity of the reaction, often favoring one isomer by >98:2.[5][6]

  • pH Control: The pH of the reaction can influence the outcome. Acidic conditions, often used in polar protic solvents like ethanol, may favor one isomer, while basic conditions could favor the other.[1]

  • Steric and Electronic Effects: The regioselectivity is governed by both the steric hindrance and electronic properties of the substituents on both reactants.[1] A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Q3: The reaction mixture is turning dark, and I'm getting a lot of baseline material on my TLC. What's causing this and how can I fix it?

Discoloration is often observed in Knorr pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1]

  • Source of Impurities: The color is often due to the formation of impurities from the hydrazine starting material itself, which can be susceptible to oxidative processes.[1]

  • Role of Acidity: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1]

  • Solutions:

    • Add a Mild Base: The addition of a mild base, such as sodium acetate, can be beneficial when using a hydrazine salt to neutralize the acid and promote a cleaner reaction profile.[1]

    • Purification: Running the crude product through a short plug of silica gel can help remove some of the baseline impurities.[1] Recrystallization of the final product is also a highly effective purification method.[1]

Q4: My cyclization seems to be stalling at an intermediate (e.g., hydrazone). How can I drive the reaction to completion?

The Knorr synthesis proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[7][8] If the reaction stalls, it may be due to the stability of an intermediate.

  • Incomplete Dehydration: In some cases, stable intermediates like hydroxylpyrazolidines may form and fail to readily dehydrate to the final pyrazole product.[3]

  • Promoting Cyclization & Dehydration:

    • Increase Temperature: Applying more heat can often provide the necessary activation energy for the final cyclization and dehydration steps.[3]

    • Acid Catalysis: The cyclization and dehydration steps are typically acid-catalyzed.[4][7] Adding a catalytic amount of acid (e.g., a few drops of glacial acetic acid) can significantly speed up the reaction.[7][8]

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal solvent for pyrazole synthesis?

The choice of solvent can significantly impact both the reaction yield and regioselectivity.[2]

  • Common Solvents: Ethanol and acetic acid are traditionally used and are effective for many substrates.[1][5]

  • Aprotic Dipolar Solvents: For certain substrates, such as the reaction of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents can yield better results than polar protic solvents like ethanol.[2]

  • Fluorinated Alcohols for Regioselectivity: As detailed in the table below, fluorinated alcohols like TFE and HFIP are superior for controlling regioselectivity in reactions with unsymmetrical dicarbonyls.[5][6]

FAQ 2: What is the role of a catalyst in this reaction?

Catalysts are crucial for facilitating the key steps of the reaction.

  • Acid Catalysis: Acid catalysis has a marked effect on the rate of pyrazole formation.[4] It activates the carbonyl carbons for nucleophilic attack by protonating the ketone oxygen, facilitating both the initial imine formation and the subsequent intramolecular cyclization.[4][7]

  • Base Addition: While not a catalyst for the core cyclization, a mild base like sodium acetate is often added when using hydrazine salts (e.g., phenylhydrazine HCl) to neutralize the liberated acid, preventing the formation of acid-promoted side products.[1]

FAQ 3: Are there higher-yielding alternatives to the classical Knorr synthesis?

Yes, numerous methods have been developed to improve yields, regioselectivity, and substrate scope.

  • Multi-component Reactions: One-pot, three-component reactions involving aldehydes, 1,3-dicarbonyls, and diazo compounds can provide high yields of polyfunctional pyrazoles.[9][10]

  • Synthesis from α,β-Unsaturated Systems: The condensation of hydrazines with α,β-unsaturated ketones or aldehydes can yield pyrazolines, which are then oxidized in situ to pyrazoles in good yields.[9][11]

  • Microwave-Assisted Synthesis: Using microwave irradiation, often under solvent-free conditions, can dramatically reduce reaction times and increase yields for certain pyrazole syntheses.[12]

Data Presentation
Table 1: Troubleshooting Summary for Low Pyrazole Yield
Symptom Potential Cause(s) Recommended Action(s)
No or Low ConversionImpure reagents; Incorrect stoichiometry; Suboptimal temperature/timeVerify purity of hydrazine & dicarbonyl[1][2]; Use slight excess (1.0-1.2 eq.) of hydrazine[1]; Optimize temperature and monitor by TLC/LC-MS[1][3]
Mixture of RegioisomersUse of unsymmetrical 1,3-dicarbonylChange solvent to TFE or HFIP[5][6]; Adjust pH (acidic vs. basic conditions)[1]; Consider steric bulk on hydrazine[1]
Dark Reaction Color / Baseline on TLCHydrazine degradation; Acid-promoted side reactionsUse fresh hydrazine[1]; Add a mild base (e.g., sodium acetate) if using a hydrazine salt[1]; Purify via column chromatography[1]
Stalled at IntermediateStable hydrazone or cyclic intermediate; Incomplete dehydrationIncrease reaction temperature[3]; Add a catalytic amount of acid (e.g., acetic acid)[7][8]
Table 2: Effect of Solvent on Regioselectivity

This table summarizes the dramatic effect of fluorinated alcohol solvents on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and methylhydrazine.

Entry1,3-Dicarbonyl Substituents (R1, R2)SolventRegioisomer Ratio (Major:Minor)Total Yield (%)
12-Furyl, CF₃Ethanol36:6499
TFE85:1599
HFIP97:398
22-Furyl, CF₂CF₃Ethanol64:3693
TFE98:299
HFIP>99:<199
32-Furyl, CO₂EtEthanol44:5686
TFE89:1199
HFIP93:798

Data adapted from The Journal of Organic Chemistry.[5] TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.

Experimental Protocols
Protocol 1: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of 3-phenyl-1H-pyrazol-5(4H)-one.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, mix ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).[8]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[8]

  • Reaction Monitoring: Monitor the consumption of the starting ketoester by TLC using a mobile phase of 30% ethyl acetate / 70% hexane.[7][8]

  • Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with continued stirring.[8]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate product precipitation.[8]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[7] Rinse the collected solid with a small amount of cold water and allow it to air dry.[7] Further purification can be achieved by recrystallization from ethanol.[8]

Visualizations

Troubleshooting_Workflow Start Low Pyrazole Yield Purity Assess Starting Material Purity Start->Purity Stoichiometry Check Stoichiometry (1:1 or 1:1.2) Start->Stoichiometry Conditions Optimize Reaction Conditions Start->Conditions Side_Reactions Investigate Side Reactions Start->Side_Reactions Purity_Check Use fresh/purified hydrazine. Verify dicarbonyl purity. Purity->Purity_Check Stoich_Check Use slight excess of hydrazine to drive reaction. Stoichiometry->Stoich_Check Cond_Check Adjust T, time, solvent. Add acid catalyst. Monitor by TLC/LC-MS. Conditions->Cond_Check Side_Reactions_Branch What is the issue? Side_Reactions->Side_Reactions_Branch Regioisomers Regioisomer Mixture Side_Reactions_Branch->Regioisomers Selectivity Degradation Degradation/ Dark Color Side_Reactions_Branch->Degradation Purity Regio_Sol Change solvent (TFE/HFIP). Adjust pH. Regioisomers->Regio_Sol Degrad_Sol Add mild base (NaOAc). Purify via column. Degradation->Degrad_Sol

A logical workflow for troubleshooting low pyrazole yield.

Knorr synthesis pathways leading to different regioisomers.

References

Preventing formation of regioisomers in unsymmetrical pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of unsymmetrical pyrazole derivatives, with a specific focus on preventing the formation of regioisomers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their formation a concern?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to conventional solvents like ethanol.

Q3: How can I distinguish between different pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Vilsmeier-Haack formylation of pyrazole rings.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Problem: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[1]Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous N,N-Dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) and used immediately.[1]
Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring decrease its nucleophilicity and reactivity.[2]For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent (3 to 10 equivalents or more) or increasing the reaction temperature.[1][3] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial; if the reaction is slow, a gradual increase in temperature (e.g., to 70-80 °C or even 120 °C) may be necessary.[1][2]
Incomplete Reaction: The reaction time or temperature may not be sufficient for the specific substrate.Monitor the reaction progress via TLC. If the starting material is still present after the initially planned time, consider extending the reaction time or cautiously increasing the temperature.[1]
Product Decomposition During Work-up: The formylated pyrazole product may be sensitive to the work-up conditions.Perform the aqueous work-up at low temperatures by carefully pouring the reaction mixture onto crushed ice. Neutralize the mixture gently with a mild base such as sodium bicarbonate or sodium acetate solution.[1]

Problem: Formation of a Dark, Tarry Residue

Potential Cause Recommended Solution
Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature can lead to polymerization and decomposition.[1]Maintain strict temperature control throughout the reaction. Use an ice bath, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate, to manage the exotherm.[1]
Impurities: Impurities present in the starting materials or solvents can catalyze side reactions.Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions.[1]

Problem: Multiple Products Observed on TLC

Potential Cause Recommended Solution
Side Reactions: Di-formylation or formylation at other positions on the pyrazole ring can occur, particularly with highly activated substrates or a large excess of the Vilsmeier reagent.[1]Optimize the stoichiometry of the Vilsmeier reagent; avoid using a large excess if multiple products are observed. Adjusting the reaction temperature and time can also improve selectivity.[1] Purification of the crude product using column chromatography on silica gel is often necessary.
Decomposition: The starting material or the product may be degrading under the reaction conditions.Ensure the reaction temperature is not excessively high and the reaction time is not unnecessarily long.[1] Monitor the reaction by TLC to determine the optimal endpoint.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application for pyrazoles?

The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as pyrazole.[1][4] It is a valuable tool for synthesizing pyrazole-4-carbaldehydes, which are important intermediates in the development of pharmaceuticals and other functional materials.[4]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is typically a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1] It is prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1] The reaction is exothermic and the reagent is sensitive to moisture.

Q3: What are the primary safety concerns with this reaction?

The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching with ice, must be done slowly and carefully to control the exothermic reaction.[1]

Q4: How can I monitor the reaction's progress?

The reaction can be monitored effectively using Thin-Layer Chromatography (TLC).[1] To prepare a sample for TLC, a small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution like aqueous sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progression.[1]

Q5: What is the typical regioselectivity of formylation on the pyrazole ring?

For most N-substituted pyrazoles, the Vilsmeier-Haack reaction is highly regioselective, with formylation occurring at the C4 position of the pyrazole ring.[1] However, the substitution pattern on the ring can influence this selectivity.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Substituted Pyrazole

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Reagent Preparation: Place anhydrous DMF in the flask and cool it to 0-5 °C using an ice bath.[1]

  • Vilsmeier Reagent Formation: Slowly add POCl₃ (typically 1.2 to 4 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[1][4] Stir the resulting mixture at this temperature for 30-60 minutes. The formation of a viscous, white salt indicates the generation of the Vilsmeier reagent.[4]

  • Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another inert solvent like dichloromethane (DCM).[1] Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature or heat to a specific temperature (e.g., 70-120 °C), depending on the reactivity of the substrate.[2][4][5]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-24 hours).[1][4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., solid sodium bicarbonate, sodium hydroxide solution) until it is neutral or slightly basic. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for Formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole

EntryMolar Ratio (Pyrazole:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)
11:5:27020
21:2:2120232
31:5:2120255
41:5:3120267

Data adapted from Popov, A. V. et al., Arkivoc 2018, v, 0-0.[2] This table illustrates that for this specific substrate, a higher temperature and an excess of the Vilsmeier reagent were necessary to achieve a good yield.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Glassware form_vilsmeier Form Vilsmeier Reagent (POCl₃ + DMF at 0-5°C) prep_reagents->form_vilsmeier add_pyrazole Add Pyrazole Substrate (0-5°C) form_vilsmeier->add_pyrazole react Stir/Heat Reaction (Monitor by TLC) add_pyrazole->react quench Quench on Ice react->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Chromatography/Recrystallization) extract->purify end end purify->end Final Product

Caption: Standard experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting_Low_Yield start Low or No Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents check_reactivity Assess Substrate Reactivity (EWG/EDG present?) start->check_reactivity check_conditions Review Reaction Conditions (T, time) start->check_conditions sol_reagents Use Fresh, Anhydrous Reagents & Dry Glassware check_reagents->sol_reagents Moisture suspected sol_reactivity Increase Equivalents of Vilsmeier Reagent check_reactivity->sol_reactivity Low reactivity sol_conditions Increase Temperature or Extend Reaction Time check_conditions->sol_conditions Incomplete conversion end end sol_reagents->end Re-run Experiment sol_reactivity->end sol_conditions->end

Caption: Troubleshooting logic for addressing low product yield in pyrazole formylation.

References

Improving low coupling efficiency due to steric hindrance in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low coupling efficiency due to steric hindrance in pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazole synthesis is resulting in a very low yield, especially with bulky substituents. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyrazole synthesis, particularly with sterically hindered substrates, are a common challenge. The primary reasons often relate to reduced nucleophilicity of the hydrazine and decreased reactivity of the dicarbonyl compound or other coupling partners.[1]

Here is a troubleshooting workflow to address low yields:

Troubleshooting Workflow for Low Pyrazole Yield

LowYieldTroubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity Initial Check check_purity->start Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed change_reagents Modify Reagents/ Catalyst optimize_conditions->change_reagents Yield Still Low end Improved Yield optimize_conditions->end Successful alternative_route Consider Alternative Synthetic Route change_reagents->alternative_route No Improvement change_reagents->end Successful alternative_route->end

Caption: A logical workflow for diagnosing and addressing low pyrazole yields.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, reducing the overall yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Conditions:

    • Temperature and Time: For sterically hindered substrates, increasing the reaction temperature and extending the reaction time can provide the necessary energy to overcome the activation barrier.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. For some reactions, polar aprotic solvents like DMF, NMP, or DMSO have shown better results than polar protic solvents like ethanol.[1][3]

  • Modify Reagents and Catalysts:

    • Coupling Reagents: For amide bond formation involving a pyrazole carboxylic acid and a hindered amine, standard coupling reagents may be inefficient. More powerful reagents like HATU, HBTU, or PyBOP are often more effective.

    • Catalysts: The use of catalysts can significantly improve yields. For instance, nano-ZnO has been shown to be an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, with reported yields as high as 95%.[3] Copper triflate has also been used effectively.[4]

  • Consider Alternative Synthetic Routes: If direct condensation methods consistently fail, alternative strategies may be necessary. For highly substituted or sterically hindered pyrroles, the Barton-Zard synthesis offers a viable alternative.

Q2: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1] Regioselectivity is influenced by both the steric and electronic properties of the substituents on both reactants.[1]

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: Utilize bulky substituents on either the dicarbonyl compound or the hydrazine to sterically direct the reaction towards the formation of a single regioisomer.[1] For example, when a β-aminoenone with a less bulky substituent (like a methyl group) at the β-position reacts with an alkyl hydrazine, high regioselectivity is observed, with yields of the major isomer ranging from 78-97%.[4]

  • Solvent Selection: The choice of solvent can play a crucial role. Aprotic dipolar solvents such as DMF or NMP have been reported to provide better regioselectivity compared to polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[1]

  • pH Control: The pH of the reaction medium can be a determining factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Nature of Hydrazine: The nature of the hydrazine reagent can dramatically influence the regioselectivity. Using an arylhydrazine hydrochloride in methanol can favor the formation of the 1,3-regioisomer, while the corresponding free hydrazine under the same conditions can lead to the 1,5-regioisomer.[5]

Q3: My reaction mixture is turning dark, and purification is difficult. What is causing this and how can I obtain a cleaner product?

A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1]

Troubleshooting Steps:

  • Neutralize Acidity: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative processes that may lead to colored impurities.[1]

  • Purification Strategy:

    • Charcoal Treatment: Before work-up, adding activated charcoal to the reaction mixture and stirring for a short period can help to adsorb some of the colored impurities.[1]

    • Recrystallization: This is a very effective method for purifying the final product and removing colored impurities.[1]

    • Column Chromatography: If recrystallization is not effective, purification by column chromatography on silica gel is a standard alternative.[1]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Pyrazole Synthesis

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
NoneAcetylacetone, 2,4-DinitrophenylhydrazineH₂O1002415[3]
NoneAcetylacetone, 2,4-DinitrophenylhydrazineEtOH802430[3]
NoneAcetylacetone, 2,4-DinitrophenylhydrazineDMSO1202455[3]
NoneAcetylacetone, 2,4-DinitrophenylhydrazinePEG-4001201295[3]
Nano-ZnO (10 mol%)Phenylhydrazine, Ethyl acetoacetateEthanolRoom Temp-95[3][6]
Cu(OTf)₂ (20 mol%)Chalcone, p-((t-butyl)phenyl)hydrazine[BMIM-PF₆]--82[4]
Sc(OTf)₃ (cat.)1,3-Diketones, HydrazinesSolvent-freeRoom Temp-Good yields
AgOTf (1 mol%)Trifluoromethylated ynones, Aryl/alkyl hydrazines-Room Temp1up to 99[7]

Table 2: Effect of Coupling Reagents for Sterically Hindered Amide Bond Formation

Coupling ReagentKey FeaturesTypical ConditionsNotes
HATU Fast reaction times, less racemization.[8]1.2 eq. HATU, 2-3 eq. base (e.g., DIPEA), DMF, Room Temp.Can react with unprotected N-terminus if used in excess.[8]
HBTU Efficient, but can cause racemization.1 eq. HBTU, 2 eq. base (e.g., DIPEA), DMF, Room Temp.Adding HOBt can suppress racemization.
PyBOP Phosphonium salt-based, avoids certain side reactions.1.2 eq. PyBOP, 1.5 eq. base (e.g., DIPEA), DMF, 0°C to Room Temp.Good for sterically hindered couplings.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling of a Pyrazole Carboxylic Acid with a Sterically Hindered Amine

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Sterically hindered amine (1.2 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the pyrazole carboxylic acid in anhydrous DMF.

  • Add the sterically hindered amine to the solution.

  • Add HATU to the reaction mixture.

  • Finally, add DIPEA to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS. Reactions with sterically hindered substrates may require several hours to overnight for completion.

  • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Barton-Zard Synthesis of a Substituted Pyrrole (as an alternative for highly hindered systems)

Conceptual Workflow for Barton-Zard Synthesis

BartonZard cluster_reactants Starting Materials nitroalkene Nitroalkene michael_addition Michael Addition nitroalkene->michael_addition isocyanoester α-Isocyanoester isocyanoester->michael_addition base Base (e.g., K₂CO₃) base->michael_addition cyclization 5-endo-dig Cyclization michael_addition->cyclization elimination Elimination of Nitro Group cyclization->elimination aromatization Tautomerization to Pyrrole elimination->aromatization product Substituted Pyrrole aromatization->product

Caption: A simplified workflow of the Barton-Zard pyrrole synthesis.

Materials:

  • Substituted nitroalkene (1.0 eq)

  • Isocyanoester (e.g., ethyl isocyanoacetate) (1.0 eq)

  • Base (e.g., potassium carbonate, DBU)

  • Solvent (e.g., THF, acetonitrile)

Procedure:

  • To a solution of the nitroalkene in the chosen solvent, add the isocyanoester.

  • Add the base to the mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature or with gentle heating, depending on the substrates.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the resulting pyrrole derivative by column chromatography or recrystallization.

References

Technical Support Center: Use of Side-Chain Protected Asparagine to Prevent Dehydration Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of side-chain protected asparagine in peptide synthesis to minimize dehydration and other side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of asparagine (Asn) challenging in solid-phase peptide synthesis (SPPS)?

A1: The primary challenges in incorporating asparagine residues are twofold. First, the unprotected Fmoc-Asn-OH derivative has low solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which can impede coupling efficiency.[1] Second, the amide group in the side chain is susceptible to undesirable side reactions, including dehydration to form a nitrile and base-catalyzed cyclization leading to aspartimide formation.[1] These side reactions can compromise the purity and yield of the final peptide.[1]

Q2: What are the main side reactions involving asparagine during peptide synthesis?

A2: The two major side reactions involving asparagine are:

  • Nitrile Formation (Dehydration): The side-chain amide can be dehydrated to a nitrile during the activation of the carboxyl group, especially when using carbodiimide-based coupling reagents like DCC or DIC.[1][2][3]

  • Aspartimide Formation: This is a base-catalyzed intramolecular cyclization involving the backbone amide nitrogen and the side-chain amide, forming a succinimide ring.[1][4] This intermediate can then rearrange to form β-aspartyl peptides or undergo racemization, leading to a mixture of impurities that are difficult to separate.[1][4]

Q3: What is the purpose of using a side-chain protecting group for asparagine?

A3: A side-chain protecting group for asparagine is crucial for successful peptide synthesis.[1] Its primary functions are to prevent the aforementioned side reactions (nitrile formation and aspartimide formation) and to improve the solubility of the Fmoc-Asn-OH derivative in common organic solvents.[1][3][5] An ideal protecting group should be stable during coupling and Fmoc deprotection steps and be readily removable under conditions that do not harm the final peptide.[1]

Q4: Which are the most common side-chain protecting groups for asparagine in Fmoc-SPPS?

A4: The most widely used acid-labile protecting groups for the asparagine side chain in Fmoc-based SPPS are the Trityl (Trt), 4-Methoxytrityl (Mmt), and Xanthenyl (Xan) groups.[1] The Trityl (Trt) group is the most common choice due to its effectiveness in preventing side-chain dehydration and improving the solubility of the Fmoc-Asn-OH derivative.[3][5]

Q5: Can I use unprotected asparagine in my peptide synthesis?

A5: While it is possible to use unprotected asparagine, it carries a higher risk of side reactions, particularly dehydration when using carbodiimide-based coupling reagents.[2][3] For longer peptides or sequences where asparagine is repeatedly exposed to coupling reagents, the risk of nitrile formation increases significantly.[3] If unprotected asparagine is used, it is advisable to employ non-carbodiimide coupling reagents like HBTU, HATU, or PyBOP.[2]

Troubleshooting Guide

Issue 1: Detection of a byproduct with a mass loss of 18 Da, corresponding to dehydration.

  • Possible Cause: Dehydration of the asparagine side-chain amide to a nitrile. This is frequently observed with the use of carbodiimide-based coupling reagents (e.g., DCC, DIC).[1][2]

  • Solutions:

    • Switch Coupling Reagent: Avoid carbodiimide-based reagents.[2] Utilize aminium/uronium salts like HBTU, HATU, or HCTU, or phosphonium salts like PyBOP, which minimize the risk of dehydration.[2]

    • Use Side-Chain Protected Asparagine: Employ an asparagine derivative with a side-chain protecting group, such as Fmoc-Asn(Trt)-OH.[2][5] This is the most effective way to prevent dehydration.[5]

    • Consider Pre-activated Esters: Using pre-activated esters like Fmoc-Asn-OPfp can also yield a homogeneous peptide without dehydration byproducts.[6]

Issue 2: Poor coupling efficiency observed when using Fmoc-Asn(Trt)-OH.

  • Possible Cause: The steric bulk of the Trityl (Trt) protecting group can sometimes hinder the coupling reaction, leading to incomplete incorporation of the amino acid.[2][5]

  • Solutions:

    • Increase Coupling Time: Extend the reaction time to 2 hours or more to ensure the coupling goes to completion.[2]

    • Double Coupling: Perform a second coupling step with fresh reagents.[2]

    • Use a More Potent Coupling Reagent: Employ a stronger coupling reagent such as HATU or HCTU in combination with a base like DIPEA.[2]

    • Optimize Solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for difficult couplings due to its superior solvating properties.[2]

Issue 3: Appearance of unexpected peaks in HPLC, potentially related to aspartimide formation.

  • Possible Cause: Base-catalyzed intramolecular cyclization of an aspartic acid or asparagine residue, particularly in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[7] This side reaction can occur during the piperidine-mediated Fmoc deprotection steps.[4]

  • Solutions:

    • Additives to Deprotection Solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help reduce aspartimide formation.[7]

    • Use a Weaker Base: Consider using a weaker base like piperazine in combination with HOBt for deprotection.[7]

    • Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of the amino acid following the asparagine can prevent aspartimide formation.[7]

    • Bulky Side-Chain Protecting Groups: For aspartic acid, using sterically hindered ester protecting groups can significantly reduce this side reaction.[7] While Trt on Asn provides some steric hindrance, if the problem persists and is sequence-dependent, further optimization may be required.[4]

Data Presentation

Table 1: Comparison of Common Side-Chain Protecting Groups for Asparagine in Fmoc-SPPS

Protecting GroupKey Features & AdvantagesDisadvantages & Potential Side ReactionsDeprotection Conditions
Trityl (Trt) Most widely used.[5] Effectively prevents side-chain dehydration.[5] Improves the solubility of the Fmoc-Asn-OH derivative.[3][5]Steric hindrance can slow down coupling reactions.[2][5] Cleavage can be slow, especially when Asn(Trt) is at the N-terminus.[5]Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[5]
4-Methoxytrityl (Mmt) Higher solubility in common solvents compared to Trt.More acid-labile than Trt, which could lead to premature deprotection in some cases.Milder acidic conditions compared to Trt.
Xanthenyl (Xan) Effective in preventing dehydration.Can be prone to side reactions under certain conditions.Standard TFA cleavage cocktails.
2,4,6-Trimethoxybenzyl (Tmob) Coupled rapidly and without side reactions with BOP.[6]During acidolytic cleavage, can generate carbonium ions that may alkylate tryptophan residues.[6]Acidolytic cleavage with scavengers to prevent tryptophan alkylation.[6]
Super-acid-sensitive 4-hydroxymethyl-3,5-dimethoxyphenoxy valeric acid (Mbh) Coupled rapidly and without side reactions with BOP.[6]Similar to Tmob, can lead to tryptophan alkylation during cleavage.[6]Acidolytic cleavage with scavengers.[6]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH

This protocol is for the incorporation of side-chain protected asparagine in manual or automated Fmoc-SPPS.

  • Materials:

    • Fmoc-Asn(Trt)-OH

    • Peptide synthesis resin (e.g., Rink Amide resin)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • 20% (v/v) Piperidine in DMF

    • Coupling reagent (e.g., HBTU, HATU)

    • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[1]

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times).[1]

    • Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of Fmoc-Asn(Trt)-OH and 3-4 equivalents of the coupling reagent (e.g., HBTU) in DMF. Add 6-8 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.[1]

    • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[1]

    • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.[1]

    • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[1]

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt side-chain protecting group.

  • Materials:

    • Peptide-resin

    • Cleavage Cocktail (see table below)

    • Cold diethyl ether

  • Cleavage Cocktails:

Reagent CocktailComposition (v/v)Use Case
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, effective for peptides with multiple sensitive residues.[1]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)Suitable for peptides containing Trt-protected residues.[1]
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
  • Procedure:

    • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.[1]

    • Cleavage: Add the appropriate cleavage cocktail to the resin and agitate for 1.5-2 hours at room temperature.

    • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether to precipitate the peptide.[5]

    • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[5]

    • Drying: Dry the crude peptide under vacuum.[5]

Visualizations

Dehydration_Troubleshooting_Workflow start Dehydration byproduct detected (Mass loss of 18 Da) check_reagent Was a carbodiimide coupling reagent used (e.g., DCC, DIC)? start->check_reagent switch_reagent Switch to a non-carbodiimide reagent (HBTU, HATU, PyBOP) check_reagent->switch_reagent Yes check_protection Is Asn side-chain protected? check_reagent->check_protection No end_solution Problem Resolved switch_reagent->end_solution use_protected_asn Use side-chain protected Asn, e.g., Fmoc-Asn(Trt)-OH use_protected_asn->end_solution check_protection->use_protected_asn No investigate_other Investigate other potential causes (e.g., prolonged coupling, high temp) check_protection->investigate_other Yes investigate_other->end_solution

Caption: Troubleshooting workflow for asparagine dehydration.

Asn_Protecting_Group_Decision_Workflow start Start: Need to incorporate Asn risk_assessment Is the peptide long or does it contain multiple Asn residues? start->risk_assessment use_unprotected Consider using unprotected Asn with non-carbodiimide reagents (e.g., HATU, HBTU) risk_assessment->use_unprotected No use_protected Strongly recommend using side-chain protected Asn risk_assessment->use_protected Yes end Proceed with Synthesis use_unprotected->end select_trt Select Fmoc-Asn(Trt)-OH (Standard Choice) use_protected->select_trt check_solubility Is enhanced solubility a primary concern? select_trt->check_solubility consider_mmt Consider Fmoc-Asn(Mmt)-OH check_solubility->consider_mmt Yes check_coupling_issues Anticipating difficult coupling (steric hindrance)? check_solubility->check_coupling_issues No consider_mmt->check_coupling_issues optimize_protocol Optimize coupling protocol: - Increase time - Double couple - Use potent reagent (HATU) check_coupling_issues->optimize_protocol Yes check_coupling_issues->end No optimize_protocol->end

Caption: Decision workflow for asparagine protecting group selection.

References

Technical Support Center: Industrial Synthesis of 5-Acetyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the industrial synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the industrial synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid?

A1: Common starting materials include 2,3-butanedione or 3,3-dimethoxybutan-2-one, which react with a source of a two-carbon electrophile like diethyl oxalate.[1][2][3] Another reported starting material is diethyl pyrazole-3,5-dicarboxylate.[4] Some modern approaches also utilize ethyl glycinate hydrochloride to generate key intermediates in situ.[5]

Q2: What is the role of hydrazine compounds in this synthesis?

A2: Hydrazine compounds (e.g., hydrazine hydrate, hydrazine monohydrochloride) are crucial for the formation of the pyrazole ring through cyclocondensation with a 1,3-dicarbonyl intermediate.[1][6] The choice of hydrazine source and its molar ratio to the intermediate can significantly impact the reaction yield and impurity profile.[1]

Q3: What are the key process parameters to control during the synthesis?

A3: Critical process parameters to monitor and control include:

  • pH: Adjusting the pH is vital during the cyclization and purification steps to improve yield and reduce the formation of impurities.[1]

  • Temperature: Reaction temperatures need to be carefully controlled during different stages, such as the initial condensation and the final hydrolysis, to ensure optimal reaction rates and minimize side reactions.[1]

  • Molar Ratios of Reactants: The stoichiometry of reactants, particularly the hydrazine compound, must be precise to prevent the formation of significant impurities.[1]

  • Solvent Selection: The choice of solvent affects reaction kinetics, solubility of intermediates, and the ease of product isolation.[1][2]

Q4: What are the safety concerns associated with this synthesis?

A4: Some traditional synthesis routes involve the use of potentially explosive and toxic reagents like diazo compounds (e.g., ethyl diazoacetate).[4] Newer, improved processes aim to avoid these hazardous materials by using safer alternatives or generating them in situ under controlled conditions.[5]

Q5: Why is 5-acetyl-1H-pyrazole-3-carboxylic acid an important compound?

A5: It is a key starting material and a versatile building block in the synthesis of various pharmaceuticals.[4] Notably, it is an essential intermediate for the preparation of Darolutamide, an anti-androgen medication used in the treatment of prostate cancer.[2][3]

Troubleshooting Guides

Problem 1: Low Yield of the Final Product
Possible Cause Troubleshooting Solution
Incomplete reaction during the formation of the pyrazole ring.Ensure the purity of the 1,3-dicarbonyl precursor. Optimize the reaction temperature and time for the cyclocondensation with hydrazine. Consider using a catalytic amount of acid or base to promote the reaction.[6]
Suboptimal pH during reaction or workup.Carefully monitor and adjust the pH of the reaction mixture. For the cyclization step, a pH of less than 7 is often preferred.[1] During workup and isolation, pH adjustments are critical for efficient precipitation of the product.
Poor solubility of reactants or intermediates.Select an appropriate solvent system that ensures the solubility of all reactants. For instance, a mixture of tetrahydrofuran and water can be used.[1]
Product loss during purification.Older methods using preparative HPLC for purification have reported low separation yields.[1] Modern approaches focusing on direct filtration and washing after pH adjustment can improve recovery.[1]
Problem 2: High Levels of Impurities
Possible Cause Troubleshooting Solution
Formation of regioisomers.When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the formation of regioisomers is possible. Modify reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. Purification by chromatography may be necessary to separate the isomers.[6]
Excess hydrazine leading to side reactions.Use a precise molar ratio of the hydrazine compound to the intermediate. A molar ratio slightly above 1:1 (e.g., 1.1:1) is often optimal, as ratios exceeding 1.15:1 can produce significant impurities.[1]
Degradation of the starting material or product.In reactions involving oxidation to form the carboxylic acid, incomplete oxidation or degradation can occur. Use milder oxidizing agents and monitor the reaction progress closely using techniques like TLC or LC-MS to prevent over-oxidation.[6]
Impurities from starting materials.Ensure the purity of all starting materials and reagents before use.

Experimental Protocols

Example Protocol for Synthesis via a Compound Intermediate III (Based on Patent CN111138289B)

This protocol is a summarized example and should be adapted and optimized for specific laboratory or industrial conditions.

Step 1: Synthesis of Compound Intermediate III

  • Mix 2,3-butanedione, a trialkyl orthoformate, and p-toluenesulfonic acid monohydrate.

  • Heat the system to 20-60 °C and allow it to react.

  • The intermediate III is separated from the system, which can be purified by filtration. This process reportedly achieves a conversion rate of up to 95%.[1]

Step 2: Synthesis of Intermediate IV

  • Mix compound III with a suitable solvent and a hydrazine compound (e.g., hydrazine hydrate).

  • Adjust the pH to be less than 7.

  • Heat the reaction mixture to a temperature between 30-110 °C.

  • After the reaction is complete, adjust the pH to 7-8.

  • Concentrate the system, add water, and then filter and wash the solid to obtain intermediate IV. This step can achieve a yield of 98% with an HPLC purity of over 98.5%.[1]

Step 3: Synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid (Product V)

  • React intermediate IV with sodium hydroxide in a solvent such as a mixture of tetrahydrofuran and water.

  • Maintain the reaction temperature between 5 to 80 °C.

  • After the reaction, proceed with appropriate workup and purification steps to obtain the final product.

Data Presentation

Table 1: Comparison of Reported Yields and Purity

Synthesis Route/Method Key Reagents Reported Yield Reported Purity (HPLC) Reference
Route via Compound III and IV2,3-butanedione, Hydrazine compoundIntermediate IV: 98%>98.5%[1]
Route using Diethyl Oxalate3,3-dimethoxybutan-2-one, Diethyl oxalate, Hydrazine hydrochlorideFinal product: 26% (after prep HPLC)Not specified[1]
Improved Process3,3-dimethoxybutan-2-one, Diethyl oxalate, Hydrazine monohydrochlorideFinal product: 63 gm (from 100 gm starting material)99.93%[3]
From 3-butyne-2-one3-butyne-2-one, Ethyl diazoacetate28.5 g (ethyl ester intermediate)Not specified[7]

Visualizations

experimental_workflow General Workflow for Synthesis start Starting Materials (e.g., 2,3-butanedione, Diethyl Oxalate) intermediate1 Formation of 1,3-Dicarbonyl Intermediate start->intermediate1 cyclization Cyclization with Hydrazine (pH < 7) intermediate1->cyclization intermediate2 Intermediate IV (Crude Pyrazole Ester/Acid) cyclization->intermediate2 hydrolysis Hydrolysis (if starting from ester) (e.g., NaOH) intermediate2->hydrolysis purification Purification (Filtration, Washing, Recrystallization) hydrolysis->purification product Final Product: 5-acetyl-1H-pyrazole-3-carboxylic acid purification->product

Caption: A generalized experimental workflow for the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Problem: Low Yield check_reaction_completion Check Reaction Completion (TLC, LC-MS) low_yield->check_reaction_completion check_ph Verify pH at Critical Steps low_yield->check_ph check_purity Assess Starting Material Purity low_yield->check_purity optimize_conditions Optimize Temp. & Time check_reaction_completion->optimize_conditions adjust_ph Adjust pH as per Protocol check_ph->adjust_ph purify_reagents Purify/Replace Reagents check_purity->purify_reagents

Caption: A logical diagram for troubleshooting low product yield during synthesis.

References

Technical Support Center: Green and Efficient Synthesis of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the green and efficient synthesis of aminopyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common green and efficient synthetic routes for preparing aminopyrazoles?

A1: The most prevalent and versatile green methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound, often enhanced by energy-efficient techniques.[1][2][3] Key approaches include:

  • Microwave-Assisted Organic Synthesis (MAOS): This technique significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[4][5][6] It is particularly effective for multicomponent reactions.

  • Ultrasound-Assisted Organic Synthesis (UAOS): The use of ultrasonic irradiation can enhance reaction rates and yields, attributed to the phenomenon of acoustic cavitation.[7][8][9] This method is often employed for multicomponent reactions in aqueous media.[9]

  • One-Pot Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step to form the desired product, which is highly efficient and atom-economical.[10][11] MCRs are often performed in green solvents like water or ethanol, or under solvent-free conditions.[12][13][14]

  • Catalysis in Green Solvents: The use of eco-friendly catalysts, such as sodium ascorbate or reusable magnetic nanocatalysts, in aqueous media or deep eutectic solvents promotes greener synthesis.[11][12][15]

Q2: What is the primary cause of side product formation in aminopyrazole synthesis, particularly the formation of regioisomers?

A2: The most significant challenge and primary source of side products is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine are not equally nucleophilic, leading to two possible cyclization pathways that result in a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole regioisomers.[1][16] The ratio of these isomers is highly dependent on the reaction conditions.[1]

Q3: What are other typical side products observed in aminopyrazole synthesis?

A3: Besides the undesired regioisomer, other common side products can include:

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]

  • Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]

  • Products of Subsequent Reactions: 5-Aminopyrazoles are versatile binucleophiles and can react further with starting materials or intermediates to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[1]

Q4: How can I confirm the regiochemistry of my aminopyrazole product?

A4: Determining the correct isomer is crucial. While routine NMR and mass spectrometry are essential for initial characterization, unambiguous structure determination often requires advanced 2D NMR techniques. Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction is used for definitive structural proof.[1]

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.

  • The isolated yield of the desired aminopyrazole is lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reaction Temperature or Time For conventional heating, ensure the reaction is maintained at the optimal temperature and consider extending the reaction time. For microwave-assisted synthesis, increasing the temperature or holding time may drive the reaction to completion.[4] For ultrasound-assisted reactions, ensure proper immersion of the reaction vessel in the ultrasonic bath.
Catalyst Inactivity or Insufficient Loading If using a catalyst, ensure it is fresh and active. Consider increasing the catalyst loading in small increments. For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.
Poor Solubility of Reactants In multicomponent reactions, poor solubility can hinder reactivity. For microwave synthesis, ensure proper stirring and consider using a co-solvent to improve solubility.[17] For reactions in aqueous media, a phase-transfer catalyst might be beneficial.
Reversible Reaction If the reaction is reversible, consider removing a byproduct (e.g., water) to shift the equilibrium towards the product side.

G start Low Yield or Incomplete Reaction check_sm Check for Remaining Starting Material (TLC/LC-MS) start->check_sm increase_energy Increase Reaction Energy: - Higher Temperature - Longer Time - Higher Microwave Power - Optimize Ultrasound Position check_sm->increase_energy Significant SM Remaining check_catalyst Evaluate Catalyst: - Check Activity/Freshness - Increase Loading - Ensure Proper Mixing check_sm->check_catalyst SM conversion stalled improve_solubility Improve Solubility: - Add Co-solvent - Use Phase-Transfer Catalyst check_sm->improve_solubility Heterogeneous Mixture remove_byproduct Shift Equilibrium: - Remove Water or other byproducts check_sm->remove_byproduct Possible Reversible Reaction success Reaction Complete, Yield Improved increase_energy->success fail Issue Persists, Re-evaluate Synthetic Route increase_energy->fail check_catalyst->success check_catalyst->fail improve_solubility->success improve_solubility->fail remove_byproduct->success remove_byproduct->fail

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Formation of a Mixture of 3-Aminopyrazole and 5-Aminopyrazole Regioisomers

Symptoms:

  • NMR and LC-MS analysis indicates the presence of two or more isomeric products.

  • Difficulty in purifying the desired product due to similar physical properties of the isomers.

Possible Causes & Solutions:

The formation of regioisomers is governed by kinetic versus thermodynamic control. By tuning the reaction conditions, you can selectively favor the formation of one isomer over the other.[1]

Isomer DesiredControl TypeRecommended Conditions
5-Aminopyrazole ThermodynamicSolvent: Toluene or Acetic Acid.[1] Catalyst: Acid catalyst (e.g., acetic acid).[1] Temperature: Higher temperatures (reflux or microwave at 120-140°C).[1] This allows the reaction to reach equilibrium, favoring the more stable 5-amino isomer.
3-Aminopyrazole KineticSolvent: Anhydrous ethanol.[1] Base: Strong base (e.g., sodium ethoxide).[1] Temperature: Low temperatures (e.g., 0°C).[1] This favors the faster-forming kinetic product.

G thermodynamic thermodynamic product_5_amino product_5_amino thermodynamic->product_5_amino Favors formation of kinetic kinetic product_3_amino product_3_amino kinetic->product_3_amino Favors formation of

Caption: Reaction conditions dictate isomeric product formation.

Issue 3: Difficult Purification of the Final Product

Symptoms:

  • Inability to separate the desired product from side products or regioisomers using standard column chromatography or recrystallization.

  • Product appears as an oil or intractable gum.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Regioisomers The most effective strategy is to optimize the reaction for high regioselectivity to avoid forming the mixture in the first place (see Issue 2).[1] If a mixture is unavoidable, try specialized chromatography techniques (e.g., HPLC) or derivatization to alter the physical properties of one isomer, facilitating separation.
Baseline Impurities on TLC Highly polar impurities may stick to the baseline. Consider a pre-purification step, such as washing the crude product with a suitable solvent or performing an acid-base extraction to remove impurities.
Product is an Oil If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent like hexane. If crystallization fails, preparative HPLC may be necessary.
Catalyst Residues For reactions using metal catalysts, residual metal can complicate purification. Use appropriate workup procedures to remove the catalyst, such as filtration through celite for heterogeneous catalysts or specific aqueous washes for homogeneous catalysts.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

This protocol is a general guideline for the synthesis of 5-aminopyrazoles, favoring the thermodynamically controlled product.[1]

  • Reaction Setup: In a microwave-safe vial, combine the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) and the substituted arylhydrazine (1.1 eq) in toluene (to achieve a concentration of 0.2 M).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-140°C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling the reaction mixture to room temperature, if a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Protocol 2: Ultrasound-Assisted One-Pot Synthesis of 5-Aminopyrazole-4-carbonitriles in Aqueous Media

This protocol outlines a green, three-component synthesis using ultrasound irradiation.[12][18]

  • Reaction Setup: In a suitable flask, mix the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and phenylhydrazine (1.0 eq) in an ethanol:water mixture.

  • Catalyst Addition: Add a catalytic amount of sodium p-toluenesulfonate (NaPTS) or sodium ascorbate.[12][18]

  • Ultrasonic Irradiation: Immerse the flask in an ultrasonic cleaning bath and irradiate at a specified frequency (e.g., 40 kHz) at room temperature or slightly elevated temperature (e.g., 50°C) for the required time (typically 30-60 minutes).

  • Workup: The solid product often precipitates from the reaction mixture upon completion. Collect the precipitate by filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to afford the pure product. Recrystallization may be performed if necessary.

G start Select Green Synthesis Method microwave Microwave-Assisted Synthesis start->microwave ultrasound Ultrasound-Assisted Synthesis start->ultrasound one_pot One-Pot Multicomponent Reaction start->one_pot reactants Combine Reactants: - Hydrazine derivative - 1,3-Dielectrophile (e.g., β-Ketonitrile) microwave->reactants ultrasound->reactants one_pot->reactants catalyst Add Catalyst (if required) reactants->catalyst energy Apply Energy Source catalyst->energy workup Workup: - Cool Reaction - Filter or Concentrate energy->workup Reaction Complete purification Purification: - Recrystallization - Column Chromatography workup->purification product Pure Aminopyrazole Derivative purification->product

Caption: General experimental workflow for aminopyrazole synthesis.

Data on Green Synthesis Methods

The following table summarizes and compares reaction conditions and yields for different green synthetic methods for aminopyrazole derivatives.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Microwave-Assisted Acetic AcidAcetonitrile13020 minGood[7]
Microwave-Assisted NoneAqueous Ethanol505 min91-98[4]
Microwave-Assisted PdCl₂(PPh₃)₂Solvent-free12015 minGood[6]
Ultrasound-Assisted NoneEthanolAmbient35 min82-84[8]
Ultrasound-Assisted FeCl₃·6H₂ODMSO120-42-94[19]
One-Pot MCR Sodium AscorbateEthanol:Water50-High[12]
One-Pot MCR Na p-toluenesulfonateAqueousAmbient-High[18]
One-Pot MCR TriethanolamineAqueous90-92[14]
Magnetic Nanocatalyst Fe₃O₄@SiO₂@vanillin@thioglycolic acidSolvent-free (mechanochemical)AmbientShortExcellent[15]

References

Validation & Comparative

A Comparative Analysis of Pyrazole-3-Carboxylic Acid Derivatives as Nitric Oxide Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents that can effectively deliver nitric oxide (NO) to target tissues remains a significant area of interest in medicinal chemistry. Pyrazole-3-carboxylic acid derivatives have emerged as a promising scaffold for designing such NO-releasing agents, or "NO carriers." By chemically linking NO-donating moieties, such as nitrate esters or oximes, to the pyrazole core, researchers have created hybrid molecules with a dual mechanism of action. These compounds often retain the inherent biological activities of the pyrazole scaffold—which can include anti-inflammatory, antibacterial, and anticancer properties—while benefiting from the therapeutic effects of localized NO release. The addition of an NO-releasing group can also mitigate common side effects associated with parent drugs, such as the gastric ulceration caused by non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comparative analysis of various pyrazole-3-carboxylic acid derivatives, focusing on their efficacy as NO carriers. The performance of these compounds is evaluated based on their NO-releasing capacity and their in vitro and in vivo biological activities, supported by experimental data from peer-reviewed studies.

Comparative Performance Data

The following tables summarize the quantitative data for a series of pyrazole-3-carboxylic acid derivatives, comparing their nitric oxide release, anti-inflammatory efficacy, and antibacterial activity. The core structure modifications involve the attachment of different NO-donating groups (oximes and a nitrate ester) to the primary pyrazole-3-carboxylic acid scaffold.

Table 1: Nitric Oxide Releasing Capacity

Compound IDNO-Donating Moiety% NO Release
5a Oxime7.80%
5b Oxime10.06%
5c Oxime8.00%
5d Oxime11.58%
5e Oxime7.10%
6 Oxime10.76%
8 Nitrate Ester16.10%
10 Nitrate Ester1.92%

Data extracted from a study by Abdel-Hafez et al. (2009) where NO release was measured using the Griess diazotization method.[1]

Table 2: In Vivo Anti-inflammatory Activity

Compound ID% Inhibition of Paw Edema (at 3 hours)
2 (Parent) 45.40%
4a 52.20%
4b 55.40%
4c 48.20%
4d 64.00%
4e 47.03%
4f 51.75%
4g 52.18%
5d 61.52%
5e 54.67%
Indomethacin 60.00%

Activity measured using the carrageenan-induced paw edema assay in rats. The parent compound (2) is the pyrazole-3-carboxylic acid without an NO-donor moiety. Compounds 4a-g are amide derivatives without NO-donors. Compounds 5d and 5e are oxime-based NO-donor hybrids.[1]

Table 3: In Vitro Antibacterial Activity (Minimal Inhibitory Concentration - MIC in µg/mL)

Compound IDBacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
4f 1.75>100 (ve)39.9032.40
4g 2.18>100 (ve)>100 (ve)>100 (ve)
5a 5.8290.3614.0910.32
5b 2.87>100 (ve)2.889.70
5c 43.86>100 (ve)30.8623.34
6 47.50>100 (ve)24.046.04
8 11.19>100 (ve)1.3761.52
10 3.88>100 (ve)7.951.29
Ciprofloxacin 1.251.251.251.25

ve: no antibacterial activity observed at the tested concentrations.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Nitric Oxide Release Quantification (Griess Assay)

The Griess diazotization method is a well-established spectrophotometric assay for the indirect quantification of nitric oxide by measuring its stable metabolite, nitrite.[1]

  • Sample Preparation: A solution of the test compound (e.g., 10⁻³ M in DMSO) is prepared.

  • Reaction Mixture: To 1 mL of the compound solution, 1 mL of 0.1 M phosphate buffer (pH 7.4) and 1 mL of a 5% L-cysteine solution are added. L-cysteine acts as a source of thiol groups, which can facilitate the cleavage of the NO-donating moiety.

  • Incubation: The mixture is incubated in a water bath at 37°C for 1 hour.

  • Griess Reagent Addition: After incubation, 1 mL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the reaction mixture.

  • Color Development: The mixture is allowed to stand for 10 minutes at room temperature for the characteristic purple azo dye to form.

  • Spectrophotometric Measurement: The absorbance of the solution is measured at a wavelength of 540 nm using a UV-Visible spectrophotometer.

  • Quantification: The percentage of nitric oxide released is calculated by comparing the absorbance of the sample to a standard curve prepared with known concentrations of sodium nitrite.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model used to screen for acute anti-inflammatory activity.[1]

  • Animal Model: Adult male albino rats (typically 120-150 g) are used. The animals are fasted for 18 hours before the experiment with free access to water.

  • Grouping and Administration: Animals are divided into control, standard (e.g., Indomethacin, 10 mg/kg), and test groups. The test compounds are administered intraperitoneally at a specified dose (e.g., 100 mg/kg).

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The volume of the injected paw is measured immediately after carrageenan injection and at specified intervals (e.g., 1, 2, and 3 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Visualizing Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane:s->Arachidonic_Acid:n releases COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins synthesizes Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation mediates Pyrazole_Derivatives Pyrazole-3-Carboxylic Acid Derivatives (NSAID action) Pyrazole_Derivatives->COX2_Enzyme inhibit NO_Signaling_Pathway Pyrazole_NO_Carrier Pyrazole-NO Carrier (e.g., Nitrate Ester, Oxime) NO_Release Nitric Oxide (NO) Release Pyrazole_NO_Carrier->NO_Release enzymatic/chemical cleavage sGC Soluble Guanylyl Cyclase (sGC) NO_Release->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ Leukocyte Adhesion) PKG->Anti_Inflammatory Anti_Platelet Anti-platelet Aggregation PKG->Anti_Platelet Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyrazole -NO Hybrids Characterization Structural Analysis (NMR, IR, Mass Spec) Synthesis->Characterization NO_Assay NO Release Study (Griess Assay) Characterization->NO_Assay Antibacterial_Assay Antibacterial Screening (MIC Determination) Characterization->Antibacterial_Assay AntiInflam_Assay Anti-inflammatory Assay (Paw Edema Model) Characterization->AntiInflam_Assay

References

Pyrazole Derivatives Emerge as Potent Antibacterial Alternatives to Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies indicates that novel pyrazole derivatives demonstrate significant antibacterial activity, with several compounds exhibiting potency comparable or superior to the widely used antibiotic, ciprofloxacin. This analysis presents key experimental data, detailed methodologies, and a visual representation of the screening process for these promising antimicrobial agents.

In the face of mounting concerns over antibiotic resistance, the scientific community is in a perpetual search for new and effective antimicrobial compounds. Among the various heterocyclic scaffolds explored, pyrazole derivatives have garnered considerable attention due to their broad spectrum of biological activities. Numerous studies have focused on the synthesis and evaluation of these compounds, revealing their potential as formidable challengers to established antibiotics like ciprofloxacin. This guide provides a comparative overview of the antibacterial efficacy of select pyrazole derivatives against ciprofloxacin, supported by quantitative data from recent research.

Comparative Antibacterial Activity: A Quantitative Overview

The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values of various pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside the corresponding values for ciprofloxacin as a reference standard.

Compound/DrugS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)K. pneumoniae (Gram-negative)MRSA (Resistant)Reference
Pyrazole Derivatives
Imidazo-pyridine substituted pyrazole (18)<1 µg/mL<1 µg/mL<1 µg/mL<1 µg/mL<1 µg/mL[1]
Aminoguanidine-derived 1,3-diphenyl pyrazole (12)1-8 µg/mL1 µg/mL--1-32 µg/mL[1]
Pyrazole-triazole hybrid (21)10-15 µg/mL10-15 µg/mL10-15 µg/mL--[1]
Coumarin-substituted pyrazole (23)1.56-6.25 µg/mL-1.56-6.25 µg/mL--[1]
Pyrazole-ciprofloxacin hybrid (7a)0.125 µg/mL-128 µg/mL--[2]
Pyrazole-ciprofloxacin hybrid (7g)----0.125 µg/mL[2]
Pyrazole-thiazole hybrid-----[3]
Ciprofloxacin
(Reference for hybrid 21)2-6 µg/mL2-6 µg/mL2-6 µg/mL--[1]
(Reference for hybrid 7a)0.125 µg/mL----[2]
(Reference for hybrid 7g)---->128 µg/mL (Resistant)[4]

Deciphering the Mechanism: A Look at the Experimental Protocols

The determination of antibacterial activity is a meticulous process involving standardized protocols to ensure the reproducibility and validity of the results. The most common method cited in the reviewed literature is the broth microdilution method, which is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the pyrazole derivatives and ciprofloxacin in a liquid growth medium. A standardized suspension of the target bacteria is then added to each dilution. The key steps are outlined below:

  • Preparation of Test Compounds: The pyrazole derivatives and ciprofloxacin are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in sterile Mueller-Hinton Broth (MHB) within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_result Result A Bacterial Culture (Overnight) C Standardize Bacterial Inoculum (0.5 McFarland) A->C B Pyrazole Derivative & Ciprofloxacin Stock Solutions D Serial Dilution of Compounds in 96-well Plate B->D E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24 hours E->F G Visually Inspect for Bacterial Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Workflow of the broth microdilution method for MIC determination.

The Mode of Action: Targeting Bacterial DNA Gyrase

Several studies suggest that pyrazole derivatives, much like ciprofloxacin, may exert their antibacterial effects by inhibiting bacterial DNA gyrase.[1] This essential enzyme is responsible for the supercoiling of bacterial DNA, a critical process for DNA replication and repair. By targeting this enzyme, these compounds effectively halt bacterial proliferation.

The proposed mechanism involves the binding of the pyrazole derivative to the active site of DNA gyrase, preventing it from carrying out its function. This leads to the accumulation of DNA strand breaks and ultimately, cell death.

Signaling_Pathway A Pyrazole Derivative B Bacterial DNA Gyrase A->B Inhibition C DNA Supercoiling B->C Catalyzes D DNA Replication & Repair C->D Essential for E Bacterial Cell Death D->E Inhibition leads to

Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.

The presented data underscores the significant potential of pyrazole derivatives as a promising class of antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant strains like MRSA, highlights their importance in the quest for new antibiotics. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application.

References

Structure-activity relationship (SAR) studies of pyrazole carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of Pyrazole Carboxylic Acid Derivatives

For researchers and scientists engaged in drug discovery, pyrazole carboxylic acid derivatives represent a privileged scaffold with a remarkable breadth of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across various therapeutic targets, supported by experimental data and detailed methodologies.

Anticancer Activity

Pyrazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and induction of apoptosis.[1]

Structure-Activity Relationship Summary:

The anticancer potency of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and its appended functionalities. For instance, in a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives, the presence of specific substituents on the amide or ester group at the 3-position was found to be crucial for activity.[2]

Key SAR Observations for Anticancer Activity:

  • Substitution at N1: The N1 position of the pyrazole ring is a critical point for modification. Bulky aromatic groups, such as a benzyl group, are often favored.

  • Substitution at C3: The carboxylic acid group or its derivatives (esters, amides) at the C3 position are essential for activity. Modifications of this group can modulate potency and selectivity.

  • Substitution at C5: A substituted phenyl ring at the C5 position, such as a p-tolyl group, often contributes positively to anticancer activity.

Comparative Data for Anticancer Activity:

Below is a summary of the in vitro cytotoxic activity of selected 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives against various cancer cell lines.[2]

Compound IDR-group (at C3-carbonyl)Cell LineIC50 (µM)[2]
7a -NH-(4-chlorophenyl)HL-601.5
HeLa2.1
Raji3.4
MCF-72.8
MDA-MB-2314.5
8a -O-(4-nitrophenyl)HL-602.2
HeLa3.7
Raji5.1
MCF-74.3
MDA-MB-2316.8
8b -O-(2,4-dinitrophenyl)HL-601.8
HeLa2.5
Raji4.2
MCF-73.1
MDA-MB-2315.3
Experimental Protocols:

MTT Assay for Cytotoxicity: [2]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the pyrazole derivatives and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Visualizing the SAR Workflow:

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis Synthesis Synthesis of Pyrazole Carboxylic Acid Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification in_vitro In vitro Anticancer Screening (e.g., MTT Assay) Purification->in_vitro IC50 Determine IC50 values in_vitro->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis

Caption: General workflow for a structure-activity relationship (SAR) study.

Antiviral Activity: Dengue Virus Protease Inhibition

A series of pyrazole-3-carboxylic acid derivatives have been identified as potent inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, a crucial enzyme for viral replication.[3][4][5]

Structure-Activity Relationship Summary:

The SAR studies revealed that the nature of the substituents at the N1 and C5 positions of the pyrazole ring, as well as the amide moiety attached to the carboxylic acid, are critical for inhibitory activity.[3]

Key SAR Observations for DENV Protease Inhibition:

  • N1-Substituent: A 2-methylphenyl group at the N1 position was found to be optimal for activity.[3]

  • C5-Substituent: An aromatic substituent at the C5 position is preferred, with a pyridine ring showing high potency.[3]

  • Amide Moiety: The amide portion of the molecule plays a significant role in interacting with the enzyme's active site. A 2-aminopyrimidine scaffold was identified as a promising non-basic replacement for a guanidine moiety, improving drug-like properties.[3][4][5]

Comparative Data for DENV Protease Inhibition:

The following table summarizes the activity of key pyrazole-3-carboxylic acid derivatives against DENV protease.[3]

Compound IDN1-SubstituentC5-SubstituentAmide MoietyDENV Protease IC50 (µM)[3]DENV-2 Antiviral EC50 (µM)[3]
8 2-methylphenylPhenyl3-aminobenzamide6.5>50
11 2-methylphenyl4-fluorophenyl3-aminobenzamide14>50
17 2-methylphenyl2-pyridyl3-aminobenzamide159.7
53 2-methylphenyl2-pyridyl2-aminopyrimidine112.2
Experimental Protocols:

DENV Protease Inhibition Assay (Biochemical): [3]

  • Enzyme and Substrate: Recombinant DENV NS2B-NS3 protease and a fluorogenic substrate were used.

  • Reaction Mixture: The assay was performed in a buffer containing the enzyme, substrate, and various concentrations of the inhibitor.

  • Fluorescence Measurement: The cleavage of the substrate by the protease results in an increase in fluorescence, which was monitored over time using a fluorescence plate reader.

  • IC50 Determination: The initial reaction rates were plotted against the inhibitor concentrations to determine the IC50 values.

DENV Antiviral Assay (Cell-based): [3]

  • Cell Culture: HeLa cells were used for the antiviral assay.

  • Infection and Treatment: Cells were infected with DENV-2 and simultaneously treated with different concentrations of the pyrazole derivatives.

  • Reporter Gene Assay: The antiviral activity was determined using a reporter gene assay (e.g., luciferase) that is linked to viral replication.

  • EC50 Calculation: The EC50 values were calculated from the dose-response curves of the reporter gene activity.

Signaling Pathway Visualization:

DENV_Replication DENV Dengue Virus Host_Cell Host Cell DENV->Host_Cell Enters Polyprotein Viral Polyprotein Host_Cell->Polyprotein Translates NS2B_NS3 NS2B-NS3 Protease Polyprotein->NS2B_NS3 Cleaved by Viral_Proteins Mature Viral Proteins NS2B_NS3->Viral_Proteins Produces Replication Viral Replication Viral_Proteins->Replication Inhibitor Pyrazole Carboxylic Acid Derivative Inhibitor->NS2B_NS3 Inhibits

Caption: Inhibition of DENV replication by targeting the NS2B-NS3 protease.

Antibacterial Activity

Pyrazole carboxylic acid derivatives have also been explored for their antibacterial properties. A study on pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives revealed their inhibitory effects against various bacterial and fungal pathogens.[6]

Structure-Activity Relationship Summary:

The antimicrobial activity was found to be dependent on the substituents on the pyrazole ring, with electronegative atoms playing a crucial role.

Key SAR Observations for Antibacterial Activity:

  • Electronegative Substituents: The presence and position of electronegative atoms like fluorine and oxygen in the substituents on the pyrazole ring were critical for antifungal activity against C. albicans.[6]

  • Dicarboxylic Acids: The presence of a second carboxylic acid group at the C4 position also influenced the antimicrobial spectrum.

Comparative Data for Antibacterial Activity:

The minimum inhibitory concentrations (MICs) of selected pyrazole carboxylic acid derivatives against various pathogens are presented below.[6]

Compound IDStructurePathogenMIC (µg/mL)[6]
8 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acidC. albicans (Standard)125
C. albicans (Clinical)125
10 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acidC. albicans (Standard)250
C. albicans (Clinical)250
21 1,5-bis(4-Fluorophenyl)-1H-pyrazole-3,4-dicarboxylic acidC. parapsilosis250
22 1-(4-Chlorophenyl)-5-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylic acidC. tropicalis250
Experimental Protocols:

Agar Well Diffusion Assay: [6]

  • Microorganism Preparation: Standardized inoculums of the test microorganisms were prepared.

  • Agar Plate Inoculation: The surface of Mueller-Hinton agar plates was uniformly inoculated with the microbial suspension.

  • Well Preparation and Compound Addition: Wells of a specific diameter were cut into the agar, and a defined volume of the test compound solution (at a specific concentration) was added to each well.

  • Incubation: The plates were incubated under appropriate conditions for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating growth inhibition, was measured. The MIC was determined by further dilution tests.

Logical Relationship Diagram:

Antimicrobial_SAR cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Core Pyrazole Carboxylic Acid Core Substituents Substituents (R1, R2, R3) Electronic Electronic Effects (e.g., Electronegativity) Substituents->Electronic Steric Steric Hindrance Substituents->Steric Lipophilicity Lipophilicity Substituents->Lipophilicity Activity Antimicrobial Activity (e.g., MIC) Electronic->Activity Steric->Activity Lipophilicity->Activity

Caption: Factors influencing the antimicrobial activity of pyrazole derivatives.

References

A Comparative Guide to the In Vitro and In Silico Biological Profiling of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] The exploration of novel pyrazole derivatives continues to be a highly active area of research for developing interventions against various diseases, including cancer, inflammation, and microbial infections.[1][3] A modern, efficient approach to drug discovery integrates computational (in silico) methods with experimental (in vitro) validation. This guide provides a comparative overview of these two approaches for the biological profiling of novel pyrazoles, supported by experimental data and detailed protocols.

I. In Silico Profiling: Predicting Biological Activity

In silico techniques utilize computational models to predict the interaction of compounds with biological targets, their pharmacokinetic properties (ADMET), and potential toxicity. These methods are cost-effective and accelerate the initial screening of large compound libraries.[4]

Key In Silico Methodologies
  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[5][6] Software like AutoDock is commonly used to perform these simulations, providing insights into potential protein-ligand interactions at an atomic level.[5]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical motions of atoms and molecules in a complex over time. This method helps to assess the stability of the ligand-protein complex predicted by molecular docking.[5]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models develop mathematical relationships between the chemical structure of a compound and its biological activity, enabling the prediction of activity for novel, untested compounds.[7][8]

Data Presentation: In Silico Screening of Pyrazole Derivatives

The following table summarizes the results of molecular docking studies, showcasing the binding affinities of various pyrazole derivatives against key protein targets implicated in cancer.

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)Reference
1b VEGFR-22QU5-10.09[6][9]
1d Aurora A2W1G-8.57[6][9]
2b CDK22VTO-10.35[6][9]
M33 HDAC3ZNRNot specified[5]
M36 C-RAF4NKVNot specified[5]
7a Kelch-Neh2 (Antioxidant)Not specified-9.08[10]
7b DNA Gyrase (Antibacterial)Not specified-6.77[10]
7b Tubulin (Antimitotic)Not specified-7.19[10]
Experimental Protocols: In Silico

Protocol 1: Molecular Docking using AutoDock Vina

  • Protein Preparation: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation: Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure. Minimize its energy using a suitable force field. Assign Gasteiger charges and define the rotatable bonds.

  • Grid Box Generation: Define a grid box that encompasses the active site of the protein. The coordinates for the grid box are determined based on the location of the co-crystallized ligand or by using active site prediction servers.[5]

  • Docking Execution: Run the AutoDock Vina software, providing the prepared protein and ligand files, along with a configuration file specifying the grid box coordinates and other parameters.[5]

  • Analysis: Analyze the output files, which contain multiple binding poses of the ligand ranked by their binding affinity scores. The pose with the lowest binding energy is typically considered the most favorable. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[5][6]

Visualization: In Silico Workflow

in_silico_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis p_prep Target Protein Preparation docking Molecular Docking (e.g., AutoDock Vina) p_prep->docking l_prep Ligand (Pyrazole) Preparation l_prep->docking analysis Binding Affinity & Pose Analysis docking->analysis Output: Docked Poses md_sim Molecular Dynamics (Optional Stability Check) md_sim->analysis Confirm Stability analysis->md_sim Select Top Pose(s) lead_id Lead Compound Identification analysis->lead_id egfr_pathway cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Pyrazole Pyrazole Inhibitor (e.g., Compound C5) Pyrazole->EGFR mtt_workflow start Seed Cells in 96-well Plate adhere Incubate (24h) for Adhesion start->adhere treat Treat with Pyrazole Derivatives adhere->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent (Incubate 2-4h) incubate->add_mtt solubilize Remove Medium & Add DMSO add_mtt->solubilize read Measure Absorbance (~570 nm) solubilize->read end Calculate IC50 Values read->end

References

Unlocking Potential: A Comparative Guide to Molecular Docking of Pyrazole Derivatives Against Bacterial and Antimitotic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pyrazole derivatives investigated through molecular docking studies for their potential as antibacterial and antimitotic agents. This report summarizes key quantitative data, details common experimental protocols, and visualizes the scientific workflows and biological pathways involved.

Pyrazole-containing heterocyclic compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] Molecular docking, a computational technique, has been instrumental in elucidating the binding mechanisms of these derivatives to their respective biological targets at a molecular level, thereby guiding the design and development of more potent therapeutic agents.

Performance Against Bacterial Targets

Molecular docking studies have identified several pyrazole derivatives with promising inhibitory potential against essential bacterial enzymes. These studies are crucial in the fight against antibiotic resistance. Key targets include DNA gyrase, an enzyme vital for bacterial DNA replication, and tyrosyl-tRNA synthetase, which is essential for protein synthesis.[1][4][5] The binding affinities of various pyrazole derivatives to these targets, often expressed as binding energy (kcal/mol), provide a quantitative measure of their potential efficacy. Lower binding energy values indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

Pyrazole Derivative TypeBacterial TargetPDB CodeBinding Energy (kcal/mol)In-vitro Activity (MIC/IC50)Reference
N-Mannich Base of Dimethyl Pyrazole (Sulphanilic acid derivative)E. coli Tyrosyl-tRNA synthetase1x8x-7.68Not specified[1]
N-Mannich Base of Dimethyl Pyrazole (Para amino benzoic acid derivative)S. aureus Tyrosyl-tRNA synthetase1jil-7.88Not specified[1]
Indole-attached Imines of PyrazoleE. coli DNA gyraseNot specifiedNot specifiedIC50: 1.0 µM[4]
Schiff-based Tethered PyrazoleDihydrofolate reductase (DHFR) & DNA gyraseNot specifiedNot specifiedIC50: 3.98 µM (DHFR)[4]
Pyrazole-derived OxazolidinoneBacterial Ribosome (Protein Synthesis)Not specifiedNot specifiedMIC: 0.25–2.0 µg/ml (MRSA)[4]
Coumarin-Pyrazole HybridS. aureus Dihydropteroate synthetaseNot specifiedNot specifiedMIC: 0.78 µg/ml[6]

Performance Against Antimitotic Targets

In the realm of oncology, pyrazole derivatives have been extensively studied as inhibitors of key proteins involved in cell division and proliferation. A primary antimitotic target is tubulin, a protein that polymerizes to form microtubules, which are essential for cell structure and mitosis.[7][8][9][10] By binding to the colchicine-binding site of tubulin, these derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8] Other significant targets include cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are crucial for cell cycle regulation and angiogenesis, respectively.[11][12][13][14]

Pyrazole Derivative TypeAntimitotic TargetPDB CodeBinding Energy/Docking ScoreIn-vitro Activity (IC50)Reference
Pyrazole-linked Hybrid Chalcone ConjugatesTubulin (Colchicine-binding site)3E22Not specified2.13 µM (MCF-7)[7]
Pyrazolyl Tetrazole Acetic AcidsVEGFR-2 KinaseNot specifiedNot specified6.43 µM (HT-29)[11]
Pyrazole-based Hybrid HeteroaromaticsCDK2Not specified-7.676 kcal/mol42.79 µM (A549)[12]
1-Aryl-1H-pyrazole-fused Curcumin AnalogsTubulin (Colchicine-binding site)Not specifiedNot specified0.01-0.65 µM[12]
Pyrazole Carbaldehyde DerivativesPI3 KinaseNot specifiedNot specified0.25 µM (MCF-7)[12]
Pyrazole/isoxazole linked arylcinnamidesTubulinNot specifiedNot specified0.4 µM (HeLa)[10]

Experimental Protocols

The following outlines a generalized methodology for molecular docking studies of pyrazole derivatives as reported in the cited literature.

1. Preparation of the Receptor Protein: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and charges are assigned using a force field like AMBER or CHARMM. The protein is then energy minimized to relieve any steric clashes.

2. Preparation of the Ligand (Pyrazole Derivative): The 2D structure of the pyrazole derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized using quantum mechanical methods or a suitable force field. Tautomeric and ionization states are assigned, and charges are calculated.

3. Molecular Docking Simulation: Software such as AutoDock, Glide, or GOLD is commonly used to perform the docking calculations.[15][16] A grid box is defined around the active site of the target protein to specify the search space for the ligand. The docking algorithm then explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity for each pose. The pose with the lowest binding energy or highest docking score is considered the most probable binding mode.

4. Analysis of Docking Results: The predicted binding poses are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the pyrazole derivative and the amino acid residues of the target protein. These interactions are crucial for the stability of the protein-ligand complex.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the molecular docking workflow, a simplified antimitotic signaling pathway, and the logical flow for evaluating these compounds.

Molecular_Docking_Workflow cluster_prep Preparation Receptor Receptor Preparation (from PDB) Docking Molecular Docking (e.g., AutoDock, Glide) Receptor->Docking Ligand Ligand Preparation (Pyrazole Derivative) Ligand->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Output Predicted Binding Mode & Affinity Analysis->Output

Caption: A generalized workflow for molecular docking studies.

Antimitotic_Signaling_Pathway cluster_pathway Tubulin Polymerization & Cell Cycle Tubulin α/β-Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellCycle G2/M Phase Arrest Mitosis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Pyrazole Pyrazole Derivative Pyrazole->Tubulin Inhibition

Caption: Simplified pathway of tubulin inhibition by pyrazole derivatives.

Evaluation_Logic Start Design & Synthesize Pyrazole Derivatives Docking Molecular Docking (In Silico Screening) Start->Docking Binding High Binding Affinity? Docking->Binding Invitro In-vitro Assays (MIC / IC50) Binding->Invitro Yes Discard Discard or Redesign Binding->Discard No Activity Significant Activity? Invitro->Activity Lead Lead Compound Identification Activity->Lead Yes Activity->Discard No

Caption: Logical flow for the evaluation of pyrazole derivatives.

References

Illuminating Binding Stability: A Comparative Guide to Molecular Dynamics Simulations for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the binding stability of novel compounds is a critical step in the pipeline. This guide provides a comprehensive comparison of molecular dynamics (MD) simulations against established experimental techniques for assessing the binding stability of pyrazole-based compounds, a class of molecules with significant therapeutic potential. This guide will delve into the methodologies, data presentation, and comparative advantages of these approaches to inform a robust validation strategy.

The Role of Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize and quantify the dynamic interactions between a ligand, such as a pyrazole compound, and its protein target at an atomic level. By simulating the movements of atoms over time, MD can predict the stability of the protein-ligand complex, providing insights that are often complementary to experimental data.

A key advantage of MD simulations is the ability to observe dynamic processes that are difficult to capture experimentally, such as subtle conformational changes in the protein or ligand upon binding. These simulations can help to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.

Experimental Protocols

Molecular Dynamics Simulation Protocol

A typical MD simulation workflow to validate the binding stability of a pyrazole compound involves several key steps. This protocol is a generalized representation based on common practices in the field.

  • System Preparation : The initial coordinates for the protein-ligand complex are typically obtained from molecular docking studies. The complex is then solvated in a water box with appropriate ions to neutralize the system.

  • Minimization : The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration : The system is gradually heated to the desired temperature and equilibrated under constant pressure to ensure it reaches a stable state.

  • Production Run : The production simulation is run for a specific duration, typically ranging from 50 to 100 nanoseconds or longer, during which the trajectory data (atomic positions, velocities, and energies) are saved at regular intervals.

  • Trajectory Analysis : The saved trajectories are then analyzed to evaluate the stability of the protein-ligand complex using various metrics.

MD_Simulation_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Trajectory Analysis Docking Molecular Docking Solvation Solvation & Ionization Docking->Solvation Initial Complex Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT/NPT) Minimization->Equilibration Production Production MD Equilibration->Production RMSD RMSD Production->RMSD RMSF RMSF Production->RMSF Hbond H-Bond Analysis Production->Hbond BindingEnergy Binding Free Energy Production->BindingEnergy

A generalized workflow for molecular dynamics simulations.
Experimental Validation Techniques

Several biophysical techniques are considered the gold standard for experimentally validating binding affinity and stability.

  • Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). It is a label-free, in-solution technique considered a gold standard for binding affinity determination.

  • Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein. It provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.

  • X-ray Crystallography and NMR Spectroscopy : These structural biology techniques provide high-resolution three-dimensional structures of the protein-ligand complex, offering definitive proof of the binding mode.

Data Presentation: A Comparative Analysis

The following tables summarize the typical quantitative data obtained from MD simulations and experimental techniques for a hypothetical pyrazole inhibitor.

Table 1: Binding Stability Metrics from Molecular Dynamics Simulations
ParameterDescriptionTypical ValuesInterpretation
Binding Free Energy (MM/PBSA, MM/GBSA) An estimation of the binding affinity of the ligand to the protein.-50 to -100 kcal/molMore negative values indicate stronger binding.
RMSD (Root Mean Square Deviation) Measures the average deviation of the protein or ligand backbone atoms from their initial position over time.Protein: 1-3 ÅLigand: < 2 ÅA stable RMSD plot that plateaus indicates that the system has reached equilibrium.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues around their average position.Varies by residueHigh RMSF values indicate flexible regions of the protein, while low values suggest stable regions.
Hydrogen Bonds The number of hydrogen bonds formed between the protein and ligand over the simulation time.2-5 bondsA consistent number of hydrogen bonds indicates a stable interaction.
Table 2: Binding Affinity and Kinetic Data from Experimental Techniques
TechniqueParameterTypical ValuesInterpretation
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd)1 nM - 100 µMLower Kd values indicate higher binding affinity.
Enthalpy (ΔH)-20 to 20 kcal/molIndicates whether the binding is enthalpically or entropically driven.
Stoichiometry (n)~1Indicates the molar ratio of ligand to protein in the complex.
Surface Plasmon Resonance (SPR) Association Rate (kon)103 - 107 M-1s-1Rate at which the ligand binds to the protein.
Dissociation Rate (koff)10-5 - 10-1 s-1Rate at which the ligand unbinds from the protein; a key indicator of residence time.
Binding Affinity (Kd = koff/kon)1 nM - 100 µMA measure of the overall binding strength.

Comparative Insights

Comparative_Validation cluster_md_outputs MD Outputs cluster_exp_outputs Experimental Outputs MD Molecular Dynamics Simulations STABILITY Binding Stability MD->STABILITY Dynamic Insights, Conformational Changes Energy_out Binding Energy EXP Experimental Techniques (ITC, SPR) EXP->STABILITY Thermodynamic & Kinetic Quantification Thermo_out ΔH/ΔS (Thermodynamics) RMSD_out RMSD/RMSF Hbond_out H-Bonds Kd_out Kd (Affinity) Kinetics_out kon/koff (Kinetics)

Comparison of insights from MD simulations and experimental methods.

Molecular dynamics simulations and experimental techniques provide complementary information for a comprehensive understanding of pyrazole compound binding stability.

  • MD simulations excel at providing a dynamic, atomistic view of the binding process. They can reveal the specific interactions that contribute to binding stability, such as hydrogen bonds and hydrophobic contacts, and how these interactions evolve over time. This level of detail can be invaluable for rational drug design and for interpreting experimental results. For instance, MD can show why a particular modification to a pyrazole scaffold leads to a change in binding affinity.

  • Experimental techniques like ITC and SPR offer highly accurate and direct measurements of binding thermodynamics and kinetics. These methods are essential for quantitatively ranking compounds and for establishing a definitive measure of binding affinity. The kinetic parameters from SPR, particularly the dissociation rate (koff), are increasingly recognized as critical for in vivo efficacy.

Conclusion

In modern drug discovery, a synergistic approach that integrates computational and experimental methods is paramount. Molecular dynamics simulations serve as a powerful tool for validating the binding stability of pyrazole compounds by providing detailed insights into the dynamic nature of the protein-ligand interaction. While not a replacement for experimental validation, MD simulations can significantly enhance the efficiency of the drug discovery process by prioritizing compounds for synthesis and experimental testing, and by providing a mechanistic understanding of binding. By combining the predictive power of MD simulations with the quantitative accuracy of experimental techniques like ITC and SPR, researchers can build a more complete and robust picture of their pyrazole compounds, ultimately leading to the development of more effective therapeutics.

Unveiling the Dual Threat: A Comparative Analysis of Pyrazole Derivatives' Antigermination and Antimitotic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel compounds with potent antimitotic activity is a continuous endeavor. Pyrazole derivatives have emerged as a promising class of molecules with diverse biological activities, including notable effects on cell division. This guide provides a comparative overview of the antigermination and antimitotic effects of selected pyrazole derivatives, supported by available experimental data and detailed methodologies. The findings underscore their potential as not only anticancer agents but also as herbicides, acting on the fundamental process of mitosis.

Recent studies have highlighted the ability of certain pyrazole derivatives to inhibit both seed germination and cell division, suggesting a common mechanism of action targeting mitosis. This dual activity opens avenues for their development as agricultural and therapeutic agents. This guide synthesizes findings from various studies to offer a comparative perspective on their efficacy.

Quantitative Comparison of Antigermination and Antimitotic Effects

The following table summarizes the available quantitative data on the antigermination and antimitotic activities of specific pyrazole derivatives. It is important to note that much of the existing research has focused on the anticancer properties of these compounds, with data predominantly from human cancer cell lines. Direct comparative studies on plant systems are limited, representing a significant area for future research.

DerivativeChemical StructureTarget Organism/Cell LineAntigermination Effect (Inhibition %)Antimitotic Effect (Mitotic Index Reduction %)IC50 (µM) - AntiproliferativeTarget
Compound 3a Ethyl 3-(4-chlorophenyl)-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoateTriticum aestivum (Wheat)20%Data not availableData not availableTubulin
Compound 3b Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-(p-tolyl)propanoateTriticum aestivum (Wheat)10%Data not availableData not availableTubulin
Compound 7a Structure not fully specifiedLepidium sativum (Garden cress)No effectMinimal impactData not availableNot specified
Compound 7b Structure not fully specifiedLepidium sativum (Garden cress)60%80% (at 20 µmol/mL)Data not availableNot specified
Indenopyrazole-Oxindole Conjugates General structure with various substitutionsHeLa, A549, MDA-MB231 (Human cancer cell lines)Not applicableInduce G2/M arrestPotent (specific values vary)Microtubules
Pyrazolo[4,3-f]quinoline Derivatives General structure with various substitutionsHCT116, HeLa (Human cancer cell lines)Not applicableData not available1.7 - 3.6Haspin Kinase
1,4-dihydroindenopyrazole-oxindole conjugates General structure with various substitutionsHeLa, A549, MDA-MB231, and HEK293 cell linesNot applicableInduce G2/M arrestVaries with substitutionMicrotubules

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the antigermination and antimitotic activities of pyrazole derivatives.

Antigermination Assay

This assay evaluates the effect of chemical compounds on seed germination.

Materials:

  • Seeds of the test plant (e.g., Triticum aestivum, Lepidium sativum)

  • Petri dishes

  • Filter paper

  • Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Distilled water (control)

  • Incubator

Procedure:

  • Surface sterilize seeds to prevent fungal and bacterial contamination.

  • Place a sterile filter paper in each petri dish.

  • Apply a known volume of the test solution (different concentrations of the pyrazole derivative) or distilled water (control) to the filter paper.

  • Arrange a specific number of seeds (e.g., 20-50) evenly on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm to maintain humidity.

  • Incubate the petri dishes under controlled conditions (temperature, light/dark cycle) suitable for the specific plant species.

  • Monitor the seeds daily for germination, typically defined by the emergence of the radicle.

  • After a predetermined period (e.g., 7 days), count the number of germinated seeds in each dish.

  • Calculate the germination inhibition percentage using the following formula: Inhibition (%) = [(Control Germination - Treatment Germination) / Control Germination] x 100

Antimitotic Assay (Allium cepa Root Tip Assay)

The Allium cepa (onion) root tip assay is a well-established method for evaluating the cytogenetic effects of chemical compounds, including their impact on the mitotic index.

Materials:

  • Healthy onion bulbs (Allium cepa)

  • Beakers or small jars

  • Test pyrazole derivatives at various concentrations

  • Distilled water (control)

  • Fixative solution (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)

  • 1N HCl

  • Aceto-carmine or other suitable stain

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Grow onion roots by placing the bulbs in beakers filled with distilled water until roots are 2-3 cm long.

  • Transfer the bulbs to beakers containing different concentrations of the test pyrazole derivatives for a specific treatment period (e.g., 24, 48 hours). A control group is maintained in distilled water.

  • After treatment, excise the root tips and fix them in the fixative solution for 24 hours.

  • Hydrolyze the root tips in 1N HCl at 60°C for a few minutes to soften the tissue.

  • Stain the root tips with aceto-carmine.

  • Prepare a squash of the stained root tip on a microscope slide by gently pressing with a coverslip.

  • Observe the slide under a light microscope at high magnification (e.g., 400x or 1000x).

  • Count the number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells in several microscopic fields.

  • Calculate the Mitotic Index (MI) using the formula: MI (%) = (Total number of dividing cells / Total number of cells observed) x 100

  • Compare the MI of the treated groups with the control group to determine the percentage of mitotic index reduction.

Visualizing the Experimental Workflow and Potential Mechanisms

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_antigermination Antigermination Assay cluster_antimitotic Antimitotic Assay (Allium cepa) seed Plant Seeds treatment_ag Treatment with Pyrazole Derivatives seed->treatment_ag incubation_ag Incubation treatment_ag->incubation_ag observation_ag Observation of Germination incubation_ag->observation_ag data_analysis_ag Calculation of Inhibition % observation_ag->data_analysis_ag onion Onion Bulb with Roots treatment_am Treatment with Pyrazole Derivatives onion->treatment_am fixation Root Tip Fixation treatment_am->fixation staining Staining fixation->staining microscopy Microscopic Observation staining->microscopy data_analysis_am Calculation of Mitotic Index microscopy->data_analysis_am

Fig. 1: Experimental workflow for assessing antigermination and antimitotic activities.

Mitotic_Inhibition_Pathway pyrazole Pyrazole Derivative tubulin Tubulin Subunits pyrazole->tubulin Binds to microtubule Microtubule Polymerization pyrazole->microtubule Inhibits tubulin->microtubule Polymerizes into spindle Mitotic Spindle Formation microtubule->spindle microtubule->spindle metaphase Metaphase spindle->metaphase Chromosome Alignment spindle->metaphase anaphase Anaphase metaphase->anaphase Chromosome Segregation metaphase->anaphase cell_division Cell Division anaphase->cell_division anaphase->cell_division germination Seed Germination cell_division->germination cell_division->germination growth Plant Growth cell_division->growth cell_division->growth

Fig. 2: Postulated mechanism of pyrazole derivatives inhibiting mitosis and germination.

Discussion and Future Directions

The available data, though limited in direct plant-based comparisons, strongly suggests that pyrazole derivatives possess both antigermination and antimitotic properties. The inhibition of tubulin polymerization appears to be a key mechanism, disrupting the formation of the mitotic spindle and halting cell cycle progression. This mode of action is consistent with the observed effects in both cancer cell lines and plant systems.

The structure-activity relationship (SAR) of these derivatives is an area ripe for exploration. The variations in activity observed between even closely related compounds (e.g., Compound 3a and 3b) indicate that substituent groups on the pyrazole and associated rings play a critical role in their biological efficacy. Further synthesis and screening of a wider range of pyrazole analogues are necessary to elucidate clear SAR trends.

For researchers in agriculture, the development of pyrazole-based herbicides with novel modes of action is of significant interest, particularly in the face of growing herbicide resistance. For those in drug development, the potent antimitotic activity of these compounds reinforces their potential as anticancer agents.

Future research should focus on:

  • Conducting comprehensive studies that directly compare the antigermination and antimitotic effects of a broad range of pyrazole derivatives in various plant species.

  • Determining the IC50 values for both germination inhibition and mitotic index reduction to allow for more precise comparisons of potency.

  • Elucidating the specific molecular interactions between pyrazole derivatives and plant tubulin.

  • Investigating other potential cellular targets and signaling pathways that may be affected by these compounds in plants.

By bridging the gap between cancer and agricultural research, a more complete understanding of the biological activities of pyrazole derivatives can be achieved, paving the way for the development of novel and effective chemical tools for both medicine and agriculture.

Pyrano[2,3-c]pyrazole Derivatives as Potent Inhibitors of Bacterial Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of docking studies reveals the significant potential of pyrano[2,3-c]pyrazole derivatives as a promising class of antibacterial agents. These compounds have demonstrated considerable inhibitory activity against various bacterial protein targets, positioning them as viable alternatives to conventional antibiotics in the face of rising antimicrobial resistance.

Researchers have increasingly turned their attention to the synthesis and evaluation of pyrano[2,3-c]pyrazole derivatives due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] In silico docking studies, coupled with in vitro antimicrobial testing, have been instrumental in elucidating the mechanism of action and identifying the most promising candidates within this class of compounds. These studies have shown that pyrano[2,3-c]pyrazole derivatives can effectively bind to and inhibit essential bacterial enzymes, thereby disrupting critical cellular processes.

Comparative Docking Analysis

Molecular docking studies have been pivotal in predicting the binding affinities and interaction modes of pyrano[2,3-c]pyrazole derivatives with key bacterial protein targets. The primary targets investigated include DNA gyrase, MurB, and penicillin-binding proteins, all of which are crucial for bacterial survival.[2][3][4]

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs, including fluoroquinolones. Several studies have highlighted the potential of pyrano[2,3-c]pyrazole derivatives as effective inhibitors of this enzyme.[5][6] Docking simulations have revealed that these compounds can fit snugly into the ATP-binding pocket of the GyrB subunit, exhibiting strong binding energies and forming key hydrogen bond interactions with active site residues.

For instance, a study on a series of pyrano[2,3-c]pyrazole-5-carbonitrile analogs identified a biphenyl analog (4j) as a potent DNA gyrase inhibitor with an IC50 value of 6.29 µg/mL, which was superior to the reference drug ciprofloxacin (IC50 = 10.2 µg/mL).[6] Another study reported that compounds C3, C2, and B2 demonstrated favorable docking scores with DNA gyrase and showed significant antibacterial activity against S. aureus.[5]

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)Bacterial Strain(s)
5cS. aureus DNA gyrase B-8.2Ciprofloxacin-6.5S. aureus
5bS. aureus DNA gyrase B-7.9Ciprofloxacin-6.5S. aureus
4jDNA gyrase-Ciprofloxacin-Gram-positive and Gram-negative strains

Table 1: Comparative Docking Scores of Pyrano[2,3-c]pyrazole Derivatives against DNA Gyrase. This table summarizes the binding affinities of selected pyrano[2,3-c]pyrazole derivatives against DNA gyrase in comparison to ciprofloxacin.

MurB and Penicillin-Binding Protein Inhibition

The enzyme MurB, involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, has also been explored as a target. Docking results have indicated that pyrano[2,3-c]pyrazole derivatives, such as compounds 5c and 5b, exhibit considerable binding energy towards the active site of Escherichia coli MurB.[2][3]

Furthermore, molecular docking studies against penicillin-binding proteins (PBPs), the targets of β-lactam antibiotics, have shown promising results. One study identified compound M21 as a potent antibacterial agent with a strong binding affinity for a penicillin-binding protein.[4]

In Vitro Antibacterial Activity

The in silico findings have been consistently supported by in vitro antibacterial assays. The synthesized pyrano[2,3-c]pyrazole derivatives have been tested against a panel of pathogenic bacteria, including multidrug-resistant strains. The antibacterial efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC) using methods like agar diffusion and microdilution.[2]

One study reported that compound 5c displayed better potential against all studied strains with MIC values ranging from 6.25 to 50 mg/mL.[2][3] Another series of pyrano[2,3-c]pyrazole derivatives showed considerable effectiveness against S. aureus, B. cereus, E. coli, and K. pneumoniae.[5]

CompoundE. coli (MIC mg/mL)S. aureus (MIC mg/mL)L. monocytogenes (MIC mg/mL)K. pneumoniae (MIC mg/mL)
5a50505012.5
5b25255012.5
5c12.512.5506.25
5d50255025
5e50505050

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrano[2,3-c]pyrazole Derivatives. This table presents the MIC values of five synthesized compounds against four pathogenic bacterial strains.[2]

Experimental Protocols

The evaluation of pyrano[2,3-c]pyrazole derivatives as bacterial protein inhibitors typically involves a multi-step process, beginning with in silico screening followed by in vitro validation.

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Validation ligand_prep Ligand Preparation (Pyrano[2,3-c]pyrazole derivatives) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (e.g., DNA gyrase, MurB) protein_prep->docking binding_energy Binding Energy Calculation docking->binding_energy interaction_analysis Interaction Analysis (Hydrogen bonds, etc.) docking->interaction_analysis in_vitro In Vitro Antibacterial Assays binding_energy->in_vitro interaction_analysis->in_vitro

Caption: Workflow for molecular docking studies of pyrano[2,3-c]pyrazole derivatives.

The general protocol for molecular docking involves:

  • Ligand Preparation: The 3D structures of the pyrano[2,3-c]pyrazole derivatives are drawn and optimized using software like ChemDraw and Gaussian.

  • Protein Preparation: The crystal structure of the target bacterial protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

  • Docking Simulation: A docking program like AutoDock Vina is used to predict the binding conformation of the ligand within the active site of the protein. The program generates multiple binding poses and calculates the corresponding binding affinities.

  • Analysis: The results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Antibacterial Activity Assays

The in vitro antibacterial activity is determined using standard methods:

  • Agar Diffusion Method: A suspension of the test microorganism is uniformly spread on a solid nutrient agar plate. Discs impregnated with the test compounds are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC). Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test bacterium is added to each well. The plates are incubated, and the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.[2]

Mechanism of Bacterial Protein Inhibition

The inhibitory action of pyrano[2,3-c]pyrazole derivatives stems from their ability to bind to the active sites of essential bacterial enzymes, thereby blocking their catalytic function.

Inhibition_Mechanism cluster_compound cluster_protein cluster_process cluster_outcome compound Pyrano[2,3-c]pyrazole Derivative binding Binding to Active Site compound->binding protein Bacterial Protein (e.g., DNA Gyrase) protein->binding inhibition Enzyme Inhibition binding->inhibition disruption Disruption of Cellular Process (e.g., DNA replication) inhibition->disruption death Bacterial Cell Death disruption->death

Caption: Mechanism of bacterial protein inhibition by pyrano[2,3-c]pyrazole derivatives.

In the case of DNA gyrase, the binding of the pyrano[2,3-c]pyrazole derivative to the ATP-binding site prevents the enzyme from carrying out its function of introducing negative supercoils into the DNA, which is essential for DNA replication and transcription. This ultimately leads to bacterial cell death.

References

The Synergy of Silicon and Solution: Comparing In-Silico ADMET Predictions with In-Vitro Bioactivity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties alongside its biological activity is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of in-silico predicted ADMET properties and in-vitro measured bioactivity of various pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological potential. By juxtaposing computational predictions with real-world experimental data, this guide aims to offer valuable insights into the utility and predictive power of in-silico tools in modern drug development.

In-Silico ADMET Predictions vs. In-Vitro Anticancer Activity

The development of novel anticancer agents is a primary focus in pyrazole research. In-silico tools are frequently employed to predict the druglikeness and pharmacokinetic profiles of newly synthesized pyrazole derivatives before they are subjected to costly and time-consuming in-vitro testing. The following table summarizes the predicted ADMET properties and the experimentally determined cytotoxic activity (IC50 values) of a series of pyrazoline and benzodioxole derivatives against human cancer cell lines.

Table 1: Comparison of In-Silico ADMET Predictions and In-Vitro Anticancer Activity of Pyrazole Derivatives [1][2][3]

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsTPSA (Ų)In-Vitro Cytotoxicity (IC50 in µM)
MCF-7 (Breast Cancer)
2d 352.413.851468.715.42
2j 398.854.611468.727.63
3c 416.484.902591.0>100
3f 462.925.662591.011.37
3j 462.925.662591.010.08
3n 509.366.422591.021.15
HeLa (Cervical Cancer)
3c 416.484.902591.012.55
3f 462.925.662591.011.53

ADMET properties were predicted using in-silico software. TPSA: Topological Polar Surface Area. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

In-Silico ADMET Predictions vs. In-Vitro Antibacterial Activity

Pyrazole derivatives have also shown significant promise as antibacterial agents. Computational screening allows for the early identification of candidates with favorable pharmacokinetic profiles, which is crucial for developing effective oral antibiotics. The table below presents a comparison of predicted ADMET properties and the experimentally determined Minimum Inhibitory Concentration (MIC) values for a series of pyrazole compounds against various bacterial strains.

Table 2: Comparison of In-Silico ADMET Predictions and In-Vitro Antibacterial Activity of Pyrazole Derivatives [4][5]

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsTPSA (Ų)In-Vitro Antibacterial Activity (MIC in µg/mL)
B. subtilis
3a 311.732.892375.8125
4a 374.803.452498.1125
4b 388.833.822498.1125
9 387.813.2734107.2125
16 417.893.5544118.5250

ADMET properties were predicted using in-silico software. TPSA: Topological Polar Surface Area. MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

In-Silico ADMET Predictions vs. In-Vitro Carbonic Anhydrase Inhibition

Certain pyrazole derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), enzymes associated with various diseases. The following table compares the in-silico ADMET properties with the in-vitro inhibitory activity (Ki) of novel pyrazole-carboxamides against human carbonic anhydrase I and II isoenzymes.[6]

Table 3: Comparison of In-Silico ADMET Predictions and In-Vitro Carbonic Anhydrase Inhibition of Pyrazole Derivatives [6]

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsTPSA (Ų)In-Vitro Carbonic Anhydrase Inhibition (Ki in µM)
hCA I
6a 412.453.1525109.20.063
6b 446.493.6825109.20.112
6c 481.354.0425109.20.254
6d 441.893.9225109.20.531
6e 426.473.4025109.20.985

ADMET properties were predicted using in-silico software. TPSA: Topological Polar Surface Area. Ki values represent the inhibition constant.

Experimental Protocols

In-Silico ADMET Prediction Methodology

The in-silico ADMET properties are typically predicted using a variety of computational tools and web servers. A common workflow involves the following steps:

  • Structure Preparation: The 2D or 3D structure of the pyrazole compound is drawn using a chemical drawing software and saved in a suitable format (e.g., SDF, MOL).

  • Submission to Prediction Server: The chemical structure is submitted to an online ADMET prediction server, such as SwissADME or ADMETlab.[7]

  • Parameter Calculation: The software calculates various physicochemical and pharmacokinetic parameters, including molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, topological polar surface area (TPSA), and violations of Lipinski's rule of five.

  • Toxicity Prediction: Many tools also predict potential toxicity risks, such as mutagenicity, carcinogenicity, and hepatotoxicity.

  • Data Analysis: The predicted parameters are analyzed to assess the compound's drug-likeness and potential for oral bioavailability.

In-Vitro Cytotoxicity (MTT) Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The pyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In-Vitro Antibacterial Susceptibility (Broth Microdilution) Test Protocol

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, which corresponds to a known bacterial concentration (e.g., 10⁸ CFU/mL). This is then diluted to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The pyrazole compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

In-Vitro Carbonic Anhydrase Inhibition Assay Protocol

The inhibitory activity of compounds against carbonic anhydrase (CA) is often determined using a stopped-flow CO₂ hydrase assay.[13][14][15]

  • Reagent Preparation: A buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., phenol red) is prepared. Solutions of CO₂ at various concentrations are also made.

  • Enzyme and Inhibitor Preparation: Stock solutions of the human CA isoenzymes and the pyrazole inhibitors are prepared. The enzyme and inhibitor are pre-incubated together to allow for complex formation.

  • Kinetic Measurement: The enzyme-inhibitor solution is mixed with the CO₂ solution in a stopped-flow instrument. The instrument measures the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated at different substrate (CO₂) concentrations, both in the presence and absence of the inhibitor.

  • Ki Determination: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics data, often using Lineweaver-Burk or Dixon plots.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the general workflow of integrating in-silico ADMET predictions with in-vitro bioactivity testing in the early stages of drug discovery.

drug_discovery_workflow cluster_insilico In-Silico Screening cluster_invitro In-Vitro Validation compound_design Pyrazole Compound Design & Synthesis Planning admet_prediction ADMET Prediction (SwissADME, etc.) compound_design->admet_prediction Virtual Compounds druglikeness_filter Druglikeness & Toxicity Filtering admet_prediction->druglikeness_filter Predicted Properties synthesis Chemical Synthesis druglikeness_filter->synthesis Promising Candidates bioactivity_assay Bioactivity Assays (e.g., MTT, MIC) synthesis->bioactivity_assay Synthesized Compounds data_analysis Data Analysis & SAR bioactivity_assay->data_analysis Experimental Data lead_optimization Lead Optimization data_analysis->lead_optimization Structure-Activity Relationship lead_optimization->compound_design Iterative Design preclinical_studies Preclinical Studies lead_optimization->preclinical_studies Lead Compound

Caption: A workflow diagram illustrating the integration of in-silico and in-vitro methods.

References

Unveiling the Antibacterial Prowess of Pyrazole Derivatives: A Comparative Analysis Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge in the face of rising antimicrobial resistance. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comparative analysis of the antibacterial efficacy of various pyrazole derivatives against both Gram-positive and Gram-negative bacterial strains, supported by experimental data and detailed methodologies.

Comparative Antibacterial Efficacy: A Quantitative Overview

The antibacterial activity of pyrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. A lower MIC value indicates a higher potency of the antibacterial agent. The following table summarizes the MIC values of representative pyrazole derivatives against common Gram-positive and Gram-negative bacterial strains, compiled from various studies.

Pyrazole DerivativeGram-Positive BacteriaGram-Negative BacteriaReference Compound
Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Hydrazone 21a 62.5-12562.5-12562.5-125
Hydrazone 21b -Equal to standardEqual to standard
Hydrazone 21c Equal to standardEqual to standardEqual to standard
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) 1-8-1
Imidazo-pyridine substituted pyrazole (18) Potent-Potent
Pyrazole-pyrimidinethione (15) Moderate inhibitor-12.5
N-(trifluoromethylphenyl) derivatives (28) 0.78 (MRSA)--
Triazine-fused pyrazole (32) ---
Coumarin-substituted pyran-fused pyrazole (23) 1.56–6.25--
Pyrazole–ciprofloxacin hybrid 7g 0.125--

Mechanism of Action: Targeting Bacterial DNA Gyrase

Several studies suggest that a primary mechanism of action for the antibacterial effects of many pyrazole derivatives is the inhibition of bacterial DNA gyrase.[1][2][3][4][5] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By binding to the active site of DNA gyrase, these compounds prevent the resealing of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[3][4][5]

G cluster_0 Bacterial Cell Pyrazole Pyrazole DNAGyrase DNA Gyrase Pyrazole->DNAGyrase Inhibits Replication DNA Replication & Repair DNAGyrase->Replication Enables CellDeath Cell Death DNAGyrase->CellDeath Inhibition leads to DNA Bacterial DNA DNA->Replication

Caption: Simplified pathway of DNA gyrase inhibition by pyrazole derivatives.

Experimental Protocols

The determination of antibacterial efficacy relies on standardized and reproducible experimental protocols. The two most common methods cited in the literature are the Agar Well Diffusion Method and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method is a preliminary screening tool to assess the antibacterial activity of a compound.[6][7][8]

1. Preparation of Inoculum:

  • A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

2. Inoculation of Agar Plates:

  • A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar plate.

3. Well Preparation and Compound Application:

  • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.

  • A defined volume (e.g., 100 µL) of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

  • A negative control (solvent alone) and a positive control (a standard antibiotic) are also included on separate wells of the same plate.

4. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method (for MIC Determination)

This method provides a quantitative measure of the lowest concentration of a compound that inhibits bacterial growth.[9][10][11][12]

1. Preparation of Compound Dilutions:

  • A serial two-fold dilution of the pyrazole derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

2. Inoculum Preparation and Inoculation:

  • The bacterial inoculum is prepared as described for the agar well diffusion method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth.

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

3. Controls:

  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included in each plate.

4. Incubation and Interpretation:

  • The microtiter plates are incubated at 37°C for 16-20 hours.[11]

  • The MIC is determined as the lowest concentration of the pyrazole derivative in which no visible bacterial growth (turbidity) is observed.[11]

G cluster_workflow Antibacterial Efficacy Testing Workflow A Bacterial Culture Preparation B Standardize Inoculum (0.5 McFarland) A->B C Agar Well Diffusion (Qualitative Screening) B->C For Screening D Broth Microdilution (Quantitative MIC) B->D For MIC E Inoculate Agar Plate C->E I Prepare Serial Dilutions in 96-Well Plate D->I F Create Wells & Add Compound E->F G Incubate Plate F->G H Measure Zone of Inhibition G->H J Inoculate Wells I->J K Incubate Plate J->K L Determine MIC K->L

Caption: Experimental workflow for assessing antibacterial efficacy.

Conclusion

The presented data indicates that pyrazole derivatives exhibit a wide range of antibacterial activities against both Gram-positive and Gram-negative bacteria. Notably, certain substitutions on the pyrazole ring system can significantly enhance their potency, with some derivatives showing efficacy comparable or even superior to standard antibiotics. The inhibition of DNA gyrase represents a key mechanism of action, making these compounds attractive candidates for further development. The standardized protocols provided herein offer a robust framework for the continued evaluation and optimization of novel pyrazole-based antibacterial agents in the ongoing fight against infectious diseases.

References

Safety Operating Guide

Proper Disposal of 5-Nitro-3-pyrazolecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Nitro-3-pyrazolecarboxylic acid is critical for ensuring laboratory safety and environmental protection. This compound, like many nitroaromatic and pyrazole derivatives, should be treated as hazardous waste. Adherence to strict disposal protocols is necessary to mitigate potential risks. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table includes data for the closely related isomer, 4-Nitro-3-pyrazolecarboxylic acid, where noted. Researchers should handle the compound with the assumption that its properties are similar.

PropertyValueSource / Notes
Chemical Formula C₄H₃N₃O₄[1]
Molecular Weight 157.08 g/mol [1]
Melting Point 188-190 °C[2]
Boiling Point 509.6 °C at 760 mmHgData for 4-Nitro-3-pyrazolecarboxylic acid[3]
Density Data not available
Solubility Data not available
LD50 (Oral) Data not availableToxicological properties have not been fully investigated[4]
LC50 (Inhalation) Data not availableToxicological properties have not been fully investigated[4]

Experimental Protocol for Proper Disposal

The recommended procedure for the disposal of this compound involves treating it as hazardous chemical waste. High-temperature incineration by a licensed professional waste disposal service is the preferred method.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles to prevent skin and eye contact.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.

    • The label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Harmful," "Irritant").

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous waste.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

4. Waste Disposal Request:

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the Environmental Health and Safety (EHS) department.

5. Professional Disposal:

  • The ultimate disposal of this compound must be handled by a licensed professional waste disposal company. The recommended method of disposal is high-temperature incineration.

Important Considerations:

  • Do not dispose of this compound down the drain.[4]

  • Do not mix with incompatible waste streams.

  • Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound ppe Step 1: Wear Appropriate PPE (Lab coat, gloves, goggles) start->ppe segregation Step 2: Waste Segregation ppe->segregation solid_waste Solid Waste Collection (Unused solid, contaminated items) segregation->solid_waste liquid_waste Liquid Waste Collection (Solutions containing the compound) segregation->liquid_waste container_rinsing Empty Container Rinsing (Triple rinse, collect first rinsate) segregation->container_rinsing labeling Step 3: Label Waste Container (Chemical name, hazard warnings) solid_waste->labeling liquid_waste->labeling container_rinsing->labeling storage Step 4: Store in Designated Area (Well-ventilated, secure) labeling->storage request Step 5: EHS Waste Pickup Request (Follow institutional procedures) storage->request disposal Step 6: Professional Disposal (High-temperature incineration) request->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Nitro-3-pyrazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5-Nitro-3-pyrazolecarboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, operation, and disposal.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicological properties have not been fully investigated, similar compounds such as 4-Nitro-3-pyrazolecarboxylic acid are known to cause skin and eye irritation.[1] A thorough risk assessment should be conducted before beginning any work.[2]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] Therefore, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be used when there is a splash hazard.[4][5]Protects against splashes and dust that can cause serious eye irritation.[1][6]
Skin Protection Chemical-resistant lab coat or apron. Full-length pants and closed-toe shoes are mandatory.[3][7]Provides a barrier against accidental skin contact.[4]
Hand Protection Chemical-impermeable gloves, such as nitrile or butyl rubber.[4][5] Butyl rubber is generally recommended for nitro compounds.[3][4] Gloves should be inspected before use and replaced immediately upon contact with the chemical.[3][4]Prevents skin absorption, a primary exposure route for nitro compounds.[4]
Respiratory Protection All handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4] If a fume hood is not available or insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[3]Protects against inhalation of harmful dust and vapors.[4]

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach is crucial for safely handling this compound from preparation to disposal.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before starting any experiment, review the Safety Data Sheet (SDS) and conduct a thorough risk assessment.[2]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.[3]

  • PPE Inspection: Inspect all required PPE for integrity before use.[3]

  • Spill Kit: Have an appropriate spill kit readily available.[3]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are close to the workstation.[1][8]

2. Handling the Chemical:

  • Location: All manipulations of solid this compound should be conducted within a designated area of a certified chemical fume hood to minimize dust generation.[3]

  • Dispensing: Use a spatula that minimizes aerosolization when handling the solid.[3]

  • General Practices: Avoid contact with skin, eyes, and clothing.[9][10] Do not breathe dust or fumes.[1][11] Wash hands thoroughly after handling.[1][11]

3. Storage:

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][11]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][3] Segregate from incompatible materials such as bases and other reactive chemicals.[12]

  • Cabinet: Store in a dedicated corrosives or acid cabinet, preferably made of wood to prevent corrosion.[5][13]

4. Spill Management:

  • Evacuation: In case of a spill, evacuate personnel to a safe area.[11]

  • Ventilation: Ensure adequate ventilation.[11]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[9][10]

  • Cleanup: Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[1][8] Avoid generating dust.[1][8]

5. Disposal Plan:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[8] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][8]

  • Containerization: Dispose of contents and the container in an approved waste disposal plant.[1][8] Do not empty into drains.[1][8]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[9]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Risk Assessment Risk Assessment PPE Inspection PPE Inspection Risk Assessment->PPE Inspection Fume Hood Check Fume Hood Check PPE Inspection->Fume Hood Check Spill Kit Ready Spill Kit Ready Fume Hood Check->Spill Kit Ready Work in Fume Hood Work in Fume Hood Spill Kit Ready->Work in Fume Hood Weighing and Transfer Weighing and Transfer Work in Fume Hood->Weighing and Transfer Reaction/Use Reaction/Use Weighing and Transfer->Reaction/Use Decontamination Decontamination Reaction/Use->Decontamination Storage Storage Decontamination->Storage Waste Segregation Waste Segregation Decontamination->Waste Segregation Labeling Labeling Waste Segregation->Labeling Final Disposal Final Disposal Labeling->Final Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-3-pyrazolecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Nitro-3-pyrazolecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.